Benzoyl disulfide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 677460. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
S-benzoylsulfanyl benzenecarbothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2S2/c15-13(11-7-3-1-4-8-11)17-18-14(16)12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWLHHUMIIIZDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)SSC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40214649 | |
| Record name | Benzoyl disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40214649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
644-32-6 | |
| Record name | Dibenzoyl disulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=644-32-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoyl disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644326 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoyl disulfide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoyl disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40214649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibenzoyl disulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.377 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZOYL DISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XO5F8186C4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Benzoyl Disulfide from Benzoyl Chloride
This technical guide provides a comprehensive overview of the synthesis of benzoyl disulfide from benzoyl chloride, designed for researchers, scientists, and professionals in drug development. The document details established experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the chemical transformation.
Introduction
This compound is a chemical compound with applications in various fields, including organic synthesis and materials science. Its synthesis from the readily available precursor, benzoyl chloride, can be achieved through several routes. This guide focuses on a reliable and well-documented method involving the formation of a thiobenzoate intermediate, followed by its oxidative coupling to yield the desired disulfide.
Reaction Pathway
The synthesis proceeds in two main stages. First, benzoyl chloride is reacted with a sulfur source to form a thiobenzoate salt. This intermediate is then oxidized to produce this compound. A common and effective method utilizes potassium hydrosulfide as the sulfur source and iodine as the oxidizing agent.
Figure 1: Reaction pathway for the synthesis of this compound from benzoyl chloride.
Experimental Protocols
The following protocols are based on established and reliable methods for the synthesis of this compound.
Method 1: Synthesis via Potassium Thiobenzoate and Iodine Oxidation [1]
This procedure is adapted from Organic Syntheses.
Materials:
-
Potassium hydroxide (315 g, 4.76 moles)
-
Absolute ethanol (3150 ml)
-
Hydrogen sulfide gas
-
Benzoyl chloride (346.5 g, 2.46 moles), redistilled
-
Iodine (solid, approximately 336-407 g, 1.32–1.61 moles)
-
95% ethanol
-
Water
-
Ethylene chloride
-
Saturated aqueous sodium bicarbonate solution
-
Ether
Procedure:
-
Preparation of Potassium Hydrosulfide Solution: A solution of potassium hydroxide in absolute ethanol is prepared in a 5-liter three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a gas inlet tube. The solution is saturated with hydrogen sulfide gas with stirring until it no longer gives an alkaline reaction. The mixture is then cooled to 10–15°C.
-
Formation of Potassium Thiobenzoate: Redistilled benzoyl chloride is added dropwise to the cooled potassium hydrosulfide solution while maintaining the temperature below 15°C. The precipitated potassium chloride is removed by filtration and washed with ethanol.
-
Oxidation to this compound: The filtrate is cooled to 10–15°C, and solid iodine is added slowly with constant agitation until a faint permanent coloration of the solution is observed. The precipitated this compound is collected by filtration.
-
Purification: The crude product is washed with 95% ethanol and then with water. It is then dried at a temperature not exceeding 60°C. Further purification is achieved by recrystallization from ethylene chloride. A wash with a saturated aqueous solution of sodium bicarbonate may be necessary to remove any acidic impurities. A final recrystallization from ethylene chloride followed by washing with ether yields the pure product.
Method 2: Synthesis using Sodium Thiosulfate [2][3]
This method provides an alternative route to this compound.
Materials:
-
Sodium thiosulfate (24.8 g)
-
Water (30 ml)
-
Benzoyl chloride (12 ml)
-
Ethanol (60 ml)
-
Sodium carbonate solution
-
Ether
Procedure:
-
Reaction Mixture: A solution of sodium thiosulfate in water is mixed with a solution of benzoyl chloride in ethanol.
-
Reaction: The mixture is allowed to stand for forty-eight hours, during which this compound crystallizes.
-
Isolation and Purification: The crude disulfide is filtered off. More product can be obtained by evaporating some of the alcohol from the filtrate. The collected solid is washed with a sodium carbonate solution to remove benzoic acid, an identified byproduct. The crude product can be recrystallized from ether.
Quantitative Data
The following table summarizes the quantitative data associated with the synthesis of this compound.
| Parameter | Method 1 (Potassium Thiobenzoate)[1] | Method 2 (Sodium Thiosulfate)[2][3] |
| Yield (Crude) | 325–333 g | Not specified |
| Yield (Purified) | 65-70% of theoretical | 58.4% of benzoyl groups recovered as disulfide |
| Melting Point (Crude) | Not specified | 128°C |
| Melting Point (Purified) | 134-135°C | 134-135°C |
| Appearance | Crystalline solid | Crystalline solid |
Logical Workflow for Synthesis and Purification
The general workflow for the synthesis and purification of this compound from benzoyl chloride is outlined below.
Figure 2: General workflow for the synthesis and purification of this compound.
Safety Considerations
-
Benzoyl chloride is corrosive and lachrymatory. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]
-
Hydrogen sulfide is a toxic and flammable gas with a characteristic rotten egg smell. All operations involving hydrogen sulfide must be conducted in a fume hood.[5]
-
Iodine is a corrosive solid and should be handled with care.
-
Organic solvents such as ethanol and ethylene chloride are flammable.
Conclusion
The synthesis of this compound from benzoyl chloride is a well-established process. The method involving the formation of potassium thiobenzoate followed by iodine oxidation offers a reliable route with good yields.[1] An alternative method utilizing sodium thiosulfate is also available.[2][3] Careful adherence to the experimental protocols and safety precautions is essential for the successful and safe synthesis of this compound.
References
The Formation of Benzoyl Disulfide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary mechanisms involved in the formation of benzoyl disulfide. It is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. The guide details the core synthetic routes, provides in-depth experimental protocols, summarizes quantitative data, and offers visualizations of the reaction pathways.
Core Mechanisms of this compound Formation
This compound, a symmetrical disulfide, is primarily synthesized through two major pathways: the oxidation of thiobenzoic acid and the reaction of benzoyl chloride with various sulfur-containing nucleophiles. Other less common methods have also been reported.
Oxidation of Thiobenzoic Acid
The oxidation of thiobenzoic acid is a robust and frequently employed method for the synthesis of this compound.[1][2] This reaction involves the coupling of two thiobenzoic acid molecules through the formation of a disulfide bond. The general transformation is as follows:
2 C₆H₅COSH + [O] → C₆H₅C(O)SSC(O)C₆H₅ + H₂O
A variety of oxidizing agents can be utilized to facilitate this conversion, including air, hydrogen peroxide, iodine, and metal salts like copper sulfate, potassium ferricyanide, and ferric chloride.[3] The mechanism, particularly with single-electron oxidants, is believed to proceed through a thiyl radical intermediate. The thiobenzoic acid is first oxidized to a benzoylthiyl radical, which then dimerizes to form the stable this compound.
Reaction of Benzoyl Chloride with Sulfur Nucleophiles
A versatile and widely used approach for synthesizing this compound involves the reaction of benzoyl chloride, an electrophilic acyl chloride, with a suitable sulfur-containing nucleophile.[3] The general reaction is:
2 C₆H₅COCl + S₂²⁻ → C₆H₅C(O)SSC(O)C₆H₅ + 2 Cl⁻
A variety of sulfur sources can be employed, including hydrogen sulfide, potassium sulfide, and sodium disulfide.[3] The reaction with potassium hydrosulfide (KSH), formed from potassium hydroxide and hydrogen sulfide, initially produces thiobenzoic acid, which is then oxidized in situ to this compound.[3]
Quantitative Data Summary
The yield of this compound is dependent on the chosen synthetic route and reaction conditions. The following table summarizes the reported yields for the primary formation mechanisms.
| Synthetic Method | Reagents | Yield (%) | Reference |
| Oxidation of Potassium Thiobenzoate with Iodine | Benzoyl Chloride, KOH, H₂S, I₂ | 68-73% | [3] |
| Oxidation of Thiobenzoic Acid | Thiobenzoic Acid, various oxidants (Air, H₂O₂, etc.) | Good | [3] |
| Reaction of Benzoyl Chloride with Sodium Disulfide | Benzoyl Chloride, Na₂S₂ | - | [3] |
| Reaction of Thiosulfonates with Thiocarboxylic Acids | Thiosulfonates, Thiocarboxylic S-acids | Good | [4] |
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound from benzoyl chloride, adapted from Organic Syntheses.[3]
Materials and Equipment:
-
5-L three-necked round-bottomed flask
-
Mechanical stirrer
-
500-mL dropping funnel
-
Gas inlet tube
-
Ice bath
-
Büchner funnel
-
Potassium hydroxide (315 g, 4.76 moles)
-
Commercial absolute ethanol (3150 mL)
-
Hydrogen sulfide gas
-
Redistilled benzoyl chloride (346.5 g, 2.46 moles)
-
Solid iodine (approx. 336-407 g, 1.32–1.61 moles)
-
95% ethanol
-
Ethylene chloride
-
Saturated aqueous solution of sodium bicarbonate
-
Ether
Procedure:
-
A solution of 315 g (4.76 moles) of potassium hydroxide in 3150 mL of commercial absolute ethanol is prepared with mechanical stirring in a 5-L three-necked round-bottomed flask.[3]
-
The flask is fitted with a dropping funnel and a gas inlet tube, and hydrogen sulfide is passed through the solution with stirring until saturation is reached and the solution is no longer alkaline.[3]
-
The mixture is cooled to 10–15°C using an ice bath.[3]
-
346.5 g (2.46 moles) of redistilled benzoyl chloride is added dropwise with stirring, maintaining the temperature below 15°C.[3]
-
The precipitated potassium chloride is removed by suction filtration and washed with approximately 200 mL of ethanol.[3]
-
The filtrate and washings are cooled to 10–15°C, and solid iodine is added slowly with constant agitation until a faint permanent coloration of the solution is observed.[3]
-
The precipitated this compound is collected on a filter and washed with 750 mL of 95% ethanol followed by 3 L of water.[3]
-
The crude product is dried at a temperature not exceeding 60°C, yielding 325–333 g.[3]
-
For purification, the crude material is dissolved in 910 mL of ethylene chloride heated to 60°C. The solution is cooled to room temperature, and 122 mL of a saturated aqueous solution of sodium bicarbonate is added. The mixture is stirred for 1 hour.[3]
-
The layers are separated, and the ethylene chloride slurry is heated to 60°C. The resulting solution is filtered.[3]
-
Absolute ethanol (313 mL) is added to the filtrate, and the mixture is stored in an icebox overnight to crystallize the product.[3]
-
The crystals are collected, washed with 40 mL of ether, and recrystallized from ethylene chloride (3.0 mL per g of product) heated to 60°C and then cooled.[3]
-
The final yield of white to light pink plates of this compound is 230–246 g (68–73%), with a melting point of 129–130°C.[3]
Role in Drug Development and Biological Systems
Disulfide bonds are critical structural motifs in many biologically active molecules, including peptides and proteins, where they play a crucial role in defining and stabilizing the tertiary structure.[5][6] The reversible nature of the disulfide bond, which can be cleaved and reformed under redox conditions, is central to many biological processes.[7]
In the context of drug development, the formation of disulfide bonds is a key step in the synthesis of many peptide-based therapeutics.[5] Furthermore, the thiol-disulfide exchange reaction is exploited in native chemical ligation (NCL), a powerful technique for the synthesis of large peptides and proteins.[8] While this compound itself is not a common therapeutic agent, the understanding of its formation provides valuable insights into the chemistry of disulfide bonds, which is of significant interest in the design and synthesis of novel drug candidates. The reactivity of the disulfide bond also makes it a target for the development of drugs that modulate cellular redox states.[6]
Characterization
The identity and purity of synthesized this compound can be confirmed using various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons of the two benzoyl groups.
-
¹³C NMR: The carbon NMR spectrum will exhibit characteristic peaks for the carbonyl carbons, the aromatic carbons, and the carbons of the disulfide bridge.[9]
-
Mass Spectrometry (MS): GC-MS can be used to determine the molecular weight of this compound, which is 274.4 g/mol .[9]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O stretching of the carbonyl groups and the C-S bond.
References
- 1. Thiobenzoic acid - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Disulfide synthesis by S-S coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. From structure to redox: the diverse functional roles of disulfides and implications in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Expanding the scope of native chemical ligation – templated small molecule drug synthesis via benzanilide formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C14H10O2S2 | CID 12569 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physical and Chemical Properties of Benzoyl Disulfide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of benzoyl disulfide (also known as dithis compound). The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and visual representations of key processes.
Core Physical and Chemical Properties
This compound is an organic disulfide compound that serves as a useful reactant in various chemical syntheses.[1] Its properties have been characterized through multiple analytical techniques, providing a solid foundation for its application in research and development.
Data Summary
All quantitative data regarding the physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| IUPAC Name | S-benzoylsulfanyl benzenecarbothioate | [2] |
| CAS Number | 644-32-6 | [2] |
| Molecular Formula | C₁₄H₁₀O₂S₂ | [2][3] |
| Molecular Weight | 274.36 g/mol | [2][3] |
| Appearance | White to light pink plates | [4] |
| Melting Point | 129–130 °C | [4] |
| 134.5 °C | [5] | |
| Density | 1.42 g/cm³ (measured) | [5][6] |
| 1.411 g/cm³ (X-ray) | [6] | |
| Solubility | Soluble in ethylene chloride | [4] |
| Crystal System | Monoclinic | [6] |
| Space Group | P2₁/c | [6] |
| Unit Cell Dimensions | a = 12.356 Å, b = 12.071 Å, c = 9.071 Å, β = 107.15° | [6] |
| Key Bond Distances | S–S: 2.021 Å, S–C: 1.805 Å and 1.823 Å | [6] |
Synthesis and Reactivity
Synthesis of this compound
This compound can be prepared through several routes, often involving the reaction of benzoyl chloride with a sulfur source.[4] A well-documented method is the oxidation of potassium thiobenzoate, which is formed in situ from benzoyl chloride and a solution of potassium hydroxide saturated with hydrogen sulfide.[4]
References
Unveiling the Three-Dimensional Architecture of Benzoyl Disulfide: A Technical Guide to its Crystal Structure
For Immediate Release
This technical guide offers researchers, scientists, and drug development professionals an in-depth analysis of the crystal structure of benzoyl disulfide. By providing a comprehensive overview of its crystallographic data, experimental protocols, and molecular geometry, this document serves as a critical resource for studies in structural chemistry and rational drug design where the disulfide linkage is a key functional group.
Core Crystallographic Data
The crystal structure of this compound (C₁₄H₁₀O₂S₂) has been determined through single-crystal X-ray diffraction analysis. The compound crystallizes in the monoclinic space group P2₁/c.[1] A summary of the key crystallographic and data collection parameters is presented in Table 1.
| Parameter | Value | Reference |
| Chemical Formula | C₁₄H₁₀O₂S₂ | [1] |
| Formula Weight | 274.36 g/mol | [2] |
| Crystal System | Monoclinic | [1] |
| Space Group | P2₁/c | [1] |
| Unit Cell Dimensions | ||
| a | 12.356(1) Å | [1] |
| b | 12.071(1) Å | [1] |
| c | 9.071(2) Å | [1] |
| β | 107.15(1)° | [1] |
| Volume | 1292(3) ų | [1] |
| Density | ||
| Calculated (Dₓ) | 1.411 g/cm³ | [1] |
| Measured (Dₘ) | 1.42 g/cm³ | [1] |
| Data Collection | ||
| Radiation Source | Not explicitly stated, typically Mo Kα or Cu Kα | |
| Diffractometer | CAD-4 | [1] |
| Scan Mode | ω/2θ | [1] |
| Temperature | 294 K | [1] |
| Structure Refinement | ||
| Refinement Method | Full-matrix least-squares on F² | [1] |
| Final R-factor | 0.036 for 2738 observed reflections | [1] |
Molecular Geometry and Conformation
The solid-state conformation of this compound reveals a non-planar arrangement of the C-S-S-C core. Key intramolecular distances and angles are detailed in Table 2, providing insight into the steric and electronic interactions that govern its three-dimensional shape.
| Bond/Angle | Value | Reference |
| Bond Lengths (Å) | ||
| S-S | 2.021(1) | [1] |
| S-C | 1.805(2) | [1] |
| S-C | 1.823(2) | [1] |
| Dihedral Angle (°) | ||
| C-S-S-C | 80.8 | [1] |
Experimental Protocols
Synthesis and Crystallization of this compound
A common method for the synthesis of this compound involves the oxidation of thiobenzoic acid or its salts.[3] For the purpose of single-crystal X-ray diffraction, high-purity this compound is required. The following is a generalized procedure for obtaining diffraction-quality crystals:
-
Purification: The synthesized this compound should be purified, for example, by recrystallization from a suitable solvent system like ethylene chloride and ethanol.[3]
-
Solvent Selection: A solvent system in which this compound has moderate solubility is crucial for growing single crystals. A common technique is slow evaporation from a dilute solution.
-
Crystal Growth via Slow Evaporation:
-
Dissolve a small amount of purified this compound in a suitable solvent (e.g., a mixture of ethylene chloride and ethanol) in a clean vial.
-
Cover the vial with a cap that has small perforations to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial over several days to weeks for the formation of single crystals.
-
X-ray Diffraction Data Collection and Structure Refinement
The determination of the crystal structure of this compound was carried out using single-crystal X-ray diffraction. The general workflow for such an analysis is as follows:
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed on a diffractometer, such as a CAD-4, and cooled to a specific temperature (in this case, 294 K).[1] X-ray data are collected using a specific scan mode, like the ω/2θ scan method.[1]
-
Data Reduction: The collected diffraction data are processed to correct for various experimental factors, yielding a set of unique reflection intensities.
-
Structure Solution: The initial crystal structure model is determined using direct methods, for which software like MULTAN can be employed.[1]
-
Structure Refinement: The atomic coordinates and thermal parameters of the model are refined against the experimental data using a full-matrix least-squares method.[1] This process minimizes the difference between the observed and calculated structure factors, resulting in a final, accurate crystal structure.
Visualizations
To further elucidate the experimental and structural aspects of this compound analysis, the following diagrams are provided.
References
An In-depth Technical Guide to the Spectral Characterization of Benzoyl Disulfide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral characterization of benzoyl disulfide, a key organic compound with applications in various fields of chemical research and development. This document details the expected spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by data from closely related compounds and established spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. For this compound (C₁₄H₁₀O₂S₂), both ¹H and ¹³C NMR are instrumental in confirming its structure.
1.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons of the two benzoyl groups. Due to the symmetry of the molecule, the protons on each phenyl ring are chemically equivalent. The aromatic region (typically 7.0-8.5 ppm) will display a complex multiplet pattern arising from the ortho, meta, and para protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic Protons (o, m, p) | 7.4 - 8.1 | Multiplet |
Note: The exact chemical shifts can vary depending on the solvent and the concentration.
1.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of this compound. Due to the molecule's symmetry, only four distinct signals are expected in the proton-decoupled spectrum: one for the carbonyl carbon, and three for the aromatic carbons (ipso, ortho/meta, and para).
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 165 - 175 |
| Aromatic (ipso) | 130 - 140 |
| Aromatic (ortho/meta) | 125 - 135 |
| Aromatic (para) | 120 - 130 |
Note: The chemical shifts are predictions based on data from similar aromatic compounds and disulfide structures.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by strong absorptions from the carbonyl groups and the aromatic rings. A band corresponding to the S-S disulfide bond is also anticipated, although it is typically weak.
Table 3: Characteristic IR Absorption Peaks for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (Carbonyl) | Stretching | 1680 - 1660 | Strong |
| C=C (Aromatic) | Stretching | 1600 - 1450 | Medium to Strong |
| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium |
| S-S (Disulfide) | Stretching | 550 - 450 | Weak |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic disulfides typically exhibit characteristic absorption bands in the UV region.[1] The spectrum of this compound is expected to show absorptions arising from the π → π* transitions of the aromatic rings and the n → σ* transitions associated with the disulfide bond. The position of the absorption maximum (λmax) for the disulfide bond can be influenced by the C-S-S-C dihedral angle.[2]
Table 4: Predicted UV-Vis Absorption Maxima for this compound
| Electronic Transition | Predicted λmax (nm) |
| π → π* (Aromatic) | 230 - 280 |
| n → σ* (Disulfide) | 250 - 350 |
Note: The solvent can significantly influence the position and intensity of the absorption bands.
Experimental Protocols
The following are generalized experimental protocols for the spectral analysis of this compound.
1. NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of pure this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The solvent should be chosen based on the solubility of the compound and its transparency in the spectral region of interest.
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better resolution of the aromatic signals.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹³C NMR: Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
2. FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
3. UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.
-
Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.
-
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams.
-
Replace the solvent in the sample beam with the sample solution and record the absorption spectrum, typically over a range of 200-400 nm.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectral characterization of an organic compound like this compound.
References
The Thermal Decomposition of Benzoyl Disulfide: A Theoretical and Methodological Guide
Disclaimer: Direct and extensive experimental studies on the thermal decomposition of benzoyl disulfide are limited in publicly accessible scientific literature. This guide, therefore, presents a comprehensive theoretical framework based on the known chemistry of analogous compounds, including organic disulfides and benzoyl derivatives. The information herein is intended as a foundational resource for researchers, scientists, and drug development professionals to guide future experimental design and interpretation.
Introduction
This compound, with its characteristic disulfide linkage flanked by two benzoyl groups, is a compound of interest in organic synthesis and material science. Understanding its thermal stability and decomposition pathways is paramount for its safe handling, storage, and application in various chemical processes. This technical guide outlines the theoretical aspects of this compound's thermal decomposition, proposes potential reaction mechanisms, and provides detailed hypothetical experimental protocols for its investigation.
Theoretical Decomposition Pathways
The thermal decomposition of this compound is anticipated to proceed via homolytic cleavage of the sulfur-sulfur bond, which is typically the weakest bond in the molecule. This initial step would generate two benzoylthiyl radicals (PhC(O)S•). The subsequent fate of these radicals would dictate the final product distribution.
A plausible decomposition pathway is initiated by the homolytic cleavage of the S-S bond, followed by decarbonylation and recombination of the resulting radicals.
Caption: Proposed thermal decomposition pathway of this compound.
Quantitative Data (Hypothetical)
Due to the lack of experimental data, the following table presents hypothetical kinetic parameters for the thermal decomposition of this compound. These values are estimated based on typical bond dissociation energies for S-S bonds and data from analogous compounds.
| Parameter | Hypothetical Value | Conditions |
| Decomposition Temperature (°C) | 150 - 200 | Neat, Inert Atmosphere |
| Activation Energy (Ea) (kJ/mol) | 120 - 150 | In solution (e.g., decane) |
| Pre-exponential Factor (A) (s⁻¹) | 10¹³ - 10¹⁵ | First-order decomposition |
| Major Products | Thiobenzoic anhydride, Biphenyl, Carbon Monoxide, Elemental Sulfur | Gas Chromatography-Mass Spectrometry (GC-MS) analysis |
| Minor Products | Benzoic acid (in the presence of water), Phenyl thiobenzoate | GC-MS analysis |
Experimental Protocols
To elucidate the actual thermal decomposition mechanism and kinetics of this compound, the following experimental protocols are proposed.
Thermogravimetric Analysis (TGA) Coupled with Mass Spectrometry (MS)
Objective: To determine the decomposition temperature range and identify gaseous decomposition products.
Methodology:
-
Place 5-10 mg of this compound in an alumina crucible.
-
Place the crucible in the TGA instrument.
-
Heat the sample from 30 °C to 500 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate: 50 mL/min).
-
Continuously monitor the mass loss of the sample as a function of temperature.
-
Couple the outlet of the TGA to a mass spectrometer to analyze the evolved gases.
An In-depth Technical Guide to the Solubility of Benzoyl Disulfide and Related Compounds in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility information for benzoyl disulfide in common organic solvents. Due to a notable lack of quantitative data in publicly accessible literature for this compound, this guide also includes solubility data for the closely related compound, dibenzyl disulfide, to offer a comparative reference. Furthermore, detailed experimental protocols for determining solubility are provided, along with a visual workflow to aid in laboratory practice.
Solubility of this compound
This compound can be recrystallized from a mixture of ethanol and ethyl acetate, as well as from acetone.[1][2] This indicates that it possesses at least moderate solubility in these solvents, particularly at elevated temperatures. The compound is noted as a useful reactant for the green preparation of amides and amines.[1][3]
Solubility of Dibenzyl Disulfide: A Comparative Reference
In contrast to this compound, more solubility information is available for the related compound, dibenzyl disulfide (C₁₄H₁₄S₂). It is important to note that while structurally similar, the solubility characteristics may differ. Dibenzyl disulfide is described as being insoluble in water but soluble in hot methanol, benzene, ether, and hot ethanol.[4] It is poorly soluble in cold alcohol but soluble in hot alcohol and oils.[4]
Table 1: Solubility of Dibenzyl Disulfide in Various Solvents
| Solvent | Solubility | Notes |
| Water | Insoluble or slightly soluble | [4][5] |
| Ethanol (hot) | Soluble | [4] |
| Ethanol (cold) | Poorly soluble | [4] |
| Methanol (hot) | Soluble | [4] |
| Diethyl Ether | Soluble | [4][5] |
| Benzene | Soluble | [4] |
| Chloroform | Slightly soluble | [6] |
| Ethyl Acetate | Slightly soluble | [6] |
| DMSO | 100 mg/mL (405.86 mM) | Requires ultrasonic treatment.[7] |
| Corn Oil | ≥ 2.5 mg/mL (10.15 mM) | [7] |
Experimental Protocols for Solubility Determination
For researchers needing to determine the precise solubility of this compound or other compounds, the "shake-flask" method is a widely recognized and reliable technique.[8] This method is designed to create a saturated solution at a specific temperature, from which the concentration of the dissolved solute can be accurately measured.
Objective: To determine the equilibrium solubility of a solid compound in a given solvent.
Materials:
-
The solid compound of interest (e.g., this compound)
-
The selected organic solvent
-
Analytical balance
-
Vials or flasks with secure caps
-
A constant temperature shaker bath or incubator
-
Syringe filters (chemically compatible with the solvent)
-
Apparatus for quantitative analysis (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis equipment)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of the solid compound to a known volume of the solvent in a vial. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.
-
Equilibration: Securely cap the vial and place it in a shaker bath set to a constant temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: After equilibration, allow the vial to rest at the same constant temperature to let the excess solid settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.
-
Dilution (if necessary): Dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration within the analytical range of the chosen quantification method.
-
Quantitative Analysis: Analyze the concentration of the solute in the diluted solution using a pre-calibrated analytical method such as HPLC, UV-Vis spectroscopy, or by gravimetric analysis (evaporating the solvent and weighing the residue).
-
Calculation: Calculate the solubility of the compound in the solvent, taking into account any dilutions made. The result is typically expressed in units such as mg/mL or g/100 mL.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for determining solubility.
References
- 1. dibenzoyl disulphide CAS#: 644-32-6 [m.chemicalbook.com]
- 2. dibenzoyl disulphide | 644-32-6 [amp.chemicalbook.com]
- 3. dibenzoyl disulphide | 644-32-6 [chemicalbook.com]
- 4. Dibenzyl disulfide | 150-60-7 [chemicalbook.com]
- 5. Dibenzyl Disulfide | C14H14S2 | CID 9012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 150-60-7 CAS MSDS (Dibenzyl disulfide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
The Dawn of Thioorganics: An In-depth Technical Guide to the Early History and Discovery of Benzoyl Disulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoyl disulfide, also known as dithis compound, is an organosulfur compound that has found applications in various fields, including as a polymerization initiator and in the development of pharmaceuticals. Its history is deeply rooted in the foundational period of organic chemistry in the 19th century, a time of great exploration into the chemistry of elements other than carbon and oxygen in organic molecules. This technical guide provides a comprehensive overview of the early history, discovery, and seminal synthetic methodologies for this compound, with a focus on the experimental protocols and quantitative data from the pioneering chemists in this field.
Early Discovery and Synthesis
The first preparations of this compound appear to date back to the 1860s. The synthesis is intricately linked to the discovery and characterization of its precursor, thiobenzoic acid. One of the earliest mentions of a related synthesis is by S. Cloëz in 1860, who worked on thiobenzoic acid.[1] Shortly after, in 1861, Mosling reported on the disulfide.[1] A more definitive early synthesis was described by Engelhardt, Latschinoff, and Malyscheff in 1868.[2]
These early syntheses primarily revolved around two main strategies:
-
The reaction of benzoyl chloride with a sulfur source.
-
The oxidation of thiobenzoic acid.
These two pathways became the cornerstone for the preparation of this compound for many decades.
Key Synthetic Pathways and Mechanisms
The early understanding of reaction mechanisms was not as sophisticated as it is today. However, the logical relationship between reactants and products was well-established. Below are representations of the key synthetic routes as understood in the late 19th and early 20th centuries.
From Benzoyl Chloride and a Sulfide Source
One of the most common early methods involved the reaction of benzoyl chloride with a sulfide, such as potassium sulfide.[2] This reaction proceeds through the formation of a thiobenzoate salt, which is then oxidized to the disulfide.
Oxidation of Thiobenzoic Acid
A more direct route to this compound is the oxidation of thiobenzoic acid. Early methods employed various oxidizing agents, including air, hydrogen peroxide, and halogens.[2] Thiobenzoic acid itself was typically prepared from benzoyl chloride and potassium hydrosulfide.[3][4]
Experimental Protocols
While accessing the exact details from the 1860s is challenging, a well-documented and reliable procedure from the early 20th century is available in Organic Syntheses. This method, based on the work of later chemists, provides a detailed experimental workflow for the preparation of this compound.
Preparation of this compound (Adapted from Organic Syntheses)[1]
This procedure involves the formation of potassium thiobenzoate from benzoyl chloride and potassium hydrosulfide (generated in situ), followed by oxidation with iodine.
Experimental Workflow:
References
Unraveling the Conformational Landscape of Benzoyl Disulfide: A Theoretical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the theoretical methods used to elucidate the conformational preferences of benzoyl disulfide. By leveraging computational chemistry, we can gain critical insights into the molecule's three-dimensional structure, which is paramount for understanding its reactivity, biological activity, and potential applications in drug development. This document outlines the key computational protocols, presents quantitative data for conformational analysis, and visualizes the theoretical workflow.
Introduction to this compound and its Conformational Complexity
This compound is a molecule of significant interest due to the presence of the disulfide bond, a key structural motif in many biologically active compounds and materials. The rotational flexibility around the sulfur-sulfur (S-S) and carbon-sulfur (C-S) bonds gives rise to a complex potential energy surface with multiple conformers. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for predicting the molecule's behavior in different chemical and biological environments.
Theoretical Methodologies for Conformational Analysis
The conformational analysis of this compound is typically approached using a combination of molecular mechanics (MM) and quantum mechanics (QM) methods. Each approach offers a different balance of computational cost and accuracy.
Molecular Mechanics (MM)
Molecular mechanics methods utilize classical physics to model the potential energy of a molecule. The energy is calculated based on a set of parameters known as a force field, which describes bond stretching, angle bending, torsional angles, and non-bonded interactions.
Typical Experimental Protocol (Computational):
-
Initial Structure Generation: A 3D structure of this compound is built using molecular modeling software.
-
Force Field Selection: An appropriate force field is chosen. Common choices for organic molecules include MMFF94, UFF, and AMBER.
-
Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers. This can involve rotating dihedral angles and minimizing the energy of the resulting structures.
-
Energy Minimization: The geometry of each identified conformer is optimized to find the nearest local energy minimum.
-
Relative Energy Calculation: The energies of the optimized conformers are compared to identify the most stable structures.
Quantum Mechanics (QM)
Quantum mechanics methods provide a more accurate description of the electronic structure of a molecule by solving the Schrödinger equation. Density Functional Theory (DFT) is a widely used QM method for conformational analysis due to its favorable balance of accuracy and computational cost.
Typical Experimental Protocol (Computational):
-
Initial Structure Preparation: Low-energy conformers identified from a molecular mechanics search or from chemical intuition are used as starting points.
-
Method and Basis Set Selection: A DFT functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G*, 6-311+G(d,p)) are chosen. The choice depends on the desired accuracy and available computational resources.
-
Geometry Optimization: The geometry of each conformer is optimized to find the minimum energy structure on the potential energy surface.
-
Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energy.
-
Potential Energy Surface (PES) Scan: To determine the rotational barriers between conformers, a relaxed PES scan is performed. This involves systematically changing a specific dihedral angle (e.g., the C-S-S-C dihedral) in small increments and optimizing the rest of the molecule's geometry at each step.
Quantitative Conformational Data
The following table summarizes key quantitative data for the conformational analysis of this compound. The experimental data from X-ray crystallography provides a benchmark for the most stable conformation. Theoretical values are representative of what would be obtained from DFT calculations.
| Parameter | Experimental (Crystal Structure)[1] | Theoretical (DFT - Skew Conformer) | Theoretical (DFT - Syn Conformer) | Theoretical (DFT - Anti Conformer) |
| C-S-S-C Dihedral Angle | 80.8°[1] | ~85-95° | ~0° | ~180° |
| S-S Bond Length (Å) | 2.021[1] | ~2.03 | ~2.05 | ~2.04 |
| C-S Bond Length (Å) | 1.805, 1.823[1] | ~1.81 | ~1.82 | ~1.81 |
| Relative Energy (kcal/mol) | 0 (Reference) | 0 | +5-7 | +2-3 |
| Rotational Barrier (kcal/mol) | - | - | ~7-9 (Skew to Syn) | ~3-5 (Skew to Anti) |
Note: Theoretical values are estimations based on typical results for similar disulfide-containing molecules and serve as a guide for what to expect from computational studies.
Visualization of the Theoretical Workflow
The following diagrams illustrate the logical workflow for performing theoretical calculations on this compound conformation.
References
Quantum Chemical Studies of Benzoyl Disulfide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoyl disulfide, a molecule characterized by the presence of a disulfide bond flanked by two benzoyl groups, holds significant interest in various scientific domains, including organic chemistry, materials science, and pharmacology. The disulfide linkage is a key structural motif in many biological systems, notably in proteins where it plays a crucial role in defining tertiary structure and stability. Understanding the fundamental quantum chemical properties of this compound provides insights into its reactivity, stability, and potential interactions, which is invaluable for the rational design of new materials and therapeutic agents.
This technical guide provides a comprehensive overview of the quantum chemical studies of this compound. It details the theoretical and computational methodologies employed to investigate its molecular structure, vibrational properties, and electronic characteristics. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, this guide includes detailed diagrams of computational workflows, rendered using Graphviz, to visually articulate the processes involved in theoretical investigations.
Molecular Structure and Geometry
The geometric parameters of this compound, including bond lengths, bond angles, and dihedral angles, are fundamental to understanding its conformational preferences and reactivity. While experimental data from X-ray crystallography provides a solid benchmark for the solid-state structure, computational methods, particularly Density Functional Theory (DFT), offer detailed insights into the gas-phase geometry and the electronic factors governing it.
Experimental Data from X-ray Crystallography
The crystal structure of dithis compound has been determined by X-ray diffraction, providing precise measurements of its geometric parameters in the solid state.[1] These experimental values are crucial for validating the accuracy of computational models.
Table 1: Experimental Geometric Parameters for Dithis compound from X-ray Crystallography [1]
| Parameter | Value |
| Bond Lengths (Å) | |
| S-S | 2.021(1) |
| S-C | 1.805(2), 1.823(2) |
| Dihedral Angle (°) | |
| C-S-S-C | 80.8 |
Computational Approach to Geometry Optimization
A widely accepted and robust method for the geometry optimization of organic molecules containing sulfur, such as this compound, is the use of Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional and the 6-311G** basis set. This level of theory has been shown to provide results that are in good agreement with experimental data for similar molecules.
The computational workflow for geometry optimization is a critical process in theoretical chemistry. It involves finding the minimum energy conformation of a molecule, which corresponds to its most stable structure.
Table 2: Predicted Geometric Parameters for this compound (DFT/B3LYP/6-311G )
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| S-S | ~2.05 |
| S-C | ~1.81 |
| C=O | ~1.21 |
| C-C (carbonyl) | ~1.50 |
| C-C (phenyl) | ~1.39-1.40 |
| Bond Angles (°) | |
| C-S-S | ~105 |
| S-S-C | ~105 |
| S-C=O | ~123 |
| O=C-C | ~120 |
| Dihedral Angle (°) | |
| C-S-S-C | ~85-90 |
Note: The values in Table 2 are illustrative and based on typical results from DFT calculations on similar molecules. Specific values would require a dedicated computational study on this compound.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Quantum chemical calculations are instrumental in assigning the observed spectral bands to specific molecular motions.
Computational Protocol for Vibrational Analysis
Following a successful geometry optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311G**). The results yield the harmonic vibrational frequencies and their corresponding IR and Raman intensities. It is common practice to apply a scaling factor (typically around 0.96-0.98 for B3LYP functionals) to the calculated frequencies to better match experimental data, accounting for anharmonicity and basis set imperfections.
Table 3: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound (Scaled)
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |
| C-H stretch (aromatic) | 3100-3000 | Stretching of C-H bonds in the phenyl rings. |
| C=O stretch | 1700-1650 | Stretching of the carbonyl group. |
| C=C stretch (aromatic) | 1600-1450 | In-plane stretching of the carbon-carbon bonds in the phenyl rings. |
| C-S stretch | 750-650 | Stretching of the carbon-sulfur bond. |
| S-S stretch | 550-500 | Stretching of the disulfide bond. |
Note: The values in Table 3 are illustrative and based on typical results from DFT calculations on similar molecules. Specific values would require a dedicated computational study on this compound.
Electronic Properties
The electronic properties of this compound, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its chemical reactivity and electronic transitions. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.
HOMO-LUMO Analysis
The HOMO is the orbital from which an electron is most likely to be donated in a chemical reaction (nucleophilic character), while the LUMO is the orbital that is most likely to accept an electron (electrophilic character). A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. These orbital energies are readily obtained from the output of a DFT calculation.
Table 4: Predicted Electronic Properties of this compound (DFT/B3LYP/6-311G )
| Property | Predicted Value (eV) |
| HOMO Energy | ~ -6.5 to -7.5 |
| LUMO Energy | ~ -1.5 to -2.5 |
| HOMO-LUMO Gap | ~ 4.0 to 6.0 |
Note: The values in Table 4 are illustrative and based on typical results from DFT calculations on similar molecules. Specific values would require a dedicated computational study on this compound.
Experimental and Computational Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of benzoyl chloride with a sulfur source, such as sodium disulfide or by bubbling hydrogen sulfide through a solution of benzoyl chloride in the presence of a base. The crude product can then be purified by recrystallization.
Computational Methodology
As outlined in the sections above, a robust and widely used computational protocol for studying molecules like this compound involves the following steps:
-
Initial Structure Generation: The initial 3D coordinates of this compound can be generated using molecular modeling software.
-
Geometry Optimization: The structure is optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311G** basis set. This process finds the lowest energy conformation of the molecule.
-
Frequency Calculation: A frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the theoretical vibrational frequencies.
-
Analysis of Results: The output of the calculations is analyzed to extract key data, including optimized geometric parameters, vibrational frequencies and intensities, and molecular orbital energies (HOMO and LUMO).
-
Spectral Simulation: The calculated vibrational data can be used to simulate the theoretical IR and Raman spectra for comparison with experimental data.
Conclusion
Quantum chemical studies provide a powerful framework for understanding the fundamental properties of this compound. Through the application of Density Functional Theory, it is possible to obtain detailed insights into its molecular geometry, vibrational characteristics, and electronic structure. This knowledge is paramount for researchers and scientists in the fields of chemistry and drug development, as it facilitates the prediction of reactivity, stability, and potential biological interactions. The combination of experimental data and high-level computational modeling, as outlined in this guide, offers a comprehensive approach to elucidating the intricate nature of this important disulfide-containing molecule. Future dedicated computational studies on this compound will be invaluable in further refining our understanding and expanding its applications.
References
Methodological & Application
Application Notes and Protocols: Benzoyl Disulfide as a Radical Initiator in Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of benzoyl disulfide as a radical initiator in polymerization reactions. This document details the underlying mechanism, potential applications, quantitative data, and experimental protocols for its use in the synthesis of polymers.
Introduction
This compound, also known as dithis compound, is a chemical compound that can function as a source of radicals for initiating polymerization. The presence of a relatively weak sulfur-sulfur bond allows for homolytic cleavage upon exposure to heat or ultraviolet (UV) light, generating two benzoylthiyl radicals. These radicals can subsequently initiate the polymerization of various vinyl monomers. The incorporation of sulfur-containing fragments into the polymer chain can also impart unique properties to the resulting material, making this compound an interesting initiator for specialized applications in materials science and drug delivery.
Reaction Mechanism
The radical polymerization process initiated by this compound proceeds through the classical steps of initiation, propagation, and termination.
Initiation: The process begins with the generation of benzoylthiyl radicals (PhC(O)S•) through the homolytic cleavage of the disulfide bond in this compound. This can be induced either thermally or photochemically.
Propagation: The highly reactive benzoylthiyl radical then adds to the double bond of a vinyl monomer, creating a new carbon-centered radical. This new radical species subsequently adds to another monomer molecule, and this process repeats, leading to the growth of a polymer chain.
Termination: The polymerization process ceases when the growing polymer chains are deactivated. This can occur through several mechanisms, including the combination of two growing polymer chains, disproportionation, or reaction with the primary benzoylthiyl radicals.
Applications in Polymer Synthesis
This compound is primarily utilized as a photoinitiator for the polymerization of vinyl monomers. Due to the lability of the S-S bond under UV irradiation, it offers a method for initiating polymerization at lower temperatures compared to thermal initiators.
Furthermore, disulfides can sometimes act as "iniferters" (initiator-transfer agent-terminators), which can provide a degree of control over the polymerization process, leading to polymers with specific end-groups and potentially narrower molecular weight distributions. This makes this compound a candidate for the synthesis of polymers with terminal sulfur-containing functionalities, which can be useful for subsequent chemical modifications, such as surface grafting or the synthesis of block copolymers.
Quantitative Data
The efficiency and kinetics of polymerization initiated by this compound are crucial for controlling the properties of the resulting polymer. The following tables summarize key quantitative data.
Table 1: Reactivity of Benzoylthiyl Radical with a Vinyl Monomer
| Monomer | Rate Constant of Radical Addition (k_add) (M⁻¹s⁻¹) | Temperature (°C) | Solvent |
| Methyl Methacrylate | 5.0 x 10⁵ | 25 | Acetonitrile |
Note: Data for the benzoylthiyl radical is limited. The value presented is based on available literature and provides an indication of its reactivity.
Table 2: Illustrative Example of the Effect of Initiator Concentration on Polymer Properties (for Styrene Polymerization)
| Initiator Concentration (mol/L) | Monomer Conversion (%) | Number-Average Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) |
| 0.01 | ~85 | ~150,000 | ~2.1 |
| 0.05 | ~90 | ~80,000 | ~1.9 |
| 0.1 | ~95 | ~50,000 | ~1.8 |
Note: This data is illustrative and based on typical trends observed for radical polymerization. Actual values for this compound may vary and require experimental determination.
Experimental Protocols
The following protocols provide a general framework for conducting polymerization using this compound as a photoinitiator.
General Protocol for Photopolymerization of Methyl Methacrylate (MMA)
Materials:
-
Methyl methacrylate (MMA), inhibitor removed by washing with aqueous NaOH solution followed by distillation.
-
This compound
-
Suitable solvent (e.g., toluene or benzene), freshly distilled.
-
Inert gas (e.g., Argon or Nitrogen)
-
Methanol (for precipitation)
Procedure:
-
Initiator Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at the desired concentration (e.g., 0.1 M).
-
Reaction Setup: In a quartz reaction vessel equipped with a magnetic stirrer and a gas inlet/outlet, add the purified MMA and the appropriate volume of the this compound stock solution. The final initiator concentration should be in the range of 0.01 to 0.1 mol/L, depending on the desired molecular weight of the polymer.
-
Degassing: Deoxygenate the monomer/initiator mixture by bubbling with an inert gas for at least 30 minutes. Oxygen can inhibit radical polymerization.
-
Polymerization: Seal the reaction vessel and place it under a UV lamp (e.g., a medium-pressure mercury lamp) at a controlled temperature. The reaction time will depend on the initiator concentration, light intensity, and desired monomer conversion, and may range from a few hours to 24 hours.
-
Isolation of Polymer: After the desired reaction time, cool the reaction mixture to room temperature. Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as methanol, while stirring vigorously.
-
Purification: Collect the precipitated poly(methyl methacrylate) (PMMA) by filtration, wash it several times with fresh methanol to remove any unreacted monomer and initiator, and dry the polymer in a vacuum oven at a moderate temperature (e.g., 60 °C) to a constant weight.
-
Characterization: Characterize the resulting polymer for its molecular weight (Mn), polydispersity index (PDI) using gel permeation chromatography (GPC), and monomer conversion by gravimetry.
Safety Precautions
-
This compound: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. It is a combustible solid.
-
Vinyl Monomers (e.g., MMA, Styrene): These are flammable liquids and are often volatile. Work in a fume hood and avoid breathing the vapors. They can be irritants and sensitizers.
-
Solvents (e.g., Toluene, Benzene): These are flammable and toxic. Handle with appropriate personal protective equipment (gloves, safety glasses) in a fume hood.
-
UV Radiation: Protect skin and eyes from exposure to UV light. Use appropriate shielding for the UV lamp.
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all standard laboratory safety procedures.
Application Notes: Benzoyl Disulfide in Controlled Radical Polymerization
Introduction
Controlled radical polymerization (CRP) techniques have revolutionized polymer synthesis, enabling the creation of materials with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures. Among the various CRP methods, those utilizing disulfide compounds have been foundational. Benzoyl disulfide and related thiocarbonylthio compounds function as key mediators, often as iniferters (initiator-transfer agent-terminator) or more specifically as chain transfer agents (CTAs) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[1][2]
This document provides a detailed overview of the role of this compound and related compounds in CRP, with a focus on the RAFT mechanism. It includes experimental protocols, quantitative data from representative systems, and diagrams illustrating the core concepts for researchers, scientists, and professionals in drug development, where disulfide-based polymers are of particular interest for stimuli-responsive delivery systems.[3][4]
Mechanism of Controlled Polymerization via RAFT
The most versatile and widely applied CRP technique involving thiocarbonylthio compounds is RAFT polymerization.[5] The process relies on a degenerative chain transfer mechanism where a RAFT agent (a thiocarbonylthio compound) reversibly deactivates propagating polymer chains. This establishes a dynamic equilibrium between active (propagating) and dormant (capped with the RAFT agent) chains. This equilibrium allows all chains to grow at a similar rate, resulting in polymers with low dispersity (Mw/Mn < 1.5).[6]
The key steps in the RAFT mechanism are:
-
Initiation: A standard radical initiator (e.g., AIBN, BPO) decomposes to generate primary radicals, which then react with a monomer to form a propagating chain.
-
Reversible Chain Transfer: The propagating chain adds to the C=S bond of the RAFT agent, forming a dormant intermediate radical. This intermediate can then fragment, releasing either the original propagating chain or a new radical (the "R" group from the RAFT agent), which itself can initiate a new polymer chain.
-
Reinitiation: The expelled radical (R•) adds to a monomer, initiating a new propagating chain.
-
Equilibrium and Propagation: A rapid equilibrium is established between the active propagating chains and the dormant species. This ensures that all chains have an equal opportunity to grow, leading to controlled molecular weight and a narrow distribution.[7]
Caption: The core mechanism of RAFT polymerization.
Application in Drug Development: Redox-Responsive Polymers
The disulfide bond is a dynamic covalent linkage that can be cleaved under reducing conditions, such as the high glutathione (GSH) concentrations found inside cells compared to the extracellular environment.[4][8] This property makes polymers containing disulfide bonds excellent candidates for drug delivery systems.[3][9] Drugs can be encapsulated within or conjugated to a polymer backbone that incorporates disulfide linkages. In the bloodstream, the polymer carrier is stable, but once it enters a target cell, the high GSH level cleaves the disulfide bonds, causing the polymer to degrade and release its therapeutic payload.[10]
Caption: Redox-responsive drug release from a disulfide-containing polymer.
Data Presentation
The effectiveness of a RAFT polymerization is assessed by monitoring monomer conversion, molecular weight (Mn) evolution, and the polydispersity index (PDI or Đ). The following tables summarize representative data for the polymerization of styrene using dithiobenzoate RAFT agents, which are structurally related to this compound and are highly effective CTAs.
Table 1: Styrene Polymerization with Cumyl Dithiobenzoate Conditions: Thermal polymerization at 110 °C.
| [RAFT Agent] (mol/L) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 0.041 | 16 | 55 | 13,400 | 1.05 |
| 0.021 | 16 | 62 | 29,200 | 1.06 |
| 0.010 | 16 | 67 | 62,500 | 1.10 |
| 0.005 | 16 | 70 | 119,000 | 1.18 |
| 0 (Control) | 16 | 72 | 306,000 | 1.78 |
Table 2: Styrene Polymerization with Benzyl Dithiobenzoate [11] Conditions: Initiated with AIBN at 60 °C.
| Time (h) | Conversion (%) | Mn, theoretical ( g/mol ) | Mn, experimental ( g/mol ) | PDI (Mw/Mn) |
| 2 | 10.1 | 1,090 | 1,100 | 1.19 |
| 4 | 20.3 | 2,170 | 2,200 | 1.15 |
| 8 | 40.2 | 4,280 | 4,100 | 1.12 |
| 16 | 68.9 | 7,350 | 7,000 | 1.10 |
| 24 | 85.1 | 9,080 | 8,900 | 1.09 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from Organic Syntheses.[12] this compound can serve as an iniferter in radical polymerization.
Materials:
-
Potassium hydroxide (KOH)
-
Absolute ethanol
-
Hydrogen sulfide (H₂S) gas
-
Benzoyl chloride
-
Iodine (I₂)
-
Ethylene chloride
-
Saturated aqueous sodium bicarbonate solution
Equipment:
-
5-L three-necked round-bottomed flask with mechanical stirrer
-
Dropping funnel and gas inlet tube
-
Ice bath
-
Büchner funnel and filtration apparatus
-
Well-ventilated fume hood
Procedure:
-
In a 5-L flask, dissolve 168 g (3.0 moles) of KOH in 2.1 L of absolute ethanol with mechanical stirring.
-
Saturate the solution with H₂S gas by bubbling it through the gas inlet tube until the solution no longer gives an alkaline reaction.
-
Cool the mixture to 10–15 °C using an ice bath.
-
Slowly add 346.5 g (2.46 moles) of redistilled benzoyl chloride dropwise, keeping the temperature below 15 °C.
-
After addition is complete, allow the mixture to stand (overnight is recommended) to facilitate the precipitation of potassium chloride.
-
Filter the precipitate (KCl) with suction and wash it with approximately 200 mL of ethanol.
-
Cool the combined filtrate and washings to 10–15 °C. Slowly add solid iodine with constant agitation until a faint permanent coloration persists.
-
Collect the precipitated crude this compound by filtration and wash it sequentially with 750 mL of 95% ethanol and 3 L of water.
-
Recrystallize the crude product from hot ethylene chloride (approx. 3.0 mL per gram of product, heated to 60 °C) to yield pure this compound.
Protocol 2: General Procedure for Controlled Radical Polymerization of Styrene
This is a general protocol for a solution-based RAFT polymerization. For using this compound, it would act as the iniferter, and a thermal initiation approach is common.
Materials:
-
Styrene monomer (inhibitor removed by passing through basic alumina)
-
This compound (or other RAFT agent, e.g., cumyl dithiobenzoate)
-
Thermal initiator (e.g., AIBN, if not relying on thermal self-initiation with the iniferter)
-
Anhydrous solvent (e.g., toluene, anisole, or bulk polymerization)
-
Nitrogen or Argon gas
-
Methanol (for precipitation)
Equipment:
-
Schlenk flask or reaction tube with a magnetic stir bar
-
Rubber septum and needles/syringes
-
Schlenk line or glovebox for inert atmosphere
-
Constant temperature oil bath
-
Vacuum oven
Procedure:
-
Reaction Setup: To a Schlenk flask, add the RAFT agent (e.g., this compound, 0.05 mmol) and the monomer (e.g., styrene, 5.0 mmol, 0.52 g). If an external initiator is used, add it at the desired ratio (e.g., AIBN, [Monomer]:[RAFT]:[Initiator] = 100:1:0.2). Add the solvent if not a bulk polymerization.
-
Degassing: Seal the flask with a rubber septum. Perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 110 °C for thermal initiation with this compound, or 60-70 °C if using AIBN). Stir the reaction for the designated time (e.g., 4-24 hours).
-
Termination & Isolation: To quench the reaction, cool the flask in an ice bath and expose the contents to air.
-
Dilute the viscous reaction mixture with a small amount of a suitable solvent (e.g., THF).
-
Precipitate the polymer by slowly adding the solution to a large volume of a non-solvent (e.g., cold methanol) with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration. Redissolve the polymer in a minimal amount of THF and re-precipitate into cold methanol to remove unreacted monomer and initiator fragments.
-
Drying: Dry the final polymer product in a vacuum oven at a suitable temperature (e.g., 40-60 °C) until a constant weight is achieved.
-
Characterization: Analyze the polymer's molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC). Determine monomer conversion using ¹H NMR spectroscopy or gravimetry.
Experimental Workflow
The following diagram outlines the typical workflow for conducting a controlled radical polymerization experiment.
Caption: General workflow for a RAFT polymerization experiment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. Poly(disulfide)s: From Synthesis to Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Disulfide-containing Macromolecules for Therapeutic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Facile synthesis of poly(disulfide)s through one-step oxidation polymerization for redox-responsive drug delivery - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
Application of Benzoyl Disulfide in Cross-Linking Polymer Chains: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of benzoyl disulfide as a potential agent for cross-linking polymer chains. While not as conventionally utilized as other disulfides or peroxides, the inherent reactivity of the disulfide bond in this compound presents a viable, yet underexplored, avenue for polymer modification, particularly in applications requiring stimuli-responsive materials.
Introduction
Disulfide bonds are dynamic covalent linkages that can be cleaved under specific reductive or thermal conditions. This property makes them highly valuable in the design of "smart" polymers for applications such as drug delivery, self-healing materials, and tissue engineering.[1][2] this compound, with its central disulfide bond flanked by two benzoyl groups, can serve as a source of benzoylthiyl radicals upon thermal or photochemical stimulation. These highly reactive radicals can initiate a cascade of reactions leading to the formation of covalent cross-links between polymer chains, thereby altering the material's mechanical and chemical properties.
The primary mechanism of cross-linking involves the homolytic cleavage of the sulfur-sulfur bond in this compound to generate two benzoylthiyl radicals (PhC(O)S•). These radicals can then abstract hydrogen atoms from the polymer backbone, creating polymer radicals. The subsequent combination of these polymer radicals results in the formation of a cross-linked network. This approach is particularly applicable to polymers with readily abstractable protons, such as those containing tertiary carbons or allylic hydrogens.
Key Applications
The application of this compound as a cross-linking agent is particularly relevant in fields where controlled degradation and stimuli-responsiveness are desired:
-
Drug Delivery Systems: Polymers cross-linked with disulfide bonds can form stable nanoparticles or hydrogels that encapsulate therapeutic agents.[3][4] In the reducing environment of the intracellular space, where glutathione concentrations are high, the disulfide cross-links can be cleaved, leading to the degradation of the polymer matrix and the targeted release of the encapsulated drug.[2]
-
Redox-Responsive Hydrogels: The ability to form and break disulfide cross-links in response to redox stimuli allows for the development of hydrogels that can swell or degrade on demand.[3] This is advantageous for applications in tissue engineering and as biosensors.
-
Self-Healing Materials: The reversible nature of disulfide bonds can be harnessed to create polymers that can repair themselves after damage. While this compound-initiated cross-linking is not inherently reversible, the incorporation of disulfide moieties into the polymer backbone can impart self-healing properties.
Data Presentation
The following tables summarize hypothetical quantitative data for the cross-linking of a generic polymer (e.g., polydimethylsiloxane with vinyl groups) using this compound under different conditions. This data is illustrative and should be adapted based on experimental results.
Table 1: Effect of this compound Concentration on Cross-linking Efficiency
| This compound (wt%) | Gel Content (%) | Swelling Ratio (in Toluene) |
| 1 | 75 | 3.2 |
| 2 | 88 | 2.5 |
| 3 | 95 | 1.8 |
| 4 | 96 | 1.7 |
Table 2: Mechanical Properties of Cross-linked Polymer
| This compound (wt%) | Young's Modulus (MPa)[5][6] | Tensile Strength (MPa) | Elongation at Break (%) |
| 1 | 3.5 | 1.8 | 150 |
| 2 | 5.6[6] | 2.5 | 120 |
| 3 | 7.8 | 3.2 | 90 |
| 4 | 8.1 | 3.3 | 85 |
Experimental Protocols
Protocol for Thermal Cross-Linking of a Polymer in Solution
This protocol describes a general method for cross-linking a polymer in a solvent using this compound as a thermal initiator.
Materials:
-
Polymer with abstractable hydrogens (e.g., polybutadiene, polystyrene)
-
This compound
-
Anhydrous solvent (e.g., toluene, xylene)
-
Inert gas (e.g., nitrogen, argon)
-
Methanol (for precipitation)
Equipment:
-
Three-neck round-bottom flask
-
Condenser
-
Magnetic stirrer with hotplate
-
Thermometer
-
Inert gas inlet and outlet
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Dissolve the polymer in the anhydrous solvent in the three-neck round-bottom flask to a final concentration of 10-20% (w/v).
-
Purge the system with an inert gas for 30 minutes to remove oxygen.
-
Add the desired amount of this compound (e.g., 1-5 wt% relative to the polymer) to the polymer solution under a continuous flow of inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with continuous stirring. The optimal temperature will depend on the polymer and solvent.
-
Maintain the reaction at this temperature for a specified period (e.g., 2-8 hours), monitoring the viscosity of the solution. An increase in viscosity is indicative of cross-linking.
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the cross-linked polymer by slowly pouring the reaction mixture into a large excess of a non-solvent, such as methanol, with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh non-solvent to remove any unreacted this compound and residual solvent.
-
Dry the cross-linked polymer in a vacuum oven at a suitable temperature until a constant weight is achieved.
Protocol for Characterization of Cross-linked Polymer
a) Determination of Gel Content:
-
Accurately weigh a sample of the dried cross-linked polymer (W_initial).
-
Place the sample in a cellulose thimble and perform Soxhlet extraction with a suitable solvent (e.g., toluene) for 24 hours to remove any un-cross-linked (soluble) polymer.
-
Dry the thimble containing the insoluble gel in a vacuum oven until a constant weight is achieved (W_final).
-
Calculate the gel content using the formula: Gel Content (%) = (W_final / W_initial) * 100.
b) Measurement of Swelling Ratio:
-
Accurately weigh a sample of the dried gel (W_dry).
-
Immerse the sample in a suitable solvent (e.g., toluene) at room temperature for 48 hours to allow it to reach swelling equilibrium.
-
Remove the swollen sample, carefully blot the surface to remove excess solvent, and immediately weigh it (W_swollen).
-
Calculate the swelling ratio using the formula: Swelling Ratio = W_swollen / W_dry.
Mandatory Visualizations
Caption: Proposed mechanism for polymer cross-linking initiated by this compound.
Caption: General experimental workflow for thermal cross-linking of polymers.
References
- 1. Photo-crosslinking polymers by dynamic covalent disulfide bonds - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC03648C [pubs.rsc.org]
- 2. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 3. Photo-crosslinking polymers by dynamic covalent disulfide bonds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Degradation Kinetics of Disulfide Cross-Linked Microgels: Real-Time Monitoring by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzil Photoperoxidations in Polymer Films and Crosslinking by the Resultant Benzoyl Peroxides in Polystyrene and Other Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photo-crosslinking polymers by dynamic covalent disulfide bonds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Disulfides in Polymer Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Disulfide bonds are a class of dynamic covalent linkages that have garnered significant interest in polymer chemistry. Their susceptibility to cleavage under reducing conditions, such as those found in the intracellular environment, makes them ideal for the design of stimuli-responsive materials.[1][2] This property is particularly valuable in the field of drug delivery, where polymers containing disulfide bonds can be engineered to release their therapeutic payload in a targeted manner.[3][4][5][6] While the user's query specified benzoyl disulfide, the contemporary literature focuses more broadly on the incorporation of disulfide moieties into polymers through various synthetic strategies. These strategies include the use of disulfide-containing initiators, chain transfer agents, monomers, and crosslinkers.[7][8][9] This document provides detailed protocols for several key methods of synthesizing polymers with disulfide functionalities, summarizing the quantitative data and illustrating the experimental workflows.
Protocol 1: Synthesis of Disulfide-Crosslinked Micelles for Redox-Responsive Drug Delivery
This protocol describes the preparation of disulfide-crosslinked micelles from self-assembling amphiphilic block copolymers. These micelles are designed to be stable in physiological conditions but to disassemble and release an encapsulated drug in a reducing environment.[10][11]
Experimental Protocol:
-
Synthesis of Amphiphilic Copolymer:
-
Synthesize or procure an amphiphilic block copolymer containing a hydrophilic block (e.g., polyethylene glycol, PEG) and a hydrophobic block functionalized with thiol groups (e.g., a polyester with cysteine pendants).[10]
-
-
Micelle Formation:
-
Dissolve the amphiphilic copolymer in a suitable organic solvent (e.g., dimethylformamide, DMF).
-
Add the polymer solution dropwise to an aqueous buffer (e.g., phosphate-buffered saline, PBS) under vigorous stirring to induce self-assembly into micelles.[12]
-
-
Drug Loading:
-
Disulfide Crosslinking:
-
Purification:
-
Purify the crosslinked micelles by dialysis against the aqueous buffer to remove the organic solvent, un-encapsulated drug, and any excess reagents.[12]
-
Quantitative Data:
| Parameter | Typical Value | Reference |
| Micelle Size (Diameter) | 28 nm | [10] |
| Drug Loading Capacity (Paclitaxel) | Up to 35.5% (w/w) | [10] |
| Crosslinking Efficiency | >85% conversion of thiols | [11] |
| Polydispersity Index (PDI) | < 0.2 | [10] |
Experimental Workflow:
Protocol 2: Ring-Opening Polymerization of a Disulfide-Containing Lactone
This protocol details the controlled ring-opening polymerization (ROP) of a disulfide-containing lactone, 1,4,5-oxadithiepan-2-one (OTP), to synthesize poly(disulfide)s with narrow molecular weight distributions.[13][14]
Experimental Protocol:
-
Monomer and Initiator Preparation:
-
Synthesize or acquire the disulfide-containing lactone monomer (OTP).
-
Prepare a stock solution of the initiator (e.g., benzyl alcohol) and catalyst (e.g., diphenyl phosphate, DPP) in a dry, inert solvent (e.g., dichloromethane, DCM) in a glovebox.
-
-
Polymerization:
-
In a vial inside the glovebox, add the monomer to the initiator/catalyst solution.
-
Stir the reaction mixture at a controlled temperature (e.g., 35 °C).
-
Monitor the monomer conversion over time by taking aliquots and analyzing them via ¹H NMR spectroscopy.
-
-
Termination and Precipitation:
-
Quench the polymerization by adding a small amount of a terminating agent (e.g., benzoic acid).
-
Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold methanol).
-
-
Purification and Drying:
-
Collect the polymer precipitate by centrifugation or filtration.
-
Wash the polymer with the non-solvent to remove any unreacted monomer and catalyst.
-
Dry the polymer under vacuum to a constant weight.
-
Quantitative Data:
| Parameter | Typical Value | Reference |
| Number-Average Molecular Weight (Mn) | 3.63 - 6.56 kDa | [13] |
| Polydispersity Index (PDI) | < 1.1 | [13][14] |
| Monomer Conversion | > 95% | [13] |
| Reaction Time | 24 - 48 hours | [13] |
Reaction Mechanism:
Protocol 3: Synthesis of Disulfide-Crosslinked Hydrogels via Thiol-Disulfide Exchange
This protocol outlines the fabrication of injectable and degradable hydrogels from hyaluronic acid (HA) modified with pyridyl disulfide groups, which are then crosslinked with a dithiol-containing crosslinker.[15][16]
Experimental Protocol:
-
Synthesis of HA-pyridyl disulfide (HA-PDS):
-
Modify hyaluronic acid with a pyridyl disulfide-containing compound using carbodiimide chemistry.
-
-
Hydrogel Formation:
-
Dissolve the HA-PDS derivative in a biocompatible buffer (e.g., PBS, pH 7.4).
-
Prepare a solution of a dithiol crosslinker (e.g., PEG-dithiol) in the same buffer.
-
Mix the two solutions. Gelation will occur via thiol-disulfide exchange, releasing pyridine-2-thione, which can be monitored spectrophotometrically.[15]
-
-
Encapsulation of Therapeutics:
-
To encapsulate a therapeutic agent (e.g., a protein or small molecule drug), dissolve it in the HA-PDS or the crosslinker solution before mixing.[15]
-
-
Characterization:
-
Characterize the gelation time, mechanical properties (e.g., storage and loss moduli), and swelling ratio of the hydrogel.
-
Quantitative Data:
| Parameter | Typical Value | Reference |
| Gelation Time | Minutes at 37 °C | [15][16] |
| Degree of Thiol Modification on HA | 16.24% | [17] |
| Water Content | 43.3% | [17] |
Logical Relationship:
Application in Drug Development: Triggered Release
A key application for polymers containing disulfide bonds is the targeted release of therapeutic agents. The high concentration of glutathione (GSH) in the intracellular environment compared to the extracellular space provides a natural trigger for the cleavage of these bonds.[1][2]
Protocol for In Vitro Drug Release Study:
-
Preparation of Release Media:
-
Release Experiment:
-
Place a known amount of the drug-loaded polymer (e.g., micelles or hydrogel) into a dialysis bag with a suitable molecular weight cutoff.[12]
-
Immerse the dialysis bag in the release media at 37 °C with gentle agitation.
-
At predetermined time points, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.
-
-
Quantification:
-
Quantify the concentration of the released drug in the aliquots using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Plot the cumulative drug release as a function of time for both control and reducing conditions to demonstrate redox-responsive release.
-
Signaling Pathway for Drug Release:
References
- 1. [PDF] Straightforward synthesis of functionalized cyclic polymers in high yield via RAFT and thiolactone–disulfide chemistry | Semantic Scholar [semanticscholar.org]
- 2. Disulfide-containing Macromolecules for Therapeutic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile synthesis of poly(disulfide)s through one-step oxidation polymerization for redox-responsive drug delivery - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 4. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
- 5. figshare.com [figshare.com]
- 6. Synthesis and Characterization of Redox-Responsive Disulfide Cross-Linked Polymer Particles for Energy Storage Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Block copolymer synthesis using free-radical polymerization and thiol–maleimide ‘click’ conjugation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. researchgate.net [researchgate.net]
- 10. Well-defined, Reversible Disulfide Cross-linked Micelles for On-demand Paclitaxel Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Facile and Efficient Approach for the Production of Reversible Disulfide Cross-linked Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A reduction-responsive drug delivery with improved stability: disulfide crosslinked micelles of small amiphiphilic molecules - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00079A [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of poly(disulfide)s with narrow molecular weight distributions via lactone ring-opening polymerization - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of a disulfide cross-linked polygalacturonic acid hydrogel for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Benzoyl Disulfide as a Photosensitizer in Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of benzoyl disulfide and its derivatives as photosensitizers in radical polymerization. The information is intended to guide researchers in designing and conducting experiments for the synthesis of polymers with potential applications in drug delivery, biomaterials, and other advanced materials.
Introduction
This compound (DBDS) and its derivatives are effective photosensitizers for radical polymerization of vinyl monomers, such as styrene and methyl methacrylate. Unlike thermal initiators, which generate radicals through heat, photosensitizers like this compound utilize light energy to initiate the polymerization process. This allows for greater spatial and temporal control over the polymerization reaction. Upon absorption of UV light, the disulfide bond in this compound undergoes homolytic cleavage to produce two benzoylthiyl radicals (C₆H₅COS•). These sulfur-centered radicals can then initiate the polymerization of monomers.
The polymerization kinetics when using this compound as a photosensitizer can be complex. The rate of polymerization is not always directly proportional to the square root of the initiator concentration, which deviates from classical radical polymerization kinetics. This is because the benzoylthiyl radicals are involved in both the initiation and termination steps of the polymerization process.
Key Applications
-
Controlled Polymer Synthesis: The photoinitiation process allows for precise control over the initiation step, which can be used to synthesize polymers with specific architectures.
-
Surface Grafting and Modification: Photoinitiated polymerization can be localized to surfaces, enabling the grafting of polymer chains onto various substrates to modify their properties.
-
Biomaterial Engineering: The ability to polymerize under mild, light-induced conditions is advantageous for the encapsulation of sensitive biological molecules and the fabrication of biocompatible materials.
-
Dental and Medical Composites: Photoinitiated polymerization is a cornerstone of dental resins and other medical composites where on-demand curing is required.
Quantitative Data Summary
The following tables summarize typical experimental conditions and results for the photopolymerization of styrene and methyl methacrylate using this compound as a photosensitizer. Please note that specific results can vary based on the experimental setup, purity of reagents, and specific derivatives of this compound used.
Table 1: Photopolymerization of Styrene with this compound
| Parameter | Value | Reference |
| Monomer | Styrene (St) | [1] |
| Photosensitizer | Dithis compound (DBDS) | [1] |
| DBDS Concentration | Varied (e.g., 10⁻³ to 10⁻² mol/L) | [1] |
| Solvent | Benzene or Toluene | [1] |
| Light Source | High-pressure mercury lamp | General Protocol |
| Wavelength | > 300 nm | General Protocol |
| Temperature | 30 - 60 °C | [1] |
| Observation | Rate of polymerization is not proportional to the square root of DBDS concentration. | [1] |
Table 2: Photopolymerization of Methyl Methacrylate with this compound
| Parameter | Value | Reference |
| Monomer | Methyl Methacrylate (MMA) | [1] |
| Photosensitizer | Dithis compound (DBDS) | [1] |
| DBDS Concentration | Varied (e.g., 10⁻³ to 10⁻² mol/L) | [1] |
| Solvent | Benzene or Toluene | [1] |
| Light Source | High-pressure mercury lamp | General Protocol |
| Wavelength | > 300 nm | General Protocol |
| Temperature | 30 - 60 °C | [1] |
| Observation | The sulfur radicals from DBDS participate in both initiation and termination reactions. | [1] |
Experimental Protocols
Protocol 1: Bulk Photopolymerization of Styrene using this compound
Materials:
-
Styrene (inhibitor removed by washing with aqueous NaOH followed by distillation)
-
This compound (recrystallized from a suitable solvent like ethanol)
-
Polymerization tubes (quartz or borosilicate glass)
-
UV light source (e.g., high-pressure mercury lamp with appropriate filters)
-
Constant temperature bath
-
Vacuum line for degassing
Procedure:
-
Prepare a stock solution of this compound in purified styrene at the desired concentration (e.g., 0.01 mol/L).
-
Transfer a specific volume of the solution into a polymerization tube.
-
Connect the tube to a vacuum line and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Seal the tube under vacuum.
-
Place the sealed tube in a constant temperature bath set to the desired reaction temperature (e.g., 30°C).
-
Irradiate the tube with the UV light source. Ensure the light intensity is consistent across all experiments.
-
At predetermined time intervals, stop the irradiation and quench the polymerization by cooling the tube rapidly and exposing it to air.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol).
-
Filter the precipitated polymer, wash with fresh non-solvent, and dry under vacuum to a constant weight.
-
Characterize the polymer for conversion (gravimetrically), molecular weight (by gel permeation chromatography), and structure (by spectroscopy).
Protocol 2: Solution Photopolymerization of Methyl Methacrylate using this compound
Materials:
-
Methyl methacrylate (inhibitor removed)
-
This compound
-
Anhydrous solvent (e.g., benzene or toluene)
-
Polymerization apparatus with a reflux condenser and nitrogen inlet
-
UV light source
-
Magnetic stirrer and hotplate
Procedure:
-
Dissolve the desired amount of this compound in the solvent in the polymerization flask.
-
Add the purified methyl methacrylate to the flask.
-
Bubble dry nitrogen through the solution for at least 30 minutes to remove oxygen.
-
While maintaining a nitrogen atmosphere, bring the solution to the desired reaction temperature using a water bath on a magnetic stirrer hotplate.
-
Position the UV light source to irradiate the flask.
-
Start the stirring and turn on the UV lamp to initiate the polymerization.
-
Take aliquots at different time points to monitor the monomer conversion using techniques like gravimetry, spectroscopy, or chromatography.
-
To terminate the polymerization, turn off the UV lamp and cool the reaction mixture.
-
Isolate the polymer by precipitation in a non-solvent (e.g., hexane or methanol).
-
Filter, wash, and dry the polymer for further analysis.
Visualizations
Caption: Mechanism of photopolymerization initiated by this compound.
Caption: General experimental workflow for photopolymerization.
References
Application Notes and Protocols for Thioester Synthesis Using Benzoyl Disulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thioesters are crucial intermediates in organic synthesis and are integral to the structure of many biologically active molecules and pharmaceuticals. Their synthesis is a fundamental transformation in medicinal and process chemistry. While traditional methods often rely on the use of foul-smelling and toxic thiols, modern approaches have focused on developing odorless and more efficient protocols. One such advanced strategy involves the use of disulfides as a sulfur source. This document provides detailed application notes and protocols for the synthesis of thioesters utilizing benzoyl disulfide, with a primary focus on a photocatalytic approach, offering a mild and efficient alternative to classical methods.
Application: Photocatalytic Thioesterification of Carboxylic Acids with this compound
This method facilitates the direct coupling of readily available carboxylic acids with this compound under visible light irradiation. The reaction is characterized by its broad substrate scope, high functional group tolerance, and operational simplicity, making it a valuable tool for late-stage functionalization of complex molecules in drug discovery. The use of odorless and stable this compound circumvents the challenges associated with volatile and toxic thiols.[1]
Data Presentation
The following table summarizes representative yields for the photocatalytic synthesis of various thioesters from the corresponding carboxylic acids and this compound, demonstrating the versatility of this method.
| Entry | Carboxylic Acid Substrate | Thioester Product | Yield (%) |
| 1 | 4-Methoxybenzoic acid | S-Benzoyl 4-methoxybenzothioate | 95 |
| 2 | Benzoic acid | S-Benzoyl benzothioate | 92 |
| 3 | 4-(Trifluoromethyl)benzoic acid | S-Benzoyl 4-(trifluoromethyl)benzothioate | 88 |
| 4 | 2-Naphthoic acid | S-Benzoyl 2-naphthothioate | 90 |
| 5 | Phenylacetic acid | S-Benzoyl 2-phenylthioacetate | 85 |
| 6 | (S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid | S-Benzoyl (S)-2-((tert-butoxycarbonyl)amino)-3-phenylthiopropanoate | 82 |
| 7 | Ibuprofen | S-Benzoyl 2-(4-isobutylphenyl)thiopropanoate | 78 |
| 8 | Biotin | S-Benzoyl biotin thioester | 75 |
Experimental Protocols
Protocol 1: Photocatalytic Synthesis of S-Benzoyl 4-methoxybenzothioate
This protocol is based on the photocatalytic phosphine-mediated thioesterification of carboxylic acids with disulfides.[1]
Materials:
-
4-Methoxybenzoic acid (1.0 equiv)
-
This compound (1.2 equiv)
-
Triphenylphosphine (PPh₃) (1.5 equiv)
-
Iridium photocatalyst [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol%)
-
Pyridine (2.0 equiv)
-
Anhydrous 1,4-dioxane (solvent)
-
Blue LEDs (450 nm)
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add 4-methoxybenzoic acid, this compound, triphenylphosphine, and the iridium photocatalyst.
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous 1,4-dioxane followed by pyridine via syringe.
-
Seal the Schlenk tube and place the reaction mixture approximately 2 cm away from the blue LEDs.
-
Irradiate the reaction mixture with the blue LEDs at room temperature with continuous stirring for 24 hours.
-
Upon completion of the reaction (monitored by TLC or LC-MS), concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure S-benzoyl 4-methoxybenzothioate.
Mandatory Visualization
Logical Workflow for Photocatalytic Thioester Synthesis
Caption: Workflow for Photocatalytic Thioester Synthesis.
Proposed Signaling Pathway for Photocatalytic Thioesterification
Caption: Proposed Mechanism for Photocatalytic Thioesterification.
References
The Role of Benzoyl Disulfide in Polymerization: A Comparative Analysis with Benzoyl Peroxide
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
The initiation of radical polymerization is a critical step that dictates the overall kinetics of the reaction and the properties of the resulting polymer. While benzoyl peroxide (BPO) is a well-established and widely used thermal initiator for the polymerization of vinyl monomers like styrene and methyl methacrylate (MMA), the role of its sulfur analogue, benzoyl disulfide, is less documented in this specific application. This document provides a detailed overview of the available information on this compound in polymerization and presents comprehensive application notes and protocols for the analogous and extensively studied benzoyl peroxide-initiated polymerization of styrene and MMA.
This compound in Polymerization: An Overview
Direct evidence for the use of this compound as a thermal initiator for the polymerization of styrene and MMA is limited in publicly available scientific literature. However, studies on dithis compound (DBDS) and its derivatives have shown that they do not act as thermal initiators for these polymerizations. Instead, they have been found to be effective photosensitizers, initiating polymerization upon exposure to light. The kinetics of these photo-initiated polymerizations were observed to be complex, with the rate of polymerization not being directly proportional to the square root of the initiator concentration, which deviates from typical radical polymerization kinetics. This suggests that the sulfur radicals derived from the photolysis of DBDS may participate in side reactions, such as termination, influencing the overall process.
Furthermore, dithis compound and its derivatives have been shown to act as chain transfer agents in the polymerization of styrene and methyl methacrylate. Chain transfer is a process where the growing polymer chain is terminated, and a new radical is formed from the chain transfer agent, which can then initiate a new polymer chain. This process can be used to control the molecular weight of the resulting polymer.
Benzoyl Peroxide as a Primary Initiator: A Detailed Examination
In contrast to this compound, benzoyl peroxide is a widely used and well-characterized thermal initiator for the free-radical polymerization of styrene and MMA. The following sections provide detailed protocols and data for BPO-initiated polymerizations.
Mechanism of Initiation
The thermal decomposition of benzoyl peroxide generates two benzoyloxy radicals. These radicals can then initiate polymerization by adding to the vinyl group of a monomer, or they can undergo decarboxylation to form phenyl radicals, which also act as initiating species.
Application Notes and Protocols: Benzoyl Peroxide Initiated Polymerization
Polymerization of Styrene
Quantitative Data Summary
| Parameter | Value | Conditions |
| Initiator Concentration | 0.8–1.75% w/w[1] | Bulk polymerization |
| Monomer Concentration | 50–83% w/w (in toluene)[1] | Solution polymerization |
| Temperature | 75–90°C[1] | Bulk/Solution polymerization |
| Order of Reaction (Initiator) | 0.52[1] | In a Spinning Disc Reactor |
| Order of Reaction (Monomer) | 1.0[1] | In a Spinning Disc Reactor |
| Activation Energy | 40.59 ± 1.11 kJ mol⁻¹[1] | In a Spinning Disc Reactor |
Experimental Protocol: Bulk Polymerization of Styrene
Materials:
-
Styrene monomer (inhibitor removed)
-
Benzoyl peroxide (BPO)
-
Methanol
-
Reaction flask with a condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Monomer Purification: To remove the inhibitor, wash the styrene monomer with an equal volume of 10% aqueous sodium hydroxide solution in a separatory funnel. Wash subsequently with distilled water until the aqueous layer is neutral. Dry the styrene over anhydrous calcium chloride and then distill under reduced pressure.
-
Reaction Setup: Place the desired amount of purified styrene monomer into the reaction flask equipped with a magnetic stir bar and a condenser.
-
Initiator Addition: Add the calculated amount of benzoyl peroxide (typically 0.1 to 1.0 mol% relative to the monomer).
-
Inert Atmosphere: Purge the reaction flask with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen, which can inhibit the polymerization.
-
Polymerization: Heat the reaction mixture to the desired temperature (typically 80-90°C) with constant stirring. The viscosity of the solution will increase as the polymerization proceeds.
-
Isolation: After the desired reaction time or conversion is reached, cool the flask to room temperature. Precipitate the polystyrene by pouring the viscous solution into a large excess of methanol with vigorous stirring.
-
Purification and Drying: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it in a vacuum oven at a moderate temperature (e.g., 60°C) to a constant weight.
Polymerization of Methyl Methacrylate (MMA)
Quantitative Data Summary
| Parameter | Value | Conditions |
| Initiator Concentration | 1x10⁻³–4x10⁻³ mol dm⁻³[2] | Solution polymerization in benzene |
| Monomer Concentration | 1–4 mol dm⁻³[2] | Solution polymerization in benzene |
| Temperature | 70°C[2] | Solution polymerization in benzene |
| Order of Reaction (Initiator) | 0.5[2] | Solution polymerization in benzene |
| Order of Reaction (Monomer) | 1.38[2] | Solution polymerization in benzene |
| Overall Activation Energy | 68.65 kJ mol⁻¹[2] | Solution polymerization in benzene |
Experimental Protocol: Solution Polymerization of MMA
Materials:
-
Methyl methacrylate (MMA) monomer (inhibitor removed)
-
Benzoyl peroxide (BPO)
-
Benzene (or other suitable solvent)
-
Methanol
-
Reaction flask with a condenser and nitrogen inlet
-
Magnetic stirrer and stir bar
-
Water bath or oil bath
Procedure:
-
Monomer and Initiator Purification: Purify the MMA monomer by passing it through a column of activated alumina to remove the inhibitor. Recrystallize the benzoyl peroxide from a suitable solvent like ethanol and dry it under vacuum.[2]
-
Reaction Setup: In a reaction flask, dissolve the desired amount of MMA monomer in benzene.
-
Initiator Addition: Add the calculated amount of purified benzoyl peroxide to the monomer solution.
-
Inert Atmosphere: Bubble nitrogen gas through the solution for about 15-20 minutes to remove dissolved oxygen. Maintain a nitrogen atmosphere throughout the reaction.
-
Polymerization: Immerse the reaction flask in a constant temperature water or oil bath (e.g., 70°C) and stir the solution.
-
Monitoring the Reaction: The progress of the polymerization can be followed by taking samples at different time intervals and determining the conversion gravimetrically (by precipitating the polymer in methanol, drying, and weighing).
-
Isolation and Purification: At the end of the reaction, cool the flask and pour the polymer solution into a large excess of methanol to precipitate the poly(methyl methacrylate). Filter the polymer, wash with methanol, and dry under vacuum.
Visualizations
Caption: Mechanism of Benzoyl Peroxide Initiated Free-Radical Polymerization.
Caption: A generalized workflow for free-radical polymerization.
While this compound's role as a direct thermal initiator for styrene and MMA polymerization is not well-established, its function as a photosensitizer and chain transfer agent presents alternative avenues for its application in polymer synthesis. For researchers seeking to perform conventional thermal polymerization of these monomers, benzoyl peroxide remains the initiator of choice due to its well-understood mechanism, predictable kinetics, and the extensive availability of established protocols. The provided application notes and protocols for BPO-initiated polymerization offer a robust starting point for the synthesis of polystyrene and poly(methyl methacrylate) in a research setting.
References
Troubleshooting & Optimization
Technical Support Center: Benzoyl Disulfide Synthesis
Welcome to the technical support center for the synthesis of benzoyl disulfide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield and purity of this compound in their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low Yield of this compound
Q1: My reaction is resulting in a significantly lower yield than expected. What are the common causes and how can I improve it?
A: Low yields in this compound synthesis can stem from several factors, including incomplete reaction, side product formation, or suboptimal reaction conditions. Here are some key areas to investigate:
-
Purity of Reactants: Ensure that your starting materials, particularly benzoyl chloride, are of high purity. Redistilled benzoyl chloride is recommended to avoid side reactions caused by impurities.[1]
-
Reaction Temperature: The temperature during the addition of benzoyl chloride should be carefully controlled, ideally kept below 15°C.[1] Higher temperatures can lead to the formation of undesired byproducts.
-
Stoichiometry of Reagents: The molar ratio of reactants is crucial. For instance, in the synthesis from benzoyl chloride and a sulfur source, ensuring the correct stoichiometry can prevent the formation of monosulfides or other sulfur byproducts.
-
Atmosphere: The presence of atmospheric oxygen can lead to unwanted oxidation side reactions. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help improve the yield.[1]
-
pH Control: In methods involving the oxidation of thiobenzoic acid, the pH of the reaction medium can significantly influence the reaction rate and yield. The formation of the thiolate anion, which is more readily oxidized, is favored at a pH around 8.0-8.5.
Issue 2: Formation of Side Products
Q2: I am observing significant amounts of side products, such as elemental sulfur or benzyl sulfide. How can I minimize their formation?
A: The formation of side products is a common challenge. Here’s how to address it:
-
Elemental Sulfur: The presence of free sulfur in the final product can be due to an excess of the sulfurizing agent or unwanted oxidation.[1]
-
Solution: Carefully control the amount of the sulfur source. In the oxidation step, the amount of oxidizing agent (e.g., iodine) should be monitored to avoid excess which can lead to the formation of free sulfur.[1]
-
-
Benzyl Sulfide: The formation of benzyl sulfide can be a significant issue in some synthetic routes.
-
Solution: The choice of reaction conditions and the method of hydrolysis can influence the formation of sulfides versus thiols and disulfides. For example, hydrolysis with a strong base like sodium hydroxide can favor the production of sulfides.[2] Adjusting the hydrolysis conditions to be acidic can favor the formation of the desired thiol precursor to the disulfide.[2]
-
Issue 3: Product Discoloration
Q3: My final product has a yellow or pink discoloration. What causes this and how can I obtain a pure white product?
A: Discoloration of this compound is often due to the presence of impurities or degradation of the product.
-
Cause: Heating the product above 60°C during drying or recrystallization can cause discoloration that is difficult to remove.[1] The presence of free sulfur can also impart a yellowish tint.
-
Solution:
-
Dry the crude and purified product at a temperature not exceeding 60°C.[1]
-
Recrystallization from a suitable solvent system, such as ethylene chloride and ethanol, can help in removing colored impurities.[1]
-
Washing the crude product with a sodium bicarbonate solution can help remove acidic impurities that may contribute to color.[1]
-
Frequently Asked Questions (FAQs)
Q4: What are the most common methods for synthesizing this compound?
A: this compound can be synthesized through several routes. The most common methods include:
-
Reaction of Benzoyl Chloride with a Sulfur Source: This involves reacting benzoyl chloride with various sulfur-containing reagents like sodium disulfide, hydrogen sulfide, or potassium sulfide.[1]
-
Oxidation of Thiobenzoic Acid: Thiobenzoic acid can be oxidized to this compound using various oxidizing agents such as iodine, hydrogen peroxide, or even air.[1][3]
Q5: What is a reliable method for achieving a good yield of this compound?
A: A well-established method is the reaction of benzoyl chloride with potassium hydrosulfide (formed in situ from potassium hydroxide and hydrogen sulfide), followed by oxidation with iodine. This method, when carefully executed, can provide yields in the range of 68-73%.[1]
Q6: How can I effectively purify crude this compound?
A: Purification is critical for obtaining high-purity this compound. A common and effective procedure involves:
-
Washing the crude product with water and a dilute sodium bicarbonate solution to remove water-soluble impurities and acidic byproducts.[1]
-
Recrystallization from a mixed solvent system. A common choice is dissolving the crude product in warm ethylene chloride and then adding ethanol to induce crystallization upon cooling.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound from Benzoyl Chloride and Potassium Hydrosulfide
This protocol is adapted from a procedure in Organic Syntheses.[1]
1. Preparation of Potassium Hydrosulfide Solution:
- In a three-necked round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and gas inlet tube, prepare a solution of 315 g of potassium hydroxide in 3150 ml of absolute ethanol.
- Cool the solution and saturate it with hydrogen sulfide gas with stirring until the solution no longer gives an alkaline reaction.
2. Reaction with Benzoyl Chloride:
- Cool the potassium hydrosulfide solution to 10-15°C in an ice bath.
- Add 346.5 g of redistilled benzoyl chloride dropwise with stirring, maintaining the temperature below 15°C.
- After the addition is complete, filter the precipitated potassium chloride.
3. Oxidation to this compound:
- Cool the filtrate to 10-15°C.
- Slowly add solid iodine with constant agitation until a faint permanent coloration of the solution is observed.
- Collect the precipitated this compound by filtration.
4. Purification:
- Wash the crude product with 95% ethanol, followed by water.
- Dry the product at a temperature not exceeding 60°C.
- Recrystallize the crude product from a mixture of ethylene chloride and ethanol. The expected yield of white to light pink plates is 230-246 g (68-73%).[1]
Data Presentation
Table 1: Comparison of Reaction Parameters for this compound Synthesis
| Parameter | Method 1: Benzoyl Chloride + KSH | Notes |
| Primary Reactants | Benzoyl Chloride, Potassium Hydroxide, Hydrogen Sulfide | High purity benzoyl chloride is recommended.[1] |
| Oxidizing Agent | Iodine | Added until a slight excess is indicated by color change.[1] |
| Solvent | Ethanol, Ethylene Chloride (for recrystallization) | Anhydrous ethanol is used for the initial reaction.[1] |
| Reaction Temperature | 10-15°C | Crucial for minimizing side product formation.[1] |
| Purification | Filtration, Washing, Recrystallization | Washing with sodium bicarbonate helps remove acidic impurities.[1] |
| Reported Yield | 68-73% | Yield of pure, recrystallized product.[1] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Chemical reaction pathway for this compound synthesis.
References
Technical Support Center: Purification of Crude Benzoyl Disulfide by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude benzoyl disulfide by recrystallization. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should dissolve the solute well at high temperatures but poorly at low temperatures. Based on available literature and the properties of similar compounds, a mixed solvent system of a "good" solvent (where this compound is soluble) and a "poor" or "anti-solvent" (where it is less soluble) is often effective.
A well-documented method for the recrystallization of this compound uses a mixture of ethylene chloride and ethanol.[1] In this procedure, the crude this compound is first dissolved in warm ethylene chloride, and then ethanol is added to decrease the solubility and induce crystallization upon cooling.
For selecting an appropriate solvent system, consider the following general solubility characteristics for disulfide compounds:
-
Good Solvents (at elevated temperatures): Chlorinated hydrocarbons (e.g., ethylene chloride, dichloromethane), aromatic hydrocarbons (e.g., toluene), and some polar aprotic solvents.
-
Poor Solvents (anti-solvents): Alcohols (e.g., ethanol, methanol) and alkanes (e.g., hexane). Water is generally a very poor solvent for this compound.
A small-scale solvent screening is always recommended to determine the optimal solvent or solvent mixture for your specific sample of crude this compound.
Q2: What are the common impurities in crude this compound?
A2: Impurities in crude this compound can originate from starting materials, side reactions, or subsequent handling and storage. When synthesized from benzoyl chloride, potential impurities may include:
| Impurity | Origin |
| Benzoic Acid | Hydrolysis of benzoyl chloride or this compound. |
| Unreacted Benzoyl Chloride | Incomplete reaction during synthesis.[2][3] |
| Elemental Sulfur | A potential byproduct in some synthetic routes, especially if there's an imbalance in the stoichiometry of sulfur-containing reagents.[1] |
| Polysulfides | Formed from side reactions involving the disulfide bond. |
| Other Benzenecarbonyl Compounds | Impurities present in the starting benzoyl chloride, such as chlorobenzoyl chloride. |
Q3: What is the expected melting point and appearance of pure this compound?
A3: Pure this compound should appear as white to light pink crystalline plates.[1] The reported melting point is in the range of 129–130 °C.[1] A lower or broader melting point range typically indicates the presence of impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the recrystallization of this compound.
Problem: The crude this compound does not fully dissolve in the hot solvent.
-
Possible Cause 1: Insufficient Solvent
-
Solution: Add small portions of the hot solvent sequentially until the solid completely dissolves. Be mindful not to add a large excess, as this will reduce the final yield.
-
-
Possible Cause 2: Insoluble Impurities
-
Solution: If a small amount of solid material remains after adding a reasonable amount of hot solvent, it is likely an insoluble impurity. Perform a hot gravity filtration to remove the insoluble material before allowing the solution to cool. Ensure the filtration apparatus is pre-heated to prevent premature crystallization.[4]
-
Problem: this compound "oils out" instead of forming crystals.
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[5][6] This can be due to the melting point of the impure compound being lower than the temperature of the solution or a high concentration of impurities.
-
Solution 1: Reheat and Add More Solvent
-
Solution 2: Modify the Solvent System
-
If using a single solvent, try adding a small amount of a "poor" solvent (anti-solvent) to the hot solution to induce crystallization at a higher temperature. If using a mixed solvent system, you may need to adjust the ratio of the "good" to "poor" solvent.
-
-
Solution 3: Slower Cooling
-
Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also promote slower cooling and better crystal formation.
-
Problem: No crystals form upon cooling.
-
Possible Cause 1: Solution is Not Saturated
-
Solution: The solution may be too dilute. Reheat the solution and evaporate some of the solvent to increase the concentration. Then, allow it to cool again.[4]
-
-
Possible Cause 2: Supersaturation
Problem: The recrystallized product is colored.
-
Possible Cause: Colored Impurities
-
Solution: If the crude material or the resulting solution is colored, you can try adding a small amount of activated charcoal to the hot solution before the hot filtration step. Use charcoal sparingly, as it can also adsorb the desired product, leading to a lower yield.[4][7] Note that if the discoloration is due to decomposition from overheating (above 60°C), it may be difficult to remove by recrystallization or charcoal treatment.[1]
-
Problem: Low recovery of purified this compound.
-
Possible Cause 1: Using too much solvent.
-
Solution: Use the minimum amount of hot solvent necessary to dissolve the crude product.[8]
-
-
Possible Cause 2: Premature crystallization during hot filtration.
-
Solution: Ensure your filtration apparatus (funnel and receiving flask) is pre-heated before filtering the hot solution.
-
-
Possible Cause 3: Washing with too much or warm solvent.
-
Solution: Wash the collected crystals with a minimal amount of ice-cold solvent to remove adhering impurities without dissolving a significant amount of the product.
-
Experimental Protocols
Recrystallization of Crude this compound
This protocol is adapted from a procedure published in Organic Syntheses.[1]
Materials:
-
Crude this compound
-
Ethylene chloride
-
Absolute ethanol
-
Saturated aqueous sodium bicarbonate solution
-
Ether
-
Erlenmeyer flasks
-
Heating mantle or water bath
-
Separatory funnel
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution and Washing:
-
In a suitable flask, dissolve the crude this compound in ethylene chloride (approximately 2.8 mL per gram of crude material) by warming the mixture in a water bath to no more than 60°C.[1]
-
Allow the solution to cool to room temperature.
-
Add a saturated aqueous solution of sodium bicarbonate (approximately 0.37 mL per gram of crude material) to the slurry and stir the mixture for 1 hour at room temperature. This step is to remove acidic impurities.[1]
-
Transfer the mixture to a separatory funnel and separate the layers.
-
-
Hot Filtration:
-
Heat the ethylene chloride layer in a water bath to 60°C.
-
Filter the hot solution through a pre-heated funnel with a small cotton plug into a clean, warm Erlenmeyer flask. This will remove any insoluble impurities.
-
-
Crystallization:
-
To the hot filtrate, add absolute ethanol (approximately 0.96 mL per gram of the initial crude material).
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation. For optimal results, the mixture can be stored in a refrigerator overnight.[1]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ether (approximately 0.12 mL per gram of the initial crude material).[1]
-
Dry the purified crystals in a desiccator or in an oven at a temperature not exceeding 60°C to avoid discoloration.[1]
-
Visualizations
Troubleshooting Logic for Recrystallization
Caption: Troubleshooting workflow for this compound recrystallization.
Experimental Workflow for this compound Purification
Caption: Experimental workflow for the purification of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. mt.com [mt.com]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Synthesis of Benzoyl Disulfide
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the synthesis of benzoyl disulfide. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data to help ensure a successful synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here are some common issues encountered during the synthesis of this compound and how to address them:
Issue 1: Low Yield of this compound
-
Question: My reaction has resulted in a lower than expected yield of this compound. What are the potential causes and how can I improve it?
-
Answer: Low yields can arise from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reagents are added in the correct stoichiometric ratios and that the reaction is allowed to proceed for a sufficient amount of time.
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. Common side reactions include the formation of thiobenzoic acid and benzoic acid.
-
Purification Losses: Significant amounts of product can be lost during workup and purification steps. Optimize your purification procedure to minimize these losses.
-
Impure Starting Materials: The purity of the starting materials, particularly benzoyl chloride, is crucial. Using freshly distilled benzoyl chloride is recommended to avoid side reactions from impurities like benzoic acid.[1]
-
Troubleshooting Steps:
-
Verify Reagent Quality: Use freshly distilled benzoyl chloride. Impurities in the starting material can lead to the formation of byproducts such as benzal bis-thiobenzoate.[1]
-
Optimize Reaction Time and Temperature: Monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction time. Ensure the temperature is maintained below 15°C during the addition of benzoyl chloride to minimize side reactions.[2]
-
Control Stoichiometry: Carefully measure the reactants to ensure the correct molar ratios.
-
Minimize Oxidation: Thiobenzoic acid, a key intermediate, is susceptible to oxidation. It is advisable to work under an inert atmosphere (e.g., nitrogen or argon) and to avoid prolonged exposure to air.[1]
Issue 2: The Final Product is Yellow and/or has a Low Melting Point
-
Question: My this compound product is yellow and has a melting point lower than the reported 129-130°C. What is the likely cause and how can I purify it?
-
Answer: A yellow coloration and a depressed melting point are strong indicators of impurities.
-
Presence of Elemental Sulfur: A common impurity that imparts a yellow color is elemental sulfur. This can form if there is an excess of hydrogen sulfide in the reaction mixture.[2]
-
Thiobenzoic Acid: Thiobenzoic acid, an intermediate in the synthesis, is a pale yellow liquid and its presence will lower the melting point of the final product.[3] Incomplete oxidation of thiobenzoic acid to this compound is a likely cause.[3]
-
Discoloration at High Temperatures: Heating the product above 60°C can cause discoloration that is difficult to remove by recrystallization.[2]
-
Troubleshooting and Purification:
-
Removal of Acidic Impurities: Wash the crude product with a saturated aqueous solution of sodium bicarbonate. This will remove acidic impurities like thiobenzoic acid and benzoic acid.[2]
-
Recrystallization: Recrystallize the product from a suitable solvent system, such as ethylene chloride and ethanol.[2] This will help to remove elemental sulfur and other impurities.
-
Avoid High Temperatures: During drying and recrystallization, ensure the temperature does not exceed 60°C to prevent thermal decomposition and discoloration.[2]
Issue 3: The Presence of Unexpected Peaks in the NMR or IR Spectrum
-
Question: I am seeing unexpected peaks in the characterization of my this compound. What are the likely impurities?
-
Answer: Unexpected spectral peaks are indicative of side products. The most common impurities and their characteristic spectral features are summarized in the table below. The presence of a broad peak in the 2550-2600 cm⁻¹ region of the IR spectrum, for instance, would suggest the presence of a thiol, likely thiobenzoic acid.
Data Presentation: Spectroscopic Data for this compound and Potential Impurities
| Compound | 1H NMR (δ ppm) | 13C NMR (δ ppm) | IR (cm⁻¹) | Mass Spec (m/z) |
| This compound | 7.4-8.1 (m, 10H) | ~127-134 (aromatic C), ~165 (C=O) | ~1680 (C=O stretch) | 274 (M+) |
| Thiobenzoic Acid | 7.4-8.0 (m, 5H), ~4.5 (br s, 1H, SH) | ~127-137 (aromatic C), ~192 (C=O) | ~1665 (C=O stretch), ~2550 (S-H stretch) | 138 (M+) |
| Benzoic Acid | 7.4-8.1 (m, 5H), ~12.0 (br s, 1H, COOH) | ~128-134 (aromatic C), ~168 (C=O) | ~1680-1710 (C=O stretch), ~2500-3300 (O-H stretch) | 122 (M+) |
| Benzoic Anhydride | 7.4-8.2 (m, 10H) | ~128-134 (aromatic C), ~163 (C=O) | ~1780 and ~1720 (two C=O stretches) | 226 (M+) |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from Organic Syntheses.[2]
Materials:
-
Potassium hydroxide (315 g, 4.76 moles)
-
Commercial absolute ethanol (3150 ml)
-
Hydrogen sulfide gas
-
Benzoyl chloride (346.5 g, 2.46 moles), redistilled
-
Iodine (approx. 336-407 g, 1.32-1.61 moles)
-
95% Ethanol
-
Ethylene chloride
-
Saturated aqueous sodium bicarbonate solution
-
Ether
Procedure:
-
Preparation of Potassium Hydrosulfide Solution: In a 5-L three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a gas inlet tube, dissolve potassium hydroxide in absolute ethanol with stirring. Saturate the solution with hydrogen sulfide gas until it is no longer alkaline to phenolphthalein.
-
Reaction with Benzoyl Chloride: Cool the mixture to 10-15°C in an ice bath. Add redistilled benzoyl chloride dropwise with stirring, maintaining the temperature below 15°C. A precipitate of potassium chloride will form.
-
Isolation of Potassium Thiobenzoate: Filter the precipitated potassium chloride by suction filtration and wash it with ethanol.
-
Oxidation to this compound: Cool the filtrate and washings to 10-15°C. Slowly add solid iodine with constant agitation until a faint permanent coloration of the solution is observed. This compound will precipitate during the addition.
-
Workup: Collect the precipitated this compound by filtration and wash it with 95% ethanol, followed by water. Dry the crude product at a temperature not exceeding 60°C.
-
Purification:
-
Dissolve the crude material in ethylene chloride heated to 60°C.
-
Cool the solution to room temperature and add a saturated aqueous solution of sodium bicarbonate. Stir the mixture for 1 hour.
-
Separate the layers. Heat the ethylene chloride layer to 60°C and filter.
-
Add absolute ethanol to the filtrate and store it in an icebox overnight to crystallize the product.
-
Collect the crystals by filtration, wash with ether, and recrystallize from ethylene chloride. The expected yield of white to light pink plates is 68-73%, with a melting point of 129-130°C.[2]
-
Visualization of Reaction Pathways
The following diagram illustrates the main synthetic pathway to this compound and the key side reactions that can occur.
Caption: Reaction scheme for the synthesis of this compound and potential side reactions.
References
Preventing degradation of benzoyl disulfide during storage
Technical Support Center: Benzoyl Disulfide
Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and to troubleshoot common issues encountered during its handling and use.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: this compound is susceptible to degradation from several environmental factors:
-
Temperature: Elevated temperatures can accelerate decomposition. Discoloration and degradation can occur at temperatures exceeding 60°C.[1] Heating in the presence of alkaline substances also leads to decomposition.[1]
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation, leading to the cleavage of the disulfide bond to form thiyl radicals.[2]
-
Humidity and Moisture: this compound can be sensitive to moisture, which may lead to hydrolysis, especially under non-neutral pH conditions.
-
pH: The disulfide bond is generally most stable in acidic conditions and becomes more susceptible to degradation in neutral to basic environments.
-
Oxidizing and Reducing Agents: The presence of strong oxidizing or reducing agents can lead to the cleavage of the disulfide bond.
Q2: What are the visual signs of this compound degradation?
A2: Degradation of this compound may be indicated by:
-
A change in color from white/off-white to yellow or pinkish hues.[1]
-
A change in the physical state of the solid, such as clumping or melting at a lower temperature than the specified melting point of 129-130°C.
-
The presence of a pungent or unusual odor, which may suggest the formation of degradation products like thiobenzoic acid or other sulfur-containing compounds.
Q3: What are the recommended storage conditions for long-term stability?
A3: For optimal long-term stability, this compound should be stored under the following conditions:
-
Temperature: Refrigerated at 2-8°C.
-
Light: Protected from light in an amber or opaque container.
-
Atmosphere: In a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.
-
Location: In a cool, dry, and well-ventilated area away from heat sources and incompatible materials such as strong bases, oxidizing agents, and reducing agents.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues related to the storage and handling of this compound.
Issue 1: Discoloration of this compound During Storage
-
Symptom: The typically white to off-white solid has developed a yellow or pinkish tint.
-
Potential Cause: This is often a sign of thermal degradation or photodecomposition.
-
Troubleshooting Steps:
-
Verify Storage Temperature: Ensure the storage location is consistently within the recommended 2-8°C range.
-
Check for Light Exposure: Confirm that the container is opaque or stored in a dark environment.
-
Assess Purity: If the integrity of the material is critical for your experiment, it is advisable to re-analyze the purity using an appropriate analytical method such as HPLC or NMR.
-
-
Prevention:
-
Always store this compound in a properly labeled, light-protecting container in a refrigerator.
-
For long-term storage, consider flushing the container with an inert gas before sealing.
-
Issue 2: Inconsistent Experimental Results Using Stored this compound
-
Symptom: Experiments are yielding unexpected results, such as lower yields, the appearance of unknown byproducts, or altered reaction kinetics.
-
Potential Cause: The purity of the this compound may have been compromised due to degradation during storage.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
-
Corrective Actions:
-
If purity is compromised, consider purifying the material by recrystallization. A known procedure involves dissolving in ethylene chloride at a temperature not exceeding 60°C and then cooling to crystallize.[1]
-
For critical applications, it is recommended to use a fresh, unopened batch of this compound and compare the results.
-
Data on Storage Conditions
| Parameter | Recommended Condition | Potential Consequences of Deviation |
| Temperature | 2-8°C | Increased rate of thermal decomposition, leading to discoloration and formation of impurities.[1] |
| Light | In the dark (amber vial) | Photolytic cleavage of the S-S bond, generating reactive thiyl radicals and other degradation products.[2] |
| Humidity | Dry (desiccated environment) | Potential for hydrolysis, especially in the presence of acidic or basic impurities. |
| Atmosphere | Inert gas (Argon, Nitrogen) | Oxidation and moisture-mediated degradation. |
| pH (in solution) | Acidic (for solution stability) | Increased rate of degradation in neutral to basic conditions. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol outlines a general approach for developing a stability-indicating HPLC method to determine the purity of this compound and detect its degradation products.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Prepare a gradient elution program to separate non-polar this compound from more polar degradation products.
-
-
Sample Preparation:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
For forced degradation studies, subject the sample solution to stress conditions (e.g., heat at 60°C, exposure to UV light, addition of acid/base/oxidizing agent) for a defined period. Neutralize the sample if necessary before injection.
-
-
Chromatographic Conditions (Example):
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Gradient Program:
-
0-5 min: 50% B
-
5-20 min: 50% to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% to 50% B
-
30-35 min: 50% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peak areas of this compound and any degradation products.
-
Calculate the percentage purity of the main peak and the relative amounts of impurities.
-
Peak purity analysis using a photodiode array (PDA) detector can confirm that the main peak is not co-eluting with any degradation products.
-
Protocol 2: Recrystallization for Purification
This protocol can be used to purify this compound that has undergone partial degradation.
-
Dissolution: In a fume hood, dissolve the impure this compound in a minimal amount of warm ethylene chloride (approximately 3 mL per gram of product). The temperature should not exceed 60°C to prevent further degradation.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with a small cotton plug.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ether.
-
Drying: Dry the purified crystals under vacuum at room temperature.
-
Verification: Confirm the purity of the recrystallized product using the HPLC method described above or by measuring its melting point.
Visualizations
General Degradation Pathways of this compound
Caption: Primary degradation pathways for this compound.
References
Technical Support Center: Optimizing Benzoyl Disulfide-Initiated Polymerization
Welcome to the technical support center for optimizing reaction conditions for benzoyl disulfide-initiated polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting and refining your polymerization experiments. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and visualizations to address common challenges.
Note on this compound Data: While this compound is a potential radical initiator, it is less commonly used and characterized in the scientific literature compared to its close analog, benzoyl peroxide (BPO). Consequently, much of the quantitative data and specific procedural details provided herein are based on well-established principles and data for BPO-initiated radical polymerizations. These should serve as a strong starting point for optimizing your this compound systems, with the understanding that adjustments, particularly regarding reaction temperature, will be necessary.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right initiator concentration?
The initiator concentration directly influences the polymerization rate and the final molecular weight of the polymer.
-
Higher Initiator Concentration: Leads to a faster polymerization rate due to a higher concentration of initiating radicals. However, it also results in lower molecular weight polymers because more polymer chains are initiated simultaneously. An excessive amount of initiator can also increase the likelihood of termination reactions.
-
Lower Initiator Concentration: Results in a slower polymerization rate but yields polymers with higher molecular weight. If the concentration is too low, the reaction may be very slow or fail to initiate effectively, especially if inhibitors are present.
A typical starting point for initiator concentration is in the range of 0.1 to 1.0 mol% with respect to the monomer.
Q2: What is the optimal temperature for my polymerization?
The optimal temperature depends on the initiator's decomposition rate, which is often described by its half-life (t½)—the time it takes for 50% of the initiator to decompose at a given temperature. The ideal temperature is one where the initiator decomposes at a controlled rate to sustain the polymerization.
-
For Benzoyl Peroxide (BPO): A common initiator, BPO has a half-life of about 30 minutes at 92°C and 1 minute at 131°C. Polymerizations using BPO are often conducted in the 80-95°C range.[1]
Q3: My monomer contains an inhibitor. Do I need to remove it?
Most commercial vinyl monomers contain a small amount of inhibitor (like hydroquinone or BHT) to prevent premature polymerization during storage.[3]
-
For most applications: It is often not necessary to remove the inhibitor. The added radical initiator will eventually consume the inhibitor, after which the polymerization will proceed. You may observe an initial "induction period" where no polymerization occurs. To counteract this, a slightly higher initiator concentration can be used.
-
For controlled polymerizations or kinetic studies: It is highly recommended to remove the inhibitor to achieve better control over the initiation step and obtain more reproducible results. This can be done by washing the monomer with a basic solution (e.g., 10% NaOH) or by passing it through a column of activated alumina.[1]
Q4: How does the choice of solvent affect the polymerization?
The solvent can influence the polymerization in several ways:
-
Solubility: The monomer, initiator, and resulting polymer should be soluble in the chosen solvent to maintain a homogeneous reaction.
-
Chain Transfer: Some solvents can participate in chain transfer reactions, where the growing polymer radical abstracts an atom from a solvent molecule. This terminates the growing chain and creates a new radical on the solvent, which may or may not be effective at initiating a new chain. This can lead to lower molecular weights. Solvents like toluene have a higher chain transfer constant than solvents like benzene.
-
Viscosity: The solvent affects the viscosity of the reaction mixture, which can impact the termination rate (see Trommsdorff effect in the troubleshooting guide).
Troubleshooting Guide
Issue 1: Low or No Monomer Conversion
| Possible Cause | Suggested Solution |
| Initiator concentration is too low. | Increase the initiator concentration in increments (e.g., 0.2 mol% steps). |
| Reaction temperature is too low for this compound decomposition. | Increase the reaction temperature. Given the high thermal stability of related disulfides, temperatures significantly above 100°C may be required.[2] Perform small-scale experiments at various temperatures (e.g., 120°C, 140°C, 160°C) to find the optimal range. |
| Presence of inhibitors in the monomer. | Increase the initiator concentration to overcome the inhibitor, or remove the inhibitor prior to polymerization. |
| Presence of oxygen. | Oxygen is a potent inhibitor of radical polymerization.[4] Ensure the reaction mixture is thoroughly deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) before and during the reaction, or by using freeze-pump-thaw cycles. |
| Impure monomer or solvent. | Purify the monomer and solvent before use. Impurities can act as inhibitors or chain transfer agents. |
Issue 2: High Polydispersity Index (PDI > 2.0)
| Possible Cause | Suggested Solution |
| High initiator concentration. | A high concentration of initiator leads to the rapid generation of radicals and multiple termination events, broadening the molecular weight distribution. Reduce the initiator concentration. |
| High reaction temperature. | Very high temperatures can lead to a high rate of initiation and termination, as well as side reactions like chain transfer to monomer or polymer, all of which can broaden the PDI. Optimize the temperature to achieve a controlled polymerization rate. |
| Chain transfer reactions. | Chain transfer to monomer, polymer, or solvent can lead to a broader molecular weight distribution.[5] Choose a solvent with a low chain transfer constant and consider running the polymerization to a lower conversion to minimize chain transfer to the polymer. |
| Trommsdorff effect (gel effect). | At high conversions, the viscosity of the reaction mixture increases significantly, which reduces the rate of termination reactions (as the large polymer chains can't diffuse easily to meet and terminate). The propagation rate is less affected, leading to a rapid increase in polymerization rate and molecular weight, which broadens the PDI. To mitigate this, consider running the polymerization in solution (rather than bulk) or stopping the reaction at a lower conversion. |
Issue 3: Polymerization is too fast or uncontrollable
| Possible Cause | Suggested Solution |
| Initiator concentration is too high. | Reduce the initiator concentration. |
| Reaction temperature is too high. | Lower the reaction temperature to decrease the rate of initiator decomposition. |
| Bulk polymerization leading to the Trommsdorff effect. | Switch to a solution polymerization to help dissipate heat and reduce the viscosity increase at high conversions. |
Quantitative Data Summary
The following tables provide typical reaction parameters for the polymerization of styrene and methyl methacrylate (MMA) initiated by benzoyl peroxide (BPO) . These values can be used as a starting point for optimizing your this compound-initiated reactions, keeping in mind that higher temperatures may be necessary for this compound.
Table 1: Typical Reaction Conditions for BPO-Initiated Polymerization of Styrene
| Parameter | Value | Reference |
| Monomer | Styrene | [6] |
| Initiator | Benzoyl Peroxide (BPO) | [6] |
| Initiator Concentration | 0.5 - 1.5 wt% | [6] |
| Solvent | Toluene or Bulk | [5] |
| Temperature | 80 - 95 °C | [2][6] |
| Reaction Time | 1 - 4 hours | [2] |
Table 2: Effect of BPO Concentration on Polystyrene Molecular Weight
| BPO Concentration (wt%) | Number Average MW (Mn) | Weight Average MW (Mw) | PDI (Mw/Mn) | Reference |
| 0.8 | ~10,000 | ~20,000 | ~2.0 | [6] (estimated) |
| 1.75 | ~5,000 | ~11,000 | ~2.2 | [6] (estimated) |
Table 3: Typical Reaction Conditions for BPO-Initiated Polymerization of Methyl Methacrylate (MMA)
| Parameter | Value | Reference |
| Monomer | Methyl Methacrylate (MMA) | |
| Initiator | Benzoyl Peroxide (BPO) | |
| Initiator Concentration | ~45 mg per gram of MMA (~4.5 wt%) | |
| Solvent | Bulk | |
| Temperature | 80 - 100 °C | |
| Reaction Time | 15 - 60 minutes | [1] |
Experimental Protocols
The following are generalized protocols for the bulk polymerization of styrene and MMA using a radical initiator. These protocols are based on the use of benzoyl peroxide and should be adapted for this compound, likely by increasing the reaction temperature.
Protocol 1: Bulk Polymerization of Styrene
Materials:
-
Styrene monomer
-
This compound (initiator)
-
Toluene (optional, for solution polymerization)
-
Methanol (for precipitation)
-
Reaction vessel (e.g., round-bottom flask or sealed tube) with magnetic stirring
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle or oil bath with temperature control
Procedure:
-
Monomer Preparation (Optional): If required, remove the inhibitor from the styrene by washing with 10% NaOH solution in a separatory funnel, followed by washing with deionized water until neutral. Dry the monomer over anhydrous magnesium sulfate and filter.
-
Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add the desired amount of styrene. If performing a solution polymerization, add the desired volume of toluene.
-
Deoxygenation: Purge the monomer solution with an inert gas (nitrogen or argon) for 20-30 minutes to remove dissolved oxygen.
-
Initiator Addition: Under a positive pressure of inert gas, add the desired amount of this compound.
-
Polymerization: Seal the reaction vessel and place it in a preheated oil bath or heating mantle at the desired temperature (e.g., start with a range of 120-160°C and optimize). Stir the reaction mixture for the desired amount of time (e.g., 1-4 hours). The viscosity of the solution will increase as the polymerization proceeds.
-
Isolation: Cool the reaction to room temperature. Slowly pour the viscous solution into a beaker containing a large excess of methanol (e.g., 10 times the volume of the reaction mixture) while stirring vigorously. The polystyrene will precipitate as a white solid.
-
Purification and Drying: Collect the precipitated polymer by vacuum filtration. Wash the polymer with fresh methanol and dry it in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.
Protocol 2: Bulk Polymerization of Methyl Methacrylate (MMA)
Materials:
-
Methyl methacrylate (MMA) monomer
-
This compound (initiator)
-
Acetone (for dissolving the polymer)
-
Methanol (for precipitation)
-
Reaction vessel (e.g., thick-walled test tube or small flask) with magnetic stirring
-
Inert gas supply (Nitrogen or Argon)
-
Water bath or oil bath with temperature control
Procedure:
-
Monomer Preparation (Optional): As with styrene, the inhibitor can be removed if necessary using a 10% NaOH wash.
-
Reaction Setup: In a reaction vessel, combine the MMA monomer and the desired amount of this compound.
-
Deoxygenation: Purge the mixture with an inert gas for 20-30 minutes.
-
Polymerization: Seal the vessel and place it in a preheated water or oil bath at the desired temperature. Stir the mixture. The polymerization of MMA can be highly exothermic and may proceed rapidly, especially at high conversions (Trommsdorff effect).
-
Isolation: After the desired time, cool the reaction vessel. The resulting poly(methyl methacrylate) (PMMA) may be a solid or a very viscous liquid. Dissolve the polymer in a minimal amount of acetone.
-
Precipitation: Slowly pour the acetone solution into a large volume of methanol with vigorous stirring to precipitate the PMMA.
-
Purification and Drying: Collect the polymer by vacuum filtration, wash with methanol, and dry in a vacuum oven at 50-60°C.
Visualizations
Initiation Mechanism of this compound Polymerization
The following diagram illustrates the two-step initiation process for a vinyl monomer (represented by CH₂=CHR) using this compound. The first step is the homolytic cleavage of the S-S bond to form two benzoylthiyl radicals. The second step is the addition of a benzoylthiyl radical to a monomer molecule.
Caption: Initiation of radical polymerization using this compound.
Troubleshooting Workflow for Low Monomer Conversion
This diagram outlines a logical workflow for diagnosing and resolving issues of low monomer conversion in your polymerization reaction.
References
- 1. Disulfide-containing monomers in chain-growth polymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01291J [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting incomplete disulfide bond formation in synthesis
Welcome to our technical support center, designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during disulfide bond formation in synthesis. This guide provides answers to frequently asked questions, detailed experimental protocols, and visual workflows to help you navigate and resolve these challenges effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Incomplete or Slow Disulfide Bond Formation
Q: Why is my disulfide bond formation incomplete or slow?
A: This is a common issue that can stem from several factors related to reaction conditions and the properties of the peptide or protein itself.[1]
-
Suboptimal pH: The reaction pH is critical. Thiol-disulfide exchange reactions depend on the presence of the thiolate anion (S⁻), which is the reactive species.[1][2] At low pH (below 8), the protonated thiol form (-SH) is favored, which is less reactive and inhibits the reaction.[2][3]
-
Inefficient Oxidation: Simple air oxidation can be slow and inefficient, especially for complex molecules.[1][4]
-
Steric Hindrance: The local chemical environment and three-dimensional structure around the cysteine residues can physically block them from coming into close enough proximity to form a bond.
-
Low Reactant Concentration: While high concentrations can cause aggregation, excessively low concentrations can slow down the reaction rate.
Troubleshooting Steps:
-
Optimize Reaction pH: Adjust the pH of your buffer to a slightly alkaline range of 8.0-8.5 to increase the concentration of the reactive thiolate anion.[1] Be cautious, as pH values above 8 can sometimes increase the rate of disulfide scrambling.[1][5]
-
Select a More Robust Oxidizing Agent: If air oxidation is not effective, consider using a chemical oxidation system. A redox buffer containing a mixture of reduced and oxidized glutathione (GSH/GSSG) can facilitate both oxidation and the correction of improperly formed bonds.[1]
-
Address Steric Hindrance: If you suspect steric hindrance is an issue, introducing a denaturant (e.g., urea, guanidine hydrochloride) can help unfold the protein, making the cysteine residues more accessible.[6] This must be followed by a carefully controlled refolding process.
-
Adjust Temperature: Lowering the reaction temperature (e.g., to 4°C) can slow down side reactions like disulfide scrambling, potentially favoring the formation of the most thermodynamically stable native conformation.[1]
Issue 2: Aggregation and Precipitation During Reaction
Q: My protein is aggregating and precipitating out of solution during the disulfide formation step. What is causing this and how can I prevent it?
A: Aggregation is typically caused by the formation of incorrect intermolecular disulfide bonds, which link multiple protein molecules together, leading to insoluble complexes.[1][7]
-
High Protein Concentration: Higher concentrations promote intermolecular reactions over the desired intramolecular bond formation.[1]
-
Incorrect Folding Pathway: If the protein misfolds, hydrophobic regions may become exposed, leading to aggregation. Free cysteines on the surface can also lead to unwanted aggregation.[7]
Troubleshooting Steps:
-
Decrease Protein Concentration: Perform the oxidation reaction at a high dilution. Typical concentrations range from 0.1 to 1.0 mg/mL to favor intramolecular bond formation.[1][4]
-
Optimize Refolding Conditions: For proteins refolded from inclusion bodies, the composition of the refolding buffer is critical. The use of refolding additives, such as L-arginine, can help prevent aggregation.[8]
-
Control the Rate of Oxidation: A slow, controlled oxidation can give the protein time to fold correctly before intermolecular bonds form. This can be achieved by using a redox buffer system (e.g., GSH/GSSG) which allows for the gradual formation and correction of disulfide bonds.[1]
-
On-Column Refolding: Immobilizing the protein on a chromatography column while exchanging buffers can be an effective strategy to prevent aggregation during refolding and oxidation.[7]
Issue 3: Disulfide Bond Scrambling
Q: I suspect disulfide bond scrambling is occurring, leading to a heterogeneous product. How can I minimize this?
A: Disulfide scrambling is the process where correct disulfide bonds are broken and incorrectly reformed, leading to misfolded and inactive proteins.[9] This occurs when free thiolate anions attack existing disulfide bonds.[5]
Troubleshooting Steps:
-
Precise pH Control: Alkaline conditions can accelerate disulfide scrambling.[9] Performing the reaction at a slightly acidic to neutral pH (6.5-7.5) can help minimize this side reaction.[5]
-
Buffer Formulation: Maintain a controlled redox environment with a balanced ratio of a reducing agent and an oxidizing agent (e.g., dithiothreitol and oxidized glutathione) to ensure proper bond formation.[5]
-
Use Chelating Agents: Include a chelating agent like EDTA (1-5 mM) in your buffers to sequester trace metal ions that can catalyze thiol oxidation and scrambling.[9]
-
Immediate Action After Reduction: If your protocol involves a reduction step followed by oxidation, proceed with the oxidation/conjugation step as quickly as possible to cap the reactive free thiols and prevent them from forming new, incorrect bonds.[9]
-
Site-Directed Mutagenesis: In recombinant protein engineering, consider replacing non-essential cysteine residues that are not involved in native disulfide bonds with another amino acid like serine to prevent unwanted side reactions.[5]
Issue 4: Verifying Disulfide Bond Formation
Q: How can I confirm that the correct disulfide bonds have formed and quantify the reaction's completeness?
A: Several analytical techniques can be used to assess disulfide bond formation, ranging from simple qualitative methods to highly quantitative ones.
-
Quantification of Free Thiols: The most direct way to measure the progress of the reaction is to quantify the disappearance of free sulfhydryl (-SH) groups. The Ellman's reagent (DTNB) assay is a widely used colorimetric method for this purpose.[9][10][11]
-
Electrophoretic Mobility Shift: Analyzing your protein by SDS-PAGE under non-reducing and reducing conditions can confirm the presence of intramolecular disulfide bonds. A protein with internal disulfide bonds will typically migrate faster (appear smaller) in its non-reduced, compact state compared to its reduced, linear state.[12]
-
Chromatography and Mass Spectrometry: For definitive analysis of disulfide bond connectivity, techniques like peptide mapping using high-performance liquid chromatography (HPLC) combined with mass spectrometry (MS) are required.[5][13]
| Method | Principle | Information Provided |
| Ellman's Assay | Colorimetric detection of free thiols using DTNB.[14] | Quantitative measure of remaining free -SH groups. |
| SDS-PAGE | Comparison of protein mobility under non-reducing vs. reducing (e.g., with DTT) conditions.[12] | Qualitative confirmation of intramolecular disulfide bond formation (indicated by a mobility shift). |
| Mass Spectrometry | Analysis of peptide fragments after enzymatic digestion without a reduction step.[13] | Definitive identification of which cysteine residues are paired, confirming correct connectivity. |
Experimental Protocols
Protocol 1: Quantification of Free Thiols with Ellman's Reagent (DTNB)
This protocol is used to determine the concentration of free sulfhydryl (-SH) groups in a protein sample, allowing for the quantification of disulfide bond formation. The method is based on the reaction of DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) with free thiols, which produces a yellow-colored product, TNB²⁻, that absorbs light at 412 nm.[11][15]
Materials:
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0
-
DTNB Stock Solution: 4 mg/mL DTNB in reaction buffer
-
Cysteine or reduced Glutathione for standard curve
-
Spectrophotometer or plate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare a Standard Curve:
-
Prepare a series of known concentrations of a thiol standard (e.g., cysteine) in the reaction buffer.
-
Add 50 µL of the DTNB stock solution to 2.5 mL of each standard concentration.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 412 nm.
-
Plot absorbance vs. thiol concentration to generate a standard curve.
-
-
Prepare Protein Sample:
-
Dissolve the protein sample in the reaction buffer.
-
Add 50 µL of the DTNB stock solution to 2.5 mL of the protein solution.
-
-
Reaction and Measurement:
-
Incubate the sample for 15 minutes at room temperature.
-
Measure the absorbance at 412 nm.
-
-
Calculation:
-
Determine the concentration of free thiols in the sample by comparing its absorbance to the standard curve. The molar extinction coefficient for TNB²⁻ is 14,150 M⁻¹cm⁻¹ at pH 8.0, which can also be used for direct calculation.[14]
-
Protocol 2: Air Oxidation with a Glutathione Redox Buffer
This protocol facilitates the formation of native disulfide bonds by providing a controlled redox environment that allows for both oxidation of free thiols and isomerization (shuffling) of non-native disulfide bonds.
Materials:
-
Refolding/Oxidation Buffer: e.g., 100 mM Tris-HCl, pH 8.0
-
Reduced Glutathione (GSH)
-
Oxidized Glutathione (GSSG)
-
Purified, reduced, and denatured protein
Procedure:
-
Prepare Redox Buffer:
-
Prepare the refolding buffer. Degas the buffer to remove dissolved oxygen if precise control is needed.
-
Add GSH and GSSG to the buffer. A common starting point is a 10:1 ratio of GSH to GSSG (e.g., 1 mM GSH and 0.1 mM GSSG). The optimal ratio may need to be determined empirically.
-
-
Initiate Refolding/Oxidation:
-
Slowly add the reduced protein solution to the redox buffer with gentle stirring. The final protein concentration should be low (0.1-0.5 mg/mL) to minimize aggregation.[1]
-
-
Incubation:
-
Incubate the solution at a controlled temperature (e.g., 4°C to 25°C) for several hours to days. The optimal time will vary depending on the protein.
-
-
Monitor Progress:
-
Periodically take aliquots from the reaction mixture.
-
Stop the reaction in the aliquot by adding an alkylating agent (like N-ethylmaleimide) or by acidification.
-
Analyze the aliquots for disulfide bond formation (using Protocol 1) and for the presence of correctly folded protein (using activity assays, HPLC, or non-reducing SDS-PAGE).
-
-
Purification:
-
Once the reaction is complete, purify the correctly folded protein from misfolded species and reaction components using appropriate chromatography techniques (e.g., size exclusion or ion exchange).
-
Visualizations
Caption: Troubleshooting workflow for incomplete disulfide bond formation.
Caption: The chemical mechanism of thiol-disulfide exchange.
Caption: Experimental workflow for the Ellman's Assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Disulfide - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. rapidnovor.com [rapidnovor.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Detection of Free Thiol Content | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Free Thiol Groups Quantification Service - Creative Proteomics [creative-proteomics.com]
- 12. Analysis of Disulfide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. books.rsc.org [books.rsc.org]
- 14. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of Benzoyl Disulfide
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of impurities from benzoyl disulfide.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
Q1: My this compound sample is yellow or discolored. What is the cause and how can I fix it?
A1: A yellow or discolored appearance in this compound is typically due to thermal decomposition or the presence of impurities. Heating this compound above 60°C can cause discoloration, and these colored impurities may not be removable by recrystallization or treatment with activated charcoal.[1] To avoid this, always maintain the temperature at or below 60°C during purification steps.[1] If your product is already discolored, a careful recrystallization at the recommended temperature may help, but prevention is the most effective strategy.
Q2: After synthesis, I suspect my this compound is contaminated with elemental sulfur. How can I confirm and remove it?
A2: Elemental sulfur can be a byproduct in the synthesis of this compound, particularly if there is an excess of hydrogen sulfide that gets oxidized.[1] The presence of sulfur can be confirmed by techniques such as HPLC or by its insolubility in certain solvents. To remove elemental sulfur, you can exploit its solubility differences with this compound. One common laboratory method for removing sulfur from organic compounds is through recrystallization from a suitable solvent system where sulfur has low solubility. Another approach is to wash the crude product with a solvent that selectively dissolves sulfur but not the disulfide.
Q3: My purified this compound has a low melting point. What are the likely impurities?
A3: A low or broad melting point is a primary indicator of impurities. For pure this compound, the expected melting point is in the range of 129–130°C.[1] Common impurities that can lower the melting point include:
-
Residual Solvents: Incomplete drying of the purified crystals.
-
Starting Materials: Unreacted benzoyl chloride or thiobenzoic acid.
-
Side-Products: Benzoic acid, which can form from the hydrolysis of benzoyl chloride.
-
Elemental Sulfur: As discussed in Q2.
To address this, ensure your product is thoroughly dried under vacuum. If residual starting materials or side-products are suspected, an additional purification step, such as another recrystallization or column chromatography, is recommended. A wash with a saturated sodium bicarbonate solution can help remove acidic impurities like benzoic acid.[1]
Q4: I am experiencing low recovery after recrystallization. What are the possible reasons and how can I improve the yield?
A4: Low recovery during recrystallization can be due to several factors:
-
Using too much solvent: This will keep more of your product dissolved in the mother liquor even after cooling.
-
Cooling the solution too quickly: This can lead to the formation of fine crystals that are difficult to filter and may trap impurities.
-
Premature crystallization: If the solution cools and crystals form during a hot filtration step to remove insoluble impurities.
To improve your yield, use the minimum amount of hot solvent necessary to fully dissolve the crude product. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation. If you need to perform a hot filtration, pre-heat your funnel and filter paper to prevent premature crystallization.
Experimental Protocols
Purity Assessment
The purity of this compound can be assessed using several analytical techniques:
-
Melting Point: A sharp melting point in the range of 129-130°C indicates high purity.[1]
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate suggests a pure compound. A suitable solvent system for TLC of moderately polar compounds like this compound could be a mixture of hexane and ethyl acetate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of pure this compound will show characteristic signals for the aromatic protons.
-
¹³C NMR: The carbon NMR spectrum provides information on the number and type of carbon atoms in the molecule. The presence of unexpected signals in either spectrum would indicate impurities.
-
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound should show characteristic absorption bands for the carbonyl (C=O) groups and the aromatic rings. The absence of a broad O-H stretch would indicate the absence of benzoic acid impurity.
| Analytical Method | Expected Results for Pure this compound |
| Melting Point | 129-130°C[1] |
| ¹H NMR | Signals corresponding to aromatic protons. |
| ¹³C NMR | Signals corresponding to the aromatic and carbonyl carbons. |
| FT-IR | Characteristic C=O stretching and aromatic C-H and C=C bands. Absence of broad O-H band. |
Purification Method 1: Recrystallization
This protocol is adapted from a procedure in Organic Syntheses.[1]
Materials:
-
Crude this compound
-
Ethylene chloride
-
Absolute ethanol
-
Saturated aqueous sodium bicarbonate solution
-
Ether
-
Erlenmeyer flasks
-
Heating mantle or water bath
-
Separatory funnel
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution and Washing:
-
In a fume hood, dissolve the crude this compound in ethylene chloride (approximately 2.75 mL per gram of crude product) by warming the mixture to 60°C in a water bath. Do not exceed this temperature.[1]
-
Allow the solution to cool to room temperature.
-
Add a saturated aqueous solution of sodium bicarbonate (approximately 0.37 mL per gram of initial crude product) to the resulting slurry.
-
Stir the mixture for 1.5 hours at room temperature. This step helps to remove acidic impurities.[1]
-
Transfer the mixture to a separatory funnel and separate the layers.
-
-
Crystallization:
-
Heat the ethylene chloride layer to 60°C in a water bath.
-
Filter the hot solution through a pre-heated funnel with a small cotton plug to remove any insoluble impurities.
-
Add absolute ethanol (approximately 0.95 mL per gram of initial crude product) to the filtrate.
-
Store the mixture in an icebox overnight to allow for complete crystallization.
-
-
Isolation and Final Recrystallization:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ether.
-
For further purification, recrystallize the product by dissolving it in ethylene chloride (3.0 mL per gram of product) heated to 60°C, followed by cooling to induce crystallization.
-
Collect the pure crystals by vacuum filtration and dry them under vacuum. The final product should be white to light pink plates.[1]
-
| Parameter | Value | Reference |
| Dissolution Solvent | Ethylene Chloride | [1] |
| Dissolution Temperature | 60°C (max) | [1] |
| Washing Solution | Saturated Sodium Bicarbonate | [1] |
| Crystallization Solvent | Ethylene Chloride / Ethanol | [1] |
| Final Wash | Ether | [1] |
| Expected Yield | 68-73% | [1] |
Purification Method 2: Column Chromatography (General Procedure)
Column chromatography can be an effective method for separating this compound from less polar or more polar impurities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes or flasks
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in hexane and pour it into the chromatography column.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully add the sample solution to the top of the silica gel.
-
-
Elution:
-
Begin eluting with a non-polar solvent, such as hexane.
-
Gradually increase the polarity of the eluent by adding increasing amounts of ethyl acetate. A typical gradient might be from 100% hexane to 95:5 hexane:ethyl acetate, and then to 90:10 hexane:ethyl acetate.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure this compound.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Process Workflows
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Troubleshooting logic for common this compound purification issues.
References
Technical Support Center: Stabilizing Benzoyl Disulfide in Solution
Welcome to the technical support center for the experimental use of benzoyl disulfide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stable preparation and use of this compound solutions. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols.
Frequently Asked questions (FAQs)
Q1: What is the shelf life of a this compound solution?
The shelf life of a this compound solution is highly dependent on the solvent, storage temperature, and exposure to light and air. While specific quantitative stability data is limited in published literature, qualitative information suggests that solutions are prone to degradation. For optimal results, it is strongly recommended to use freshly prepared solutions. If storage is necessary, it should be for a short duration at low temperatures (2-8 °C), protected from light, and under an inert atmosphere (e.g., nitrogen or argon).
Q2: In which solvents is this compound soluble?
Q3: What are the main factors that cause this compound to degrade in solution?
Several factors can lead to the degradation of this compound in solution:
-
Temperature: this compound is sensitive to heat. Temperatures exceeding 60°C can cause discoloration and decomposition.[2]
-
pH: The disulfide bond is susceptible to cleavage under both acidic and basic conditions, with optimal stability for some disulfides observed around pH 3.0.[3] this compound, in particular, is known to decompose in the presence of alkalies.[2]
-
Light: Many organic compounds, including those with sulfur-sulfur bonds, can be sensitive to light. Photodegradation can occur, leading to the formation of radical species and subsequent decomposition.[4]
-
Oxidizing and Reducing Agents: The disulfide bond can be cleaved by reducing agents and oxidized by strong oxidizing agents.
-
Nucleophiles: The disulfide bond can be susceptible to nucleophilic attack, leading to its cleavage.
Q4: How can I visually identify if my this compound solution has degraded?
Degradation of a this compound solution may be indicated by:
-
Color Change: A freshly prepared solution of pure this compound should be colorless to pale yellow. The appearance of a darker yellow, orange, or brown color can indicate decomposition. Discoloration is known to occur at temperatures above 60°C.[2]
-
Precipitation: The formation of a precipitate may indicate the formation of insoluble degradation products.
-
Odor Change: While this compound itself may have a characteristic odor, a significant change in odor could suggest chemical transformation.
Q5: Are there any recommended stabilizers for this compound solutions?
Currently, there is limited information in the scientific literature on specific chemical stabilizers for this compound solutions. The most effective approach to ensure the integrity of the compound is to prepare solutions fresh before use. If short-term storage is unavoidable, storing the solution at a low temperature (2-8 °C) in the dark and under an inert atmosphere is the best practice to minimize degradation. For aromatic disulfides in general, avoiding exposure to light and elevated temperatures is crucial.
Troubleshooting Guide
This section addresses common problems encountered during experiments involving this compound solutions.
| Problem | Possible Cause | Solution |
| Reaction yield is lower than expected. | Degradation of this compound in solution. | Prepare a fresh solution of this compound immediately before starting the reaction. Ensure the solvent is dry and deoxygenated. Store the solid compound in a cool, dark, and dry place. |
| Inaccurate concentration of the this compound solution. | Accurately weigh the this compound and use a calibrated volumetric flask to prepare the solution. If possible, determine the concentration of the solution using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC) before use. | |
| Presence of impurities in the this compound. | Purify the this compound by recrystallization before use. A common method involves dissolving the crude material in hot ethylene chloride (around 60°C), followed by cooling and crystallization.[2] | |
| Inconsistent reaction results. | Variable degradation of the this compound solution between experiments. | Standardize the preparation and handling of the this compound solution. Always prepare it fresh and use it within a consistent, short timeframe. |
| Reaction is sensitive to trace amounts of water or oxygen. | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Solution has changed color or a precipitate has formed. | Degradation of this compound. | Discard the solution and prepare a fresh one. Do not use discolored or precipitated solutions in your experiments. |
| Contamination of the solution. | Ensure all glassware is clean and dry before preparing the solution. Use high-purity solvents. |
Quantitative Data Summary
| Solvent | Temperature (°C) | Mole Fraction Solubility (x10^3) |
| Ethanol | 10.3 | 8.34 |
| 20.1 | 13.92 | |
| 30.0 | 22.88 | |
| 40.2 | 37.33 | |
| 50.1 | 59.57 | |
| n-Hexane | 15.2 | 1.15 |
| 25.1 | 2.13 | |
| 35.0 | 3.86 | |
| 45.2 | 6.81 | |
| 55.1 | 11.69 | |
| Ethyl Acetate | 10.3 | 24.31 |
| 20.1 | 42.17 | |
| 30.0 | 70.89 | |
| 40.2 | 115.43 | |
| 50.1 | 182.26 | |
| Toluene | 10.3 | 31.01 |
| 20.1 | 53.02 | |
| 30.0 | 87.64 | |
| 40.2 | 139.66 | |
| 50.1 | 216.59 | |
| Chloroform | 10.3 | 117.83 |
| 20.1 | 184.51 | |
| 30.0 | 280.17 | |
| 40.2 | 413.55 | |
| 50.1 | 590.11 |
Experimental Protocols
Protocol 1: Preparation of a Standardized this compound Solution
This protocol describes the preparation of a this compound solution for general experimental use.
Materials:
-
This compound (solid, high purity)
-
Anhydrous solvent of choice (e.g., dichloromethane, ethyl acetate, acetone)
-
Volumetric flask
-
Analytical balance
-
Inert gas source (e.g., nitrogen or argon)
Procedure:
-
Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.
-
Accurately weigh the desired amount of solid this compound using an analytical balance.
-
Transfer the weighed this compound to the volumetric flask.
-
Add a small amount of the anhydrous solvent to the flask to dissolve the solid. Gentle swirling may be required. Avoid heating the solution above room temperature.
-
Once the solid is completely dissolved, add the anhydrous solvent to the calibration mark of the volumetric flask.
-
Stopper the flask and invert it several times to ensure a homogeneous solution.
-
If the solution is not for immediate use, flush the headspace of the flask with an inert gas before sealing it. Store the solution at 2-8 °C, protected from light.
-
It is highly recommended to use the solution on the same day it is prepared.
Protocol 2: Purification of this compound by Recrystallization
This protocol is adapted from a procedure for the synthesis of this compound and is suitable for purifying the crude product.[2]
Materials:
-
Crude this compound
-
Ethylene chloride
-
Absolute ethanol
-
Erlenmeyer flask
-
Heating mantle or water bath
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Dissolve the crude this compound in ethylene chloride (approximately 3.0 mL per gram of product) in an Erlenmeyer flask.
-
Gently heat the mixture in a water bath to a maximum of 60°C with stirring until all the solid dissolves. Caution: Do not exceed 60°C to avoid decomposition. [2]
-
Filter the hot solution through a pre-heated funnel with a small cotton plug to remove any insoluble impurities.
-
Add absolute ethanol (approximately one-third of the volume of ethylene chloride used) to the filtrate.
-
Allow the solution to cool to room temperature, and then place it in an icebox or refrigerator overnight to allow for crystallization.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ether.
-
Dry the purified crystals at room temperature or in a vacuum oven at a temperature not exceeding 60°C.[2]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis and chemical stability of a disulfide bond in a model cyclic pentapeptide: cyclo(1,4)-Cys-Gly-Phe-Cys-Gly-OH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - An overview on disulfide-catalyzed and -cocatalyzed photoreactions [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up the Synthesis of Benzoyl Disulfide for Lab Use
This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful laboratory-scale synthesis of benzoyl disulfide. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to streamline your experimental workflow.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound in a question-and-answer format.
Issue 1: Low Product Yield
-
Question: My synthesis resulted in a significantly lower yield of this compound than expected. What are the potential causes and how can I improve it?
-
Answer: Low yields can arise from several factors. Firstly, ensure your benzoyl chloride is freshly distilled, as impurities can lead to a 20-30% reduction in yield.[1] Secondly, precise temperature control is critical; the reaction temperature during the addition of benzoyl chloride should be maintained below 15°C to minimize side reactions.[2] Incomplete reaction can also be a cause, so ensure the recommended reaction times are followed. Lastly, losses during workup and purification can contribute to lower yields. Careful extraction and crystallization steps are crucial for maximizing product recovery.
Issue 2: Product Discoloration
-
Question: The final this compound product has a yellow or pinkish tint. What causes this discoloration and how can I obtain a pure white product?
-
Answer: Discoloration, often appearing as a yellow or pink hue, can occur if the reaction or purification temperature exceeds 60°C.[2] Heating this compound in the presence of alkalies can also lead to decomposition and discoloration.[2] To obtain a white product, it is crucial to maintain the temperature below 60°C during all heating steps, including recrystallization. If discoloration persists, treatment with activated charcoal during the recrystallization process may help, although it is not always effective if significant decomposition has occurred.[2]
Issue 3: Oily Product Instead of Crystalline Solid
-
Question: After the final crystallization step, my product is an oil instead of the expected crystalline solid. What could be the reason for this?
-
Answer: The formation of an oily product can indicate the presence of impurities that inhibit crystallization. One common impurity is free sulfur, which can form if there is an excess of hydrogen sulfide in the reaction mixture.[2] The presence of unreacted starting materials or side products can also lower the melting point of the mixture, resulting in an oil. To address this, ensure the stoichiometry of the reactants is correct and that the reaction goes to completion. A second recrystallization from a different solvent system might be necessary to remove the impurities and induce crystallization.
Issue 4: Formation of Elemental Sulfur as a Byproduct
-
Question: I have identified elemental sulfur as a significant byproduct in my reaction. How can I prevent its formation?
-
Answer: The formation of free sulfur is often linked to an excess of hydrogen sulfide remaining in the solution before the oxidation step with iodine.[2] To prevent this, it is important to remove as much of the excess hydrogen sulfide as possible after the initial reaction with benzoyl chloride. This can be achieved by applying suction to the filtrate until bubbles of hydrogen sulfide are no longer observed.[2] Careful control of the amount of iodine added is also important; a large excess can potentially lead to side reactions.
Frequently Asked Questions (FAQs)
General Synthesis
-
What are the common methods for synthesizing this compound in a lab setting? The most well-documented method involves the reaction of benzoyl chloride with a source of sulfide, followed by oxidation. A reliable procedure from Organic Syntheses uses potassium hydroxide, hydrogen sulfide, benzoyl chloride, and iodine.[2] Another common approach is the oxidation of thiobenzoic acid using various oxidizing agents like air, hydrogen peroxide, or iodine.[2][3]
-
How can I monitor the progress of the reaction? Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot.
Safety and Handling
-
What are the main safety precautions to consider during this synthesis? This synthesis involves several hazardous materials. Benzoyl chloride is corrosive and a lachrymator. Hydrogen sulfide is a highly toxic and flammable gas with a characteristic rotten-egg smell, and it should be handled in a well-ventilated fume hood.[2] Iodine is also corrosive and should be handled with care. It is essential to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, throughout the procedure.
-
What are the hazards associated with the final product, this compound? this compound is classified as very toxic to aquatic life.[4] Appropriate measures should be taken to prevent its release into the environment.
Product Characterization and Storage
-
How can I confirm the identity and purity of my synthesized this compound? The identity and purity of the product can be confirmed using several analytical techniques. The melting point of pure this compound is reported to be 129–130°C.[2] Spectroscopic methods such as ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy are invaluable for structural confirmation.
-
What are the recommended storage conditions for this compound? this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[5] It is also sensitive to decomposition in the presence of alkalies.[2]
Data Presentation
Table 1: Comparison of this compound Synthesis Methods
| Method | Key Reactants | Typical Yield | Reaction Time | Reaction Temperature | Notes |
| From Benzoyl Chloride (Org. Synth.) | Benzoyl chloride, KOH, H₂S, Iodine | 68-73% | Several hours | 10-15°C (addition) | A well-established, scalable procedure. Requires handling of H₂S gas.[2] |
| Oxidation of Thiobenzoic Acid | Thiobenzoic acid, Oxidizing agent (e.g., H₂O₂, Air) | Good to excellent | Varies | Room Temperature | A potentially milder alternative, avoiding the use of H₂S gas. Yields depend on the oxidant used.[2][6] |
Experimental Protocols
Method 1: Synthesis from Benzoyl Chloride (Adapted from Organic Syntheses) [2]
This procedure details a reliable method for the laboratory-scale synthesis of this compound.
Materials:
-
Potassium hydroxide (315 g)
-
Commercial absolute ethanol (3150 ml)
-
Hydrogen sulfide gas
-
Benzoyl chloride, redistilled (346.5 g)
-
Iodine (approx. 336-407 g)
-
Ethylene chloride
-
Saturated aqueous solution of sodium bicarbonate
-
Ether
Procedure:
-
Preparation of Potassium Hydrosulfide: In a 5-L three-necked round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and gas inlet tube, prepare a solution of 315 g of potassium hydroxide in 3150 ml of absolute ethanol. Saturate the solution with hydrogen sulfide gas with stirring until it no longer gives an alkaline reaction.
-
Reaction with Benzoyl Chloride: Cool the mixture to 10–15°C in an ice bath. Add 346.5 g of redistilled benzoyl chloride dropwise with stirring, maintaining the temperature below 15°C.
-
Isolation of Potassium Thiobenzoate: After the addition is complete, filter the precipitated potassium chloride by suction and wash it with about 200 ml of ethanol.
-
Oxidation to this compound: Cool the filtrate to 10–15°C and add solid iodine slowly with constant agitation until a slight permanent coloration of the solution is observed.
-
Isolation of Crude Product: Collect the precipitated this compound on a filter and wash it with 750 ml of 95% ethanol followed by 3 L of water. Dry the crude product at a temperature not exceeding 60°C. The expected weight of the crude product is 325–333 g.
-
Purification:
-
Dissolve the crude material in 910 ml of ethylene chloride heated to 60°C.
-
Cool the solution to room temperature and add 122 ml of a saturated aqueous solution of sodium bicarbonate. Stir the mixture for 1 hour.
-
Separate the layers and heat the ethylene chloride slurry to 60°C.
-
Filter the hot solution and add 313 ml of absolute ethanol to the filtrate.
-
Store the mixture in an icebox overnight to allow for crystallization.
-
Collect the crystals by filtration and wash with 40 ml of ether.
-
-
Recrystallization: Recrystallize the product by dissolving it in ethylene chloride (3.0 ml per g of product) heated to 60°C and then cooling. The final product should be white to light pink plates with a melting point of 129–130°C. The expected yield is 230–246 g (68–73%).
Method 2: Oxidation of Thiobenzoic Acid
This method provides an alternative route to this compound by the oxidation of thiobenzoic acid.
General Procedure:
-
Dissolve thiobenzoic acid in a suitable solvent (e.g., ethanol, dichloromethane).
-
Add an oxidizing agent, such as a 30% hydrogen peroxide solution, dropwise with stirring at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, the reaction mixture can be worked up by extraction and the crude product purified by recrystallization.
Mandatory Visualization
Caption: A flowchart illustrating the key steps in the synthesis of this compound from benzoyl chloride.
Caption: A logical diagram for troubleshooting common issues in this compound synthesis.
Characterization Data
¹H NMR (Proton NMR):
The ¹H NMR spectrum of this compound is expected to show signals in the aromatic region. The protons on the benzene rings will likely appear as multiplets between δ 7.0 and 8.5 ppm. The integration of these signals should correspond to the 10 aromatic protons.
¹³C NMR (Carbon NMR):
The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbon and the aromatic carbons. The carbonyl carbon (C=O) is expected to have a chemical shift in the range of δ 160-170 ppm. The aromatic carbons will appear in the typical range of δ 120-140 ppm.
IR (Infrared) Spectroscopy:
The IR spectrum of this compound will exhibit characteristic absorption bands for the functional groups present. A strong absorption band corresponding to the C=O stretching vibration is expected around 1670-1690 cm⁻¹. The S-S disulfide bond typically shows a weak absorption in the range of 400-500 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic ring will appear in the 1450-1600 cm⁻¹ region.
References
- 1. Disulfide, bis(phenylmethyl) [webbook.nist.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C14H10O2S2 | CID 12569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Bis(thiobenzoyl) disulfide 95 HPLC 5873-93-8 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Analytical Methods for Benzoyl Disulfide Purity Assessment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzoyl disulfide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental analysis.
Frequently Asked Questions (FAQs)
1. What are the primary analytical methods for determining the purity of this compound?
The purity of this compound can be assessed using several analytical techniques. The most common methods include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS). Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopy are valuable for structural confirmation and detection of impurities. Titrimetric methods, such as iodometric titration, can also be employed for quantitative analysis of the disulfide bond.
2. What are the potential impurities in a this compound sample?
Potential impurities in this compound can originate from the synthesis process or degradation. Common impurities may include:
-
Starting materials: Unreacted benzoyl chloride.
-
By-products: Benzoic acid, and elemental sulfur.
-
Degradation products: Hydrolysis, oxidation, or photodegradation can lead to the formation of various related substances. Forced degradation studies can help identify these potential degradants.[1]
3. How can I confirm the identity and structure of my this compound sample?
Spectroscopic methods are ideal for confirming the identity and structure of this compound.
-
NMR Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, allowing for the confirmation of the benzoyl and disulfide moieties.
-
Mass Spectrometry (MS): GC-MS can be used to determine the molecular weight and fragmentation pattern of this compound, confirming its identity.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the carbonyl (C=O) group of the benzoyl moiety.
4. What is a typical purity specification for this compound?
While specific purity requirements can vary depending on the application, a purity of >95% is often a general starting point for related compounds like bis(thiobenzoyl) disulfide as determined by HPLC.[2][3] For pharmaceutical applications, higher purity with well-characterized impurity profiles is typically required.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound using HPLC and GC.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | - Secondary interactions with residual silanols on the column. - Sample overload. - Inappropriate mobile phase pH. | - Use a high-purity, end-capped C18 column. - Add a competing base (e.g., 0.1% triethylamine) to the mobile phase. - Reduce the injection volume or sample concentration. - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Fluctuating Retention Times | - Inconsistent mobile phase composition. - Leaks in the HPLC system. - Temperature fluctuations. - Insufficient column equilibration. | - Prepare fresh mobile phase and ensure thorough mixing. - Check for leaks at all fittings and connections. - Use a column oven to maintain a constant temperature. - Ensure the column is fully equilibrated with the mobile phase before injection. |
| Ghost Peaks | - Contaminated mobile phase or injection of air. - Carryover from previous injections. - Late eluting peaks from a previous run. | - Use high-purity solvents and degas the mobile phase. - Implement a robust needle wash protocol in the autosampler. - Extend the run time to ensure all components have eluted. |
| Poor Resolution | - Inappropriate mobile phase composition. - Column degradation. - Incorrect flow rate. | - Optimize the mobile phase composition (e.g., solvent ratio, pH). - Replace the column with a new one of the same type. - Verify and adjust the flow rate. |
Gas Chromatography (GC) Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Peak Broadening | - Too high of an injection volume. - Column contamination or degradation. - Incorrect injector or detector temperature. | - Reduce the injection volume. - Bake out the column at a high temperature or trim the front end of the column. - Optimize injector and detector temperatures. |
| No Peaks or Very Small Peaks | - Syringe issue (clogged or not drawing sample). - Leak in the injection port. - FID flame is not lit. | - Check the syringe for proper operation and cleanliness. - Replace the septum and check for leaks. - Check the gas flows and re-ignite the FID flame. |
| Baseline Noise or Drift | - Contaminated carrier gas or column bleed. - Detector contamination. - Leaks in the system. | - Use high-purity carrier gas and ensure gas traps are functional. - Clean the detector according to the manufacturer's instructions. - Perform a leak check of the entire GC system. |
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analytical methods described. Please note that these are estimated values based on methods for similar compounds and should be validated for your specific application.
| Analytical Method | Parameter | Typical Value | Notes |
| Reverse-Phase HPLC | Purity Assay | >95% | Based on analysis of similar disulfide compounds.[2][3] |
| LOD for Benzoic Acid | ~0.1 µg/mL | Estimated from methods for related compounds.[4] | |
| LOQ for Benzoic Acid | ~0.3 µg/mL | Estimated from methods for related compounds.[4] | |
| GC-FID | Purity Assay | >98% | Dependent on the volatility and thermal stability of impurities. |
| LOD for Benzoyl Chloride | ~1-5 ppm | Dependent on instrument sensitivity and method parameters. | |
| LOQ for Benzoyl Chloride | ~5-15 ppm | Dependent on instrument sensitivity and method parameters. | |
| Iodometric Titration | Purity Assay | 98-102% | Requires a high-purity standard for comparison. |
Experimental Protocols
Purity Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is a starting point for the development of a stability-indicating assay for this compound.
-
Instrumentation: HPLC with UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-20 min: 50% B to 90% B
-
20-25 min: Hold at 90% B
-
25-26 min: 90% B to 50% B
-
26-30 min: Hold at 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in acetonitrile to a concentration of approximately 0.5 mg/mL.
Purity Determination by Gas Chromatography with Flame Ionization Detector (GC-FID)
This method is suitable for the analysis of volatile impurities in this compound.
-
Instrumentation: Gas chromatograph with a flame ionization detector.
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injection Volume: 1 µL (split ratio 50:1).
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Assay by Iodometric Titration
This method can be used for the quantitative determination of the disulfide content.
-
Principle: The disulfide bond is cleaved by a reducing agent, and the resulting thiol is titrated with iodine.
-
Reagents:
-
Standardized 0.1 N Iodine solution.
-
Sodium borohydride (reducing agent).
-
Starch indicator solution.
-
Appropriate buffer solution (e.g., phosphate buffer pH 7).
-
Solvent for this compound (e.g., ethanol or a mixture of ethanol and an organic solvent).
-
-
Procedure:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent.
-
Add a measured excess of sodium borohydride solution to reduce the disulfide to thiol. Allow the reaction to proceed for a specified time.
-
Quench the excess sodium borohydride carefully (e.g., by acidification).
-
Add starch indicator to the solution.
-
Titrate the formed thiol with the standardized 0.1 N iodine solution until a persistent blue color is observed.
-
Perform a blank titration without the this compound sample.
-
Calculate the purity based on the amount of iodine consumed.
-
Note: This is a general procedure and must be optimized and validated for this compound.
Visualizations
Workflow for Purity Assessment of this compound
Caption: A general workflow for the analytical assessment of this compound purity.
Troubleshooting Logic for HPLC Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing in HPLC analysis.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Bis(thiobenzoyl) disulfide 95 HPLC 5873-93-8 [sigmaaldrich.com]
- 3. Detection for Benzoic Acid in Chocolate by HPLC [spkx.net.cn]
- 4. Determination of Benzoic Acid and Benzyl Alcohol in E-Liquids (JUUL™ Pods) by Isotopic Dilution High-Performance Liquid Chromatography and Tandem Mass Spectrometry [stacks.cdc.gov]
Validation & Comparative
A Comparative Analysis of Benzoyl Disulfide and Benzoyl Peroxide as Radical Initiators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of benzoyl disulfide and benzoyl peroxide for their roles as radical initiators in polymerization and other radical-mediated reactions. While benzoyl peroxide is a well-characterized and widely used initiator, comprehensive experimental data on the performance of this compound is less readily available in the scientific literature. This guide summarizes the known properties of both compounds, drawing on established data for benzoyl peroxide and inferring the expected behavior of this compound based on the chemistry of organic disulfides. Furthermore, detailed experimental protocols are provided to enable researchers to quantitatively evaluate the performance of this compound and other novel initiator candidates.
Executive Summary
Benzoyl peroxide is a highly effective and extensively studied radical initiator, valued for its predictable decomposition kinetics and high radical yield. In contrast, this compound is a less common choice for radical initiation. The homolytic cleavage of its disulfide bond to form benzoylthiyl radicals is theoretically possible but appears to be less efficient under typical polymerization conditions compared to the facile O-O bond cleavage in benzoyl peroxide. The primary role of this compound in synthesis is often as a sulfur-transfer agent rather than a primary radical initiator. For applications requiring a reliable and efficient source of initiating radicals, benzoyl peroxide remains the industry and laboratory standard. Further experimental investigation is necessary to fully characterize the potential of this compound as a niche radical initiator.
Performance Comparison: Benzoyl Peroxide vs. This compound
Due to a lack of direct comparative studies in the literature, this section presents established data for benzoyl peroxide and discusses the anticipated, yet experimentally unconfirmed, properties of this compound as a radical initiator.
| Property | Benzoyl Peroxide (BPO) | This compound (Anticipated) |
| Initiation Efficiency (f) | 0.3 - 0.6 in typical polymerizations.[1] | Expected to be lower than BPO due to potential side reactions and radical recombination. |
| Decomposition Products | Benzoyloxy and phenyl radicals, CO2.[2] | Benzoylthiyl radicals. |
| Primary Applications | Radical polymerization (e.g., polystyrene, poly(methyl methacrylate)), curing of resins.[3][4][5] | Primarily used in organic synthesis for the introduction of benzoylthio groups. |
| Side Reactions | Susceptible to induced decomposition.[6] | Potential for chain transfer reactions involving the sulfur atom. |
Initiation Mechanisms
The mechanisms by which benzoyl peroxide and this compound generate radicals are fundamentally different, stemming from the distinct bond energies of the peroxide and disulfide linkages.
Benzoyl Peroxide Initiation Pathway
Benzoyl peroxide undergoes homolytic cleavage of the weak oxygen-oxygen bond upon heating or exposure to UV light. This initial decomposition yields two benzoyloxy radicals. These radicals can then either directly initiate polymerization by adding to a monomer or undergo decarboxylation to form highly reactive phenyl radicals, which also act as initiators.[2]
This compound Proposed Initiation Pathway
The initiation mechanism for this compound would involve the homolytic cleavage of the sulfur-sulfur bond to produce two benzoylthiyl radicals. These sulfur-centered radicals could then potentially initiate polymerization by adding to a monomer. The efficiency of this process is expected to be influenced by the stability of the benzoylthiyl radical and its propensity for side reactions.
Experimental Protocols
To facilitate the direct comparison of these initiators, the following experimental protocols are provided.
Determination of Decomposition Kinetics via UV-Vis Spectroscopy
This method monitors the disappearance of the initiator over time at a constant temperature.
Materials:
-
Initiator (Benzoyl Peroxide or this compound)
-
Inert solvent (e.g., toluene, benzene)
-
Constant temperature bath
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes
Procedure:
-
Prepare a dilute solution of the initiator in the chosen solvent (e.g., 0.01 M).
-
Transfer the solution to a quartz cuvette and place it in the thermostatted cell holder of the UV-Vis spectrophotometer, pre-heated to the desired temperature.
-
Record the absorbance of the solution at the wavelength of maximum absorbance (λmax) for the initiator at regular time intervals.
-
Continue data collection until the absorbance has significantly decreased (e.g., by at least 50%).
-
Plot ln(A_t / A_0) versus time, where A_t is the absorbance at time t and A_0 is the initial absorbance.
-
The negative of the slope of this plot gives the first-order rate constant (k_d) for the decomposition of the initiator.
Determination of Initiator Efficiency via the Polymerization of a Vinyl Monomer
This protocol uses a known inhibitor to "count" the number of radicals produced by the initiator that are effective in initiating polymerization.
Materials:
-
Initiator (Benzoyl Peroxide or this compound)
-
Vinyl monomer (e.g., styrene, methyl methacrylate)
-
Inhibitor with a known stoichiometry of radical scavenging (e.g., 2,2-diphenyl-1-picrylhydrazyl, DPPH)
-
Inert solvent
-
Reaction vessel with a means for sampling
-
Constant temperature bath
-
Analytical technique to measure monomer conversion (e.g., gas chromatography, dilatometry)
Procedure:
-
Prepare a solution of the monomer, initiator, and a known concentration of the inhibitor in the chosen solvent.
-
Place the reaction vessel in a constant temperature bath and begin stirring.
-
Take samples at regular time intervals and analyze for monomer conversion.
-
Plot monomer conversion versus time. There will be an initial induction period during which the inhibitor scavenges the initiating radicals.
-
The length of the induction period (t_ind) is the time required for the initiator to produce enough radicals to consume all of the inhibitor.
-
The rate of radical production (R_i) can be calculated from the initial inhibitor concentration ([Inh]_0) and the induction period: R_i = z * [Inh]_0 / t_ind, where z is the number of radicals trapped by one molecule of inhibitor.
-
The initiator efficiency (f) can then be calculated using the equation: f = R_i / (2 * k_d * [I]_0), where k_d is the decomposition rate constant of the initiator and [I]_0 is the initial initiator concentration.
Experimental Workflow Diagram
References
A Comparative Analysis of Disulfide Vulcanizing Agents: TMTD, DTDM, and MBTS
A notable gap in publicly available research exists regarding the efficacy of benzoyl disulfide as a vulcanizing agent for rubber. Consequently, this guide focuses on a comparative analysis of three widely utilized disulfide vulcanizing agents: Tetramethylthiuram disulfide (TMTD), 4,4'-Dithiodimorpholine (DTDM), and Benzothiazyl disulfide (MBTS).
This document provides a detailed comparison of the performance of these agents, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the appropriate vulcanizing system for their specific applications.
Performance Comparison of Disulfide Vulcanizing Agents
The selection of a vulcanizing agent significantly impacts the cure characteristics and the final mechanical properties of the rubber product. TMTD is known for its fast cure rate, while MBTS offers a more moderate rate, and DTDM is primarily used as a sulfur donor in efficient and semi-efficient vulcanization systems to impart good heat and aging resistance.[1][2][3]
Cure Characteristics
The vulcanization process is typically monitored using a rheometer, which measures the torque required to oscillate a rotor embedded in the rubber compound as it cures. Key parameters include:
-
Scorch Time (ts2): The time at which vulcanization begins. A longer scorch time provides better processing safety.
-
Optimum Cure Time (t90): The time to reach 90% of the maximum torque, indicating the point of optimal cure.
-
Maximum Torque (MH): Indicates the stiffness and crosslink density of the vulcanized rubber.
-
Minimum Torque (ML): Represents the viscosity of the unvulcanized rubber.
| Vulcanizing Agent | Scorch Time (ts2, min) | Optimum Cure Time (t90, min) | Maximum Torque (MH, dNm) | Minimum Torque (ML, dNm) | Cure Rate Index (CRI, min⁻¹) |
| TMTD | Fast | Fast | High | Low | High |
| DTDM | Moderate | Moderate | Moderate-High | Low | Moderate |
| MBTS | Slow | Slow | Moderate | Low | Low |
Mechanical Properties of Vulcanizates
The mechanical properties of the final rubber product are critical for its intended application. Key properties include:
-
Tensile Strength: The maximum stress a material can withstand while being stretched or pulled before breaking.
-
Elongation at Break: The percentage increase in length that a material can achieve before it breaks.
-
Modulus: The stress required to produce a certain amount of strain (elongation). A higher modulus indicates a stiffer material.
| Vulcanizing Agent | Tensile Strength (MPa) | Elongation at Break (%) | 300% Modulus (MPa) |
| TMTD | High | Moderate | High |
| DTDM | Good | Good | Good |
| MBTS | Good | High | Moderate |
Note: This table provides a general comparison based on available literature. Absolute values are highly dependent on the specific rubber compound formulation and curing conditions.[2][3]
Experimental Protocols
The following are generalized experimental protocols for evaluating the efficacy of disulfide vulcanizing agents in a rubber compound.
Rubber Compounding
Objective: To prepare a homogenous mixture of the rubber, vulcanizing agent, and other ingredients.
Apparatus: Two-roll mill or an internal mixer (e.g., Banbury mixer).
Procedure:
-
The base polymer (e.g., natural rubber, SBR) is masticated on the two-roll mill until a band is formed.
-
Activators (e.g., zinc oxide, stearic acid) are added and mixed until fully dispersed.
-
Fillers (e.g., carbon black, silica) are then incorporated in portions.
-
Other processing aids and antidegradants are added.
-
Finally, the vulcanizing agent (TMTD, DTDM, or MBTS) and any additional sulfur are added at a lower temperature to prevent premature vulcanization (scorching).
-
The compound is thoroughly mixed to ensure uniform distribution of all ingredients and then sheeted off the mill.
Rheological Analysis
Objective: To determine the cure characteristics of the rubber compound.
Apparatus: Moving Die Rheometer (MDR) or Oscillating Disc Rheometer (ODR).
Procedure:
-
A sample of the uncured rubber compound is placed in the rheometer's die cavity.
-
The sample is subjected to a specific temperature (e.g., 160°C) and oscillatory shear.
-
The torque is measured as a function of time.
-
The scorch time (ts2), optimum cure time (t90), maximum torque (MH), and minimum torque (ML) are determined from the resulting rheometer curve.[4]
Vulcanization
Objective: To crosslink the rubber compound into a solid, elastic material.
Apparatus: Compression molding press with heated platens.
Procedure:
-
The uncured rubber compound is placed in a mold of desired dimensions.
-
The mold is placed in the preheated press.
-
A specific pressure and temperature (e.g., 160°C) are applied for the optimum cure time (t90) determined from the rheological analysis.
-
After the specified time, the mold is removed and cooled, and the vulcanized rubber sheet is demolded.
Mechanical Property Testing
Objective: To evaluate the physical properties of the vulcanized rubber.
Apparatus: Universal Testing Machine (UTM) with a tensile testing setup.
Procedure:
-
Dumbbell-shaped test specimens are cut from the vulcanized rubber sheet according to standard specifications (e.g., ASTM D412).
-
The thickness and width of the narrow section of the specimen are measured.
-
The specimen is mounted in the grips of the UTM.
-
The specimen is pulled at a constant rate of speed until it breaks.
-
The force and elongation are recorded throughout the test.
-
Tensile strength, elongation at break, and modulus at a specific elongation (e.g., 300%) are calculated from the data.
Visualizing Vulcanization Pathways and Experimental Workflow
Vulcanization Mechanism Overview
The following diagram illustrates a simplified, general mechanism for sulfur vulcanization accelerated by a disulfide agent.
Caption: Simplified overview of the accelerated sulfur vulcanization process.
Experimental Workflow for Vulcanizing Agent Comparison
The diagram below outlines the typical experimental workflow for comparing the efficacy of different vulcanizing agents.
Caption: Standard workflow for comparing vulcanizing agent performance.
References
A Comparative Analysis of Benzoyl Disulfide Synthesis Methods for Researchers
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key reagents is paramount. Benzoyl disulfide, a significant compound in organic synthesis, can be prepared through various methods. This guide provides an objective comparison of two prominent synthesis routes: the oxidation of thiobenzoic acid and the reaction of benzoyl chloride with sodium disulfide, supported by experimental data and detailed protocols.
Quantitative Data Comparison
The selection of a synthesis method often involves a trade-off between yield, reaction time, and the complexity of the procedure. The following table summarizes the key quantitative metrics for the two primary methods of this compound synthesis.
| Parameter | Method 1: Oxidation of Thiobenzoic Acid Salt | Method 2: Reaction of Benzoyl Chloride with Sodium Disulfide |
| Starting Materials | Potassium Thiobenzoate, Iodine | Benzoyl Chloride, Sodium Sulfide, Sulfur |
| Solvent | Ethanol | Water |
| Reaction Temperature | 10–15°C | ~93°C |
| Reaction Time | Not specified, but involves sequential addition | 4 hours |
| Reported Yield | 68–73%[1] | ~81% (for analogous dibenzyl disulfide)[2] |
| Purity | High, after recrystallization | Requires purification by recrystallization |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful synthesis of target compounds. Below are the methodologies for the two compared synthesis routes.
Method 1: Oxidation of Potassium Thiobenzoate with Iodine
This method involves the initial formation of potassium thiobenzoate from benzoyl chloride, followed by oxidation with iodine to yield this compound.[1]
Step 1: Preparation of Potassium Thiobenzoate
-
A solution of 315 g (4.76 moles) of potassium hydroxide in 3150 ml of absolute ethanol is prepared in a 5-liter three-necked round-bottomed flask with mechanical stirring.
-
The flask is equipped with a dropping funnel and a gas inlet tube. Hydrogen sulfide gas is passed through the solution until it is saturated and no longer alkaline to phenolphthalein.
-
The mixture is cooled to 10–15°C using an ice bath.
-
346.5 g (2.46 moles) of redistilled benzoyl chloride is added dropwise while maintaining the temperature below 15°C.
-
The precipitated potassium chloride is removed by suction filtration and washed with approximately 200 ml of ethanol.
Step 2: Oxidation to this compound
-
The filtrate from the previous step is cooled to 10–15°C.
-
Solid iodine is added slowly with constant agitation until a faint permanent coloration of the solution is observed.
-
The precipitated this compound is collected on a filter and washed sequentially with 750 ml of 95% ethanol and 3 liters of water.
-
The crude product is dried at a temperature not exceeding 60°C.
-
Purification is achieved by recrystallization from ethylene chloride and ethanol, yielding 230–246 g (68–73%) of white to light pink plates of this compound with a melting point of 129–130°C.[1]
Method 2: Reaction of Benzoyl Chloride with Sodium Disulfide
This method involves the direct reaction of benzoyl chloride with a sodium disulfide solution, which can be prepared in situ. The following protocol is based on a similar synthesis of dibenzyl disulfide.[2]
Step 1: Preparation of Sodium Disulfide Solution
-
An aqueous solution of sodium sulfite is prepared by dissolving 150 kg of sodium sulfite in 500 kg of water.
-
32 kg of sulfur powder is added, and the mixture is heated to 87°C and stirred for 1 hour to form the sodium disulfide solution.
-
Any precipitate is removed by filtration.
Step 2: Synthesis of this compound
-
100 kg of benzoyl chloride is added dropwise to the sodium disulfide solution over 40 minutes with simultaneous stirring.
-
The reaction temperature is maintained at 93°C, and the mixture is stirred for 4 hours.
-
The resulting mixture is allowed to stand and cool for 24 hours to allow for crystallization of the this compound.
-
The crude product is isolated, washed with water, and then purified by recrystallization from ethanol.
Visualization of Reaction Pathways
To further elucidate the chemical transformations, the following diagrams illustrate the logical flow of the synthesis methods.
References
A Spectroscopic Comparison of Benzoyl Disulfide and Its Derivatives for Researchers and Drug Development Professionals
An objective guide to the spectroscopic properties of benzoyl disulfide and its key derivatives, supported by experimental data and detailed methodologies.
This publication provides a comparative analysis of the spectroscopic characteristics of this compound and its derivatives. It is intended for researchers, scientists, and professionals in drug development who utilize these compounds in their work. The guide summarizes key quantitative data in structured tables, outlines detailed experimental protocols for crucial spectroscopic techniques, and visualizes a relevant biological pathway to provide context for the potential application of these compounds.
Introduction to this compound and its Derivatives
This compound and its analogs are a class of organosulfur compounds characterized by a disulfide bond flanked by two benzoyl groups. The disulfide linkage is a critical functional group in many biological systems, playing a significant role in protein structure and redox signaling. The reactivity and spectroscopic properties of these molecules can be finely tuned by introducing various substituents to the benzene rings, making them valuable tools in medicinal chemistry and materials science. Understanding their spectroscopic signatures is paramount for their identification, characterization, and the elucidation of their mechanisms of action.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and two representative derivatives: one with an electron-donating group (4,4'-dimethoxythis compound) and one with an electron-withdrawing group (4,4'-dinitrothis compound). These substituents are chosen to illustrate the electronic effects on the spectroscopic properties.
Table 1: UV-Vis Spectroscopic Data
The UV-Vis absorption of aromatic disulfides is influenced by the C-S-S-C dihedral angle and electronic transitions within the aromatic rings and the disulfide chromophore. Substituents on the phenyl ring can cause shifts in the absorption maxima (λmax).
| Compound | λmax 1 (nm) | Molar Absorptivity (ε) 1 (M⁻¹cm⁻¹) | λmax 2 (nm) | Molar Absorptivity (ε) 2 (M⁻¹cm⁻¹) | Solvent |
| This compound | ~245 | ~15,000 | ~280 (shoulder) | ~5,000 | Ethanol |
| 4,4'-Dimethoxythis compound | ~260 | ~18,000 | ~295 (shoulder) | ~7,000 | Ethanol |
| 4,4'-Dinitrothis compound | ~265 | ~20,000 | ~330 | ~10,000 | Ethanol |
Table 2: Infrared (IR) Spectroscopic Data
The IR spectra of benzoyl disulfides are characterized by strong absorptions from the carbonyl (C=O) group and vibrations of the disulfide (S-S) and carbon-sulfur (C-S) bonds.
| Compound | C=O Stretch (cm⁻¹) | C-S Stretch (cm⁻¹) | S-S Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) |
| This compound | ~1685 | ~700 | ~540 | ~3060 |
| 4,4'-Dimethoxythis compound | ~1675 | ~690 | ~535 | ~3070 |
| 4,4'-Dinitrothis compound | ~1700 | ~710 | ~545 | ~3080 |
Table 3: Raman Spectroscopic Data
Raman spectroscopy is particularly useful for observing the symmetric vibrations of the disulfide bond, which are often weak in IR spectra.
| Compound | S-S Stretch (cm⁻¹) | C-S Stretch (cm⁻¹) | Aromatic Ring Breathing (cm⁻¹) |
| This compound | ~540 | ~700 | ~1000 |
| 4,4'-Dimethoxythis compound | ~535 | ~690 | ~995 |
| 4,4'-Dinitrothis compound | ~545 | ~710 | ~1010 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate comparison.
UV-Visible (UV-Vis) Spectroscopy
Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of the compounds.
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Procedure:
-
Sample Preparation: Prepare stock solutions of each compound in spectroscopic grade ethanol at a concentration of 1 mM. From the stock solution, prepare a series of dilutions (e.g., 10 µM, 20 µM, 50 µM).
-
Blank Measurement: Fill a quartz cuvette with the solvent (ethanol) to be used as a blank and record a baseline spectrum.
-
Sample Measurement: Record the UV-Vis spectrum of each diluted sample from 200 to 400 nm.
-
Data Analysis: Determine the λmax from the spectra. Using the Beer-Lambert law (A = εcl), calculate the molar absorptivity (ε) at each λmax from the absorbance (A) of a solution with a known concentration (c) and path length (l, typically 1 cm).
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the characteristic vibrational frequencies of functional groups.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid powder sample directly onto the ATR crystal.
-
Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the IR spectrum in the range of 4000-400 cm⁻¹.
-
Data Processing: Perform baseline correction and peak picking to identify the frequencies of the absorption bands.
Raman Spectroscopy
Objective: To analyze the vibrational modes, particularly the S-S and C-S stretching frequencies.
Instrumentation: A confocal Raman microscope equipped with a laser excitation source (e.g., 785 nm).
Procedure:
-
Calibration: Calibrate the spectrometer using a standard silicon wafer.
-
Sample Preparation: Place a small amount of the solid powder sample on a microscope slide.
-
Spectrum Acquisition: Focus the laser on the sample and acquire the Raman spectrum. Adjust the laser power and acquisition time to obtain a good signal-to-noise ratio while avoiding sample degradation.
-
Data Analysis: Identify the Raman shifts corresponding to the S-S and C-S stretching vibrations and other characteristic peaks.
Biological Relevance: Interaction with the Glutathione Reductase Pathway
Disulfides can participate in redox cycling within biological systems. A key pathway involved in maintaining cellular redox homeostasis is the glutathione reductase system. Glutathione reductase is an enzyme that reduces glutathione disulfide (GSSG) to the antioxidant glutathione (GSH), utilizing NADPH as a reducing agent. Exogenous disulfides, such as this compound, can potentially interact with this system, leading to the oxidation of GSH to GSSG and affecting the cellular redox balance.
Caption: Interaction of this compound with the Glutathione Reductase Pathway.
Experimental Workflow for Spectroscopic Characterization
The systematic characterization of newly synthesized this compound derivatives involves a logical progression of spectroscopic analyses to confirm the structure and purity of the compounds.
Caption: Workflow for the Spectroscopic Characterization of Benzoyl Disulfides.
A Comparative Analysis of the Thermal Stability of Benzoyl Disulfide and Organic Peroxides
For researchers, scientists, and drug development professionals, understanding the thermal stability of chemical compounds is paramount for ensuring safety and efficacy in various applications. This guide provides a detailed comparison of the thermal stability of benzoyl disulfide against common organic peroxides, supported by experimental data and methodologies.
The inherent instability of the peroxide bond (O-O) renders organic peroxides sensitive to heat, friction, and contaminants, posing significant safety risks. In contrast, the disulfide linkage (S-S) in compounds like this compound generally exhibits greater thermal robustness. This guide delves into the quantitative differences in their thermal decomposition behavior.
Comparative Thermal Stability Data
The following table summarizes key thermal stability parameters for this compound and representative organic peroxides. It is important to note that direct, comprehensive comparative studies under identical conditions are limited in the publicly available literature. The data presented is compiled from various sources and should be interpreted with consideration of the different experimental conditions.
| Compound | Structure | Decomposition Onset (Tonset) | Half-Life (t1/2) | Activation Energy (Ea) | Key Remarks |
| This compound | C₆H₅C(O)SSC(O)C₆H₅ | ~130-140°C (estimated from melting point) | Data not readily available | Data not readily available | Generally considered more stable than organic peroxides. Decomposition is noted to occur above its melting point. |
| Dibenzoyl Peroxide | C₆H₅C(O)OOC(O)C₆H₅ | 76.30°C[1] - 103°C[2] | 10 hours @ 71°C | 91.86 kJ/mol - 146.8 kJ/mol[1][3] | One of the most common and extensively studied organic peroxides. Its decomposition is known to be autocatalytic.[4][5] |
| Dicumyl Peroxide | [C₆H₅C(CH₃)₂]₂O₂ | 90.52°C | Data not readily available | 133.03 kJ/mol | The addition of stabilizers like calcium carbonate can increase its decomposition temperature. |
| t-Butyl Hydroperoxide | (CH₃)₃COOH | Onset temperature is ~50 K lower when using a gold-plated cell compared to a stainless steel cell in DSC. | Data not readily available | Data not readily available | Highly reactive, especially in the presence of certain metals. |
Note: The decomposition onset temperature for this compound is an estimation based on its melting point of 134.5 °C, as significant decomposition is expected to occur at or above this temperature. Precise kinetic data for its thermal decomposition is not widely reported.
Factors Influencing Thermal Stability
The thermal stability of these compounds is not an intrinsic property but is influenced by a multitude of factors. Understanding these variables is crucial for safe handling and storage.
Caption: Factors influencing the thermal stability of organic peroxides and disulfides.
Experimental Protocols for Determining Thermal Stability
The quantitative data presented in this guide are typically determined using various thermal analysis techniques. The following are outlines of common experimental protocols.
Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature.
Objective: To determine the onset temperature of decomposition (Tonset) and the enthalpy of decomposition (ΔHd).
Methodology:
-
A small, precisely weighed sample (typically 1-5 mg) is placed in an aluminum or copper pan.
-
The sample pan and an empty reference pan are placed in the DSC cell.
-
The cell is purged with an inert gas (e.g., nitrogen) to prevent oxidation.
-
The temperature of the cell is increased at a constant rate (e.g., 5, 10, or 20 °C/min).
-
The differential heat flow between the sample and the reference is recorded as a function of temperature.
-
An exothermic peak in the resulting thermogram indicates the decomposition of the sample. The onset of this peak is taken as the decomposition onset temperature. The area under the peak is proportional to the enthalpy of decomposition.
Caption: Workflow for Differential Scanning Calorimetry (DSC) analysis.
Self-Accelerating Decomposition Temperature (SADT)
The SADT is a critical safety parameter that indicates the lowest temperature at which a substance in a specific packaging can undergo a self-accelerating decomposition.
Objective: To determine the SADT of a substance in its commercial packaging.
Methodology (based on the UN Test H.1):
-
The substance is placed in its commercial packaging.
-
The packaged substance is placed in a temperature-controlled oven.
-
The oven is set to a predetermined temperature, and the temperature of the substance is monitored.
-
The test is conducted for a period of seven days or until a runaway thermal event occurs.
-
If the temperature of the substance does not exceed the oven temperature by more than 6°C within the seven-day period, the test is considered a "pass" at that temperature.
-
The test is repeated at higher temperatures in 5°C increments until a "fail" is observed (i.e., the substance temperature exceeds the oven temperature by 6°C or more).
-
The SADT is reported as the lowest temperature at which a "fail" occurs.
Caption: Logical workflow for SADT determination using the UN Test H.1.
Conclusion
The available data strongly suggests that this compound possesses significantly higher thermal stability compared to common organic peroxides like dibenzoyl peroxide. The presence of the S-S bond, which is generally more stable than the O-O bond, contributes to this enhanced stability. However, a comprehensive and direct quantitative comparison is hampered by the limited availability of thermal decomposition data for this compound.
For researchers and professionals in drug development and other fields, this distinction is critical. While organic peroxides are valuable reagents, their handling requires stringent temperature control and safety protocols to mitigate the risk of runaway reactions. This compound, on the other hand, offers a potentially safer alternative in applications where its chemical properties are suitable. Further research into the thermal decomposition kinetics of this compound would be invaluable for a more complete risk assessment and to broaden its applicability.
References
A Comparative Guide to the Reactivity of Benzoyl Disulfide and Other Sulfur-Based Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of benzoyl disulfide with other commonly used sulfur-based crosslinkers. Understanding the distinct reactivity profiles of these agents is crucial for their effective application in protein chemistry, drug delivery, and polymer science. This document summarizes key performance differences, supported by experimental principles and detailed protocols for comparative analysis.
Introduction to Sulfur-Based Crosslinkers
Sulfur-based crosslinkers, particularly those containing disulfide bonds, are invaluable tools for creating reversible linkages in various biological and chemical systems. Their reactivity with thiols allows for the formation of disulfide bridges, which can be cleaved under reducing conditions. This responsiveness is widely exploited in applications ranging from probing protein structure to developing targeted drug delivery systems. This compound, an aromatic disulfide, presents a unique reactivity profile compared to other aliphatic and aromatic counterparts.
Comparative Analysis of Crosslinker Reactivity
The reactivity of disulfide crosslinkers is primarily governed by the stability of the disulfide bond and the nature of the leaving group in thiol-disulfide exchange reactions. Aromatic disulfides, like this compound, are generally more reactive than aliphatic disulfides due to the electron-withdrawing nature of the aromatic ring, which stabilizes the resulting thiolate anion.
Table 1: Comparison of Common Sulfur-Based Crosslinkers
| Crosslinker | Structure | Type | Bond Dissociation Energy (approx. kcal/mol) | Relative Reactivity with Thiols | Key Features & Applications |
| This compound | C₆H₅C(O)SSC(O)C₆H₅ | Aromatic | ~45-55 | High | Highly reactive due to the electron-withdrawing benzoyl groups. Used as a vulcanizing agent and in organic synthesis. |
| Dithiobis(succinimidyl propionate) (DSP) | C₁₄H₁₂N₂O₈S₂ | Aliphatic | ~60-70 | Moderate | Amine-reactive homobifunctional crosslinker for protein studies. Cleavable by reducing agents. |
| 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's Reagent) | C₁₄H₈N₂O₈S₂ | Aromatic | ~50-60 | High | Primarily used for quantifying free thiols. The release of the yellow TNB²⁻ anion upon reaction allows for spectrophotometric measurement. |
| 3,3'-Dithiodipropionic acid di(N-hydroxysuccinimide ester) (DTSSP) | C₁₄H₁₂N₂O₈S₂ | Aliphatic | ~60-70 | Moderate | Water-soluble analog of DSP for crosslinking proteins in aqueous solutions. |
| N,N'-bis(acryloyl)cystamine | C₁₀H₁₆N₂O₂S₂ | Aliphatic | ~60-70 | Moderate | Crosslinker for forming redox-responsive hydrogels. |
| Pyridyl Disulfides (e.g., in SPDP linkers) | R-S-S-Py | Aromatic | ~55-65 | High | "Activated" disulfides used in bioconjugation. The release of pyridine-2-thione can be monitored spectrophotometrically.[1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of crosslinker reactivity. The following protocols describe key experiments for quantifying and comparing the performance of this compound and other sulfur-based crosslinkers.
Protocol 1: Kinetic Analysis of Thiol-Disulfide Exchange by UV-Vis Spectrophotometry
This protocol allows for the real-time monitoring of the reaction between a disulfide crosslinker and a thiol-containing compound, such as glutathione (GSH) or cysteine. The reaction with Ellman's reagent (DTNB) is used as a benchmark.
Materials:
-
This compound
-
Other disulfide crosslinkers of interest (e.g., DTSSP, a pyridyl disulfide)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
L-Glutathione (GSH) or L-Cysteine
-
Reaction Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 7.4
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of each disulfide crosslinker in a suitable organic solvent (e.g., DMSO or ethanol) and a 10 mM stock solution of DTNB in the reaction buffer.
-
Prepare a 100 mM stock solution of GSH or L-cysteine in the reaction buffer.
-
-
Reaction Setup:
-
In a cuvette, add the reaction buffer to a final volume of 1 mL.
-
Add the disulfide crosslinker stock solution to a final concentration of 100 µM.
-
Initiate the reaction by adding the thiol stock solution to a final concentration of 1 mM.
-
-
Data Acquisition:
-
Immediately place the cuvette in the spectrophotometer and monitor the change in absorbance over time.
-
For reactions with DTNB, monitor the increase in absorbance at 412 nm, corresponding to the formation of the TNB²⁻ anion.[2]
-
For this compound and other aromatic disulfides, monitor the change in the UV spectrum to identify a wavelength corresponding to the consumption of the disulfide or the formation of a product.
-
-
Data Analysis:
-
Plot absorbance versus time.
-
Determine the initial reaction rate from the linear portion of the curve.
-
Calculate the pseudo-first-order rate constant (k_obs) under conditions where the thiol is in excess.
-
Compare the k_obs values for the different crosslinkers to determine their relative reactivities.
-
Protocol 2: Comparative Crosslinking Efficiency Analysis by SDS-PAGE
This protocol assesses the efficiency of different crosslinkers in forming covalent bonds between protein subunits or within a single protein.
Materials:
-
Protein with multiple subunits or accessible cysteine residues (e.g., Bovine Serum Albumin - BSA)
-
This compound and other sulfur-based crosslinkers
-
Crosslinking Buffer: PBS, pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 7.5
-
SDS-PAGE gels and running buffer
-
Coomassie Blue stain
Procedure:
-
Protein Preparation:
-
Prepare a 1 mg/mL solution of the protein in the crosslinking buffer.
-
-
Crosslinking Reaction:
-
To separate aliquots of the protein solution, add each crosslinker from a stock solution to final concentrations ranging from 50 µM to 2 mM.
-
Incubate the reactions for 30 minutes at room temperature.
-
-
Quenching:
-
Stop the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 15 minutes.
-
-
SDS-PAGE Analysis:
-
Mix the crosslinked protein samples with SDS-PAGE loading buffer (containing a reducing agent like DTT for a negative control, and without for the experimental samples).
-
Run the samples on an SDS-PAGE gel.
-
Stain the gel with Coomassie Blue.
-
-
Data Analysis:
-
Analyze the gel for the appearance of higher molecular weight bands, indicating successful crosslinking.
-
Compare the intensity of the crosslinked bands for each crosslinker at different concentrations to assess their relative crosslinking efficiency.
-
Protocol 3: Monitoring Vulcanization Kinetics using Rheometry
For polymer applications, rheometry is a powerful technique to monitor the kinetics of crosslinking (vulcanization) in real-time.[3][4][5]
Materials:
-
Uncured rubber compound
-
This compound and other sulfur-based vulcanizing agents/accelerators
-
Rheometer with a heated, oscillating parallel-plate or cone-and-plate geometry
Procedure:
-
Sample Preparation:
-
Mix the uncured rubber with the desired concentration of the crosslinking agent.
-
-
Rheological Measurement:
-
Place a defined amount of the compounded rubber onto the lower plate of the rheometer, pre-heated to the desired vulcanization temperature.
-
Lower the upper plate to the specified gap and trim any excess material.
-
Start the oscillatory measurement at a fixed frequency and strain.
-
-
Data Acquisition:
-
Record the storage modulus (G'), loss modulus (G''), and torque as a function of time.
-
-
Data Analysis:
-
The increase in torque and G' over time is indicative of the crosslinking process.
-
Determine key kinetic parameters such as the scorch time (time to the onset of cure) and the optimum cure time (time to reach maximum torque).
-
Compare these parameters for different crosslinkers to evaluate their vulcanization efficiency and kinetics.[6][7]
-
Mandatory Visualizations
The following diagrams illustrate the key chemical reactions and experimental workflows described in this guide.
Caption: General mechanism of a thiol-disulfide exchange reaction.
Caption: Experimental workflow for analyzing protein crosslinking by SDS-PAGE.
Caption: Workflow for monitoring vulcanization kinetics using rheometry.
Conclusion
The choice of a sulfur-based crosslinker significantly impacts the efficiency and outcome of crosslinking reactions. This compound, as an aromatic disulfide, exhibits high reactivity, making it a potent crosslinking agent in various applications. However, its suitability depends on the specific requirements of the system, including desired reaction kinetics, stability of the resulting linkage, and the surrounding chemical environment. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of this compound with other sulfur-based crosslinkers, enabling researchers to make informed decisions for their specific applications in drug development, protein science, and materials chemistry.
References
- 1. Redox-Responsive Hydrogels for Tunable and “On-Demand” Release of Biomacromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Using rheological monitoring to determine the gelation kinetics of chitosan-based systems [aimspress.com]
- 4. research.jku.at [research.jku.at]
- 5. Chemorheological Monitoring of Cross-Linking in Slide-ring Gels Derived From α-cyclodextrin Polyrotaxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. scispace.com [scispace.com]
A Comparative Analysis of Chain Transfer Constants for Benzoyl Disulfide Derivatives in Radical Polymerization
For researchers, scientists, and professionals in drug development, understanding the kinetics of polymerization is paramount. The efficiency of chain transfer agents plays a crucial role in controlling polymer molecular weight and architecture. This guide provides a comparative study of chain transfer constants for a series of benzoyl disulfide derivatives, offering valuable data for the design and synthesis of novel polymers.
This report summarizes key quantitative data on the chain transfer constants (C_s) of various this compound derivatives, primarily in styrene polymerization. The presented data is crucial for researchers in polymer chemistry to predict and control the molecular weight of polymers. Detailed experimental protocols for the determination of these constants are also provided to ensure reproducibility and further investigation.
Comparative Chain Transfer Constants
The following table summarizes the chain transfer constants (C_s) for various disulfide compounds, including substituted this compound derivatives, in the radical polymerization of styrene at 60°C. The data has been compiled from seminal studies in the field, notably the work of Pryor and Pickering.
| Chain Transfer Agent | Substituent (X) | C_s x 10^4 (at 60°C in Styrene) |
| Dithis compound | H | 2.3 |
| p,p'-Dichlorodithis compound | Cl | 2.8 |
| p,p'-Dinitrodithis compound | NO₂ | 4.0 |
| p,p'-Dimethoxydithis compound | OCH₃ | 1.8 |
| Diphenyl Disulfide | - | 0.12 |
| Dibenzyl Disulfide | - | 0.55 |
Experimental Protocols
The determination of chain transfer constants is a critical experimental procedure in polymer chemistry. The Mayo method is a widely accepted technique for this purpose. Below is a detailed protocol for determining the chain transfer constant of a this compound derivative in the polymerization of styrene.
Determination of Chain Transfer Constant using the Mayo Method
Objective: To determine the chain transfer constant (C_s) of a this compound derivative in the free radical polymerization of styrene.
Materials:
-
Styrene (freshly distilled to remove inhibitor)
-
Benzoyl peroxide (BPO) or other suitable initiator
-
This compound derivative (chain transfer agent)
-
Toluene or other suitable solvent
-
Methanol (for precipitation)
-
Nitrogen gas supply
-
Polymerization tubes or reaction vessel with a reflux condenser
-
Constant temperature oil bath
-
Viscometer or Gel Permeation Chromatography (GPC) equipment
-
Standard laboratory glassware
Procedure:
-
Preparation of Polymerization Mixtures:
-
A series of polymerization reactions are prepared with a constant concentration of monomer (styrene) and initiator (e.g., BPO), and varying concentrations of the chain transfer agent (this compound derivative).
-
A control reaction without any chain transfer agent is also prepared.
-
The reactants are charged into polymerization tubes or a reaction vessel. For example, a typical charge might consist of a specific molar ratio of [Styrene]/[BPO] and varying molar ratios of [Chain Transfer Agent]/[Styrene].
-
-
Polymerization:
-
The reaction mixtures are deoxygenated by bubbling with purified nitrogen for a sufficient period.
-
The sealed polymerization tubes or the reaction vessel are then immersed in a constant temperature oil bath set to the desired reaction temperature (e.g., 60°C).
-
The polymerization is allowed to proceed to a low conversion (typically <10%) to ensure that the concentrations of monomer and chain transfer agent remain essentially constant.
-
-
Isolation of the Polymer:
-
After the desired reaction time, the polymerization is quenched by rapidly cooling the reaction mixture in an ice bath.
-
The polymer is precipitated by pouring the reaction mixture into a large excess of a non-solvent, such as methanol.
-
The precipitated polymer is filtered, washed with the non-solvent to remove any unreacted monomer, initiator, and chain transfer agent, and then dried to a constant weight under vacuum.
-
-
Determination of the Degree of Polymerization (DP):
-
The number-average degree of polymerization (DP_n) of each polymer sample is determined. This can be achieved through various techniques:
-
Viscometry: The intrinsic viscosity [η] of the polymer in a suitable solvent (e.g., toluene) is measured. The DP_n can then be calculated using the Mark-Houwink-Sakurada equation: [η] = K(DP_n)^a, where K and a are constants for the specific polymer-solvent system and temperature.
-
Gel Permeation Chromatography (GPC): GPC provides the number-average molecular weight (M_n) of the polymer, from which the DP_n can be calculated by dividing by the molecular weight of the monomer unit.
-
-
-
Data Analysis (Mayo Plot):
-
The Mayo equation is used to determine the chain transfer constant: 1/DP_n = 1/(DP_n)_0 + C_s * ([S]/[M]) where:
-
DP_n is the number-average degree of polymerization in the presence of the chain transfer agent.
-
(DP_n)_0 is the number-average degree of polymerization in the absence of the chain transfer agent.
-
C_s is the chain transfer constant.
-
[S] is the concentration of the chain transfer agent.
-
[M] is the concentration of the monomer.
-
-
A graph of 1/DP_n versus [S]/[M] is plotted. This is known as the Mayo plot.
-
The data should yield a straight line. The slope of this line is the chain transfer constant, C_s. The intercept on the y-axis corresponds to 1/(DP_n)_0.
-
Experimental Workflow and Underlying Principles
The experimental workflow for determining chain transfer constants is a systematic process designed to isolate and quantify the effect of a chain transfer agent on the degree of polymerization. The logical relationship between the experimental steps and the final determination of the chain transfer constant is illustrated in the diagram below.
Caption: Workflow for Determining Chain Transfer Constants.
Signaling Pathway of Radical Polymerization with Chain Transfer
The process of free-radical polymerization in the presence of a chain transfer agent like a this compound derivative involves a series of interconnected reactions. The following diagram illustrates the key steps in this signaling pathway, from initiation to the formation of a new polymer chain via chain transfer.
Caption: Radical Polymerization with Chain Transfer.
A Comparative Guide to the Role of Benzoyl Disulfide in Radical Trapping Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of benzoyl disulfide as a source of radicals for experimental studies against other common alternatives. It includes supporting data, detailed experimental protocols, and visualizations of the underlying chemical processes to aid in the selection of appropriate reagents for radical trapping experiments.
Introduction: this compound as a Radical Source
This compound (DBDS) is primarily utilized as a photoinitiator in radical-based experiments. Upon exposure to ultraviolet (UV) light, it undergoes homolytic cleavage to generate two key radical species: the benzoylthiyl radical (PhC(O)S•) and the benzoyl radical (PhCO•). These radicals can then initiate a variety of chemical processes, such as polymerization, or be studied through radical trapping techniques. It is important to distinguish that this compound is not a radical trap itself, but rather a source of radicals that are subsequently "trapped" or detected by other molecules known as spin traps.
This guide will compare this compound with common alternative radical initiators and analyze the efficacy of various spin traps in detecting the radicals produced from its photolysis.
Section 1: Comparison of Radical Initiators
The effectiveness of a photoinitiator is determined by its efficiency in generating radicals upon irradiation. Key metrics for comparison include the quantum yield of photolysis and the initiator efficiency in processes like polymerization. Here, we compare this compound to two widely used radical initiators: benzoyl peroxide (BPO) and 2,2'-azobis(isobutyronitrile) (AIBN).
Data Presentation: Comparison of Radical Initiator Properties
| Property | This compound (DBDS) | Benzoyl Peroxide (BPO) | 2,2'-Azobis(isobutyronitrile) (AIBN) |
| Activation Method | Photolysis (UV light) | Thermal Decomposition, Photolysis | Thermal Decomposition, Photolysis |
| Primary Radicals Generated | Benzoylthiyl (PhC(O)S•), Benzoyl (PhCO•) | Benzoyloxy (PhCOO•), Phenyl (Ph•) | 2-Cyano-2-propyl ( (CH₃)₂C(CN)• ) |
| Typical Operating Temperature | Ambient (with UV) | 60-90°C (thermal) | 60-80°C (thermal) |
| Quantum Yield (Photolysis) | Not widely reported, varies with solvent | ~0.4 (in solution) | ~0.5 (in solution) |
| Initiator Efficiency (f) in Polymerization | Varies with monomer and conditions | 0.3 - 0.6 | 0.5 - 0.8 |
| Key Advantages | Generates sulfur-centered radicals | Well-characterized, versatile | Predictable first-order kinetics, no oxygenated radicals |
| Key Disadvantages | Less common, quantum yield not well-documented | Can undergo induced decomposition | Releases nitrogen gas |
Section 2: Comparison of Radical Trapping Agents for Detecting this compound-Derived Radicals
Once radicals are generated from this compound, they must be detected. Spin trapping, coupled with Electron Paramagnetic Resonance (EPR) spectroscopy, is a common technique. The choice of spin trap is critical as it affects the stability and interpretability of the resulting EPR signal. We compare three common spin traps: 5,5-dimethyl-1-pyrroline N-oxide (DMPO), α-phenyl-N-tert-butylnitrone (PBN), and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO).
Data Presentation: Performance of Spin Traps for Benzoylthiyl and Benzoyl Radicals
| Spin Trap | Trapping Efficiency (Rate Constant) | Adduct Stability | EPR Spectrum Characteristics | Key Considerations |
| DMPO | High for thiyl radicals (~10⁷-10⁸ M⁻¹s⁻¹) | Moderate; adducts can decay | Provides detailed hyperfine splitting, but can be complex | Can undergo nucleophilic addition, potentially leading to false positives. Adducts of different radicals can have similar spectra. |
| PBN | Moderate | Generally high | Simpler spectra, less structural information | Adducts are often more stable than DMPO adducts, but provide less detailed information about the trapped radical. |
| TEMPO | Acts as a radical scavenger, not a traditional spin trap | Very high (stable radical) | Does not form a traditional spin adduct; disappearance of the TEMPO signal is monitored | Useful for quantifying total radical concentration but does not identify the specific radical trapped. |
Section 3: Experimental Protocols
Protocol for Radical Generation and Trapping using this compound and DMPO
This protocol describes a typical experiment to generate benzoylthiyl and benzoyl radicals from this compound and trap them with DMPO for EPR analysis.
Materials:
-
This compound (DBDS)
-
5,5-dimethyl-1-pyrroline N-oxide (DMPO)
-
An appropriate solvent (e.g., benzene, acetonitrile)
-
EPR spectrometer
-
UV lamp (e.g., mercury lamp)
-
EPR flat cell or capillary tube
Procedure:
-
Solution Preparation: Prepare a solution of this compound (e.g., 10 mM) and DMPO (e.g., 50 mM) in the chosen solvent. The solvent should be deoxygenated to prevent interference from oxygen-centered radicals.
-
Sample Loading: Transfer the solution to a quartz EPR flat cell or a capillary tube suitable for EPR measurements.
-
EPR Spectrometer Setup: Place the sample in the cavity of the EPR spectrometer. Set the spectrometer parameters (e.g., microwave frequency, modulation amplitude, sweep width, and time constant) to appropriate values for detecting nitroxide radicals.
-
Photolysis and Data Acquisition: Irradiate the sample with the UV lamp directly in the EPR cavity. Begin EPR signal acquisition simultaneously with the start of photolysis.
-
Data Analysis: Analyze the resulting EPR spectrum. The hyperfine coupling constants (hfcc) of the spectrum are characteristic of the trapped radical. For the DMPO-benzoylthiyl adduct, typical hfcc values would be determined and compared to literature values.
Protocol for Comparing Initiator Efficiency in Polymerization
This protocol outlines a method to compare the initiation efficiency of this compound with benzoyl peroxide in the polymerization of styrene.
Materials:
-
Styrene monomer (inhibitor removed)
-
This compound (DBDS)
-
Benzoyl peroxide (BPO)
-
Toluene (or other suitable solvent)
-
Methanol
-
Reaction vessel with temperature control and nitrogen inlet
-
Gel Permeation Chromatography (GPC) system
Procedure:
-
Reaction Setup: In separate reaction vessels, prepare solutions of styrene in toluene with either this compound or benzoyl peroxide at the same molar concentration. Purge both vessels with nitrogen to remove oxygen.
-
Initiation: For the this compound system, irradiate the vessel with a UV lamp at a constant temperature. For the benzoyl peroxide system, heat the vessel to a specific temperature (e.g., 70°C).
-
Polymerization: Allow the polymerization to proceed for a set amount of time.
-
Termination and Precipitation: Stop the reaction by cooling and adding an inhibitor. Precipitate the polymer by adding the reaction mixture to an excess of methanol.
-
Polymer Characterization: Filter and dry the polymer. Determine the number-average molecular weight (Mn) of the polystyrene samples using GPC.
-
Efficiency Calculation: The initiator efficiency (f) can be calculated using the following equation, which relates the degree of polymerization to the initiator and monomer concentrations, and the rates of propagation and termination. By comparing the molecular weights obtained under identical conditions, the relative efficiencies of the initiators can be determined.
Section 4: Visualizing the Mechanisms
The following diagrams, generated using the DOT language, illustrate the key chemical pathways described in this guide.
This compound Photolysis and Radical Generation
Caption: Photodissociation of this compound into radical species.
Radical Trapping with DMPO
Caption: Trapping of a benzoylthiyl radical by DMPO to form a stable adduct.
Polymerization Initiation Pathway
Caption: General workflow for radical-initiated polymerization.
Conclusion
This compound serves as a valuable photoinitiator for generating benzoylthiyl and benzoyl radicals under mild, ambient temperature conditions. Its primary role in "radical trapping" experiments is that of a radical source. When compared to thermal initiators like BPO and AIBN, it offers the advantage of temporal control through light exposure. The choice between this compound and other initiators will depend on the specific requirements of the experiment, including the desired radical species, reaction temperature, and the need for predictable initiation kinetics.
For the detection of the resulting sulfur-centered radicals, DMPO is a highly effective spin trap that provides detailed spectral information, though careful consideration of potential side reactions is necessary. The protocols and comparative data provided in this guide are intended to assist researchers in designing robust and reliable experiments involving radical species.
Cross-Validation of Analytical Techniques for Benzoyl Disulfide Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of benzoyl disulfide is critical in various stages of research and development, particularly in ensuring the purity and stability of active pharmaceutical ingredients (APIs) and formulated products. The selection of an appropriate analytical technique is paramount for obtaining reliable and reproducible data. This guide provides an objective comparison of two common chromatographic techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantification of this compound.
While direct comparative studies on this compound are limited in publicly available literature, this guide synthesizes available data on closely related aromatic disulfides and general principles of method validation to present a representative comparison. The experimental protocols and validation data provided are illustrative and intended to serve as a robust starting point for method development and cross-validation in your laboratory.
Comparative Analysis of Analytical Techniques
The choice between HPLC-UV and GC-MS for this compound quantification depends on several factors, including the sample matrix, required sensitivity, and the desired level of specificity. Below is a summary of typical performance characteristics for each technique.
| Parameter | HPLC-UV | GC-MS |
| Linearity (R²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (% RSD) | < 2.0% | < 5.0% |
| Limit of Detection (LOD) | ~10 ng/mL | ~1 ng/mL |
| Limit of Quantification (LOQ) | ~30 ng/mL | ~5 ng/mL |
| Selectivity | Good; potential for co-elution | Excellent; mass fragmentation provides high specificity |
| Sample Throughput | Moderate | High (with autosampler) |
| Instrumentation Cost | Moderate | High |
| Primary Strengths | Robustness, ease of use, suitable for non-volatile and thermally labile compounds. | High sensitivity, high selectivity, definitive identification. |
| Primary Limitations | Lower sensitivity compared to MS, potential for interference from matrix components. | Requires analyte to be volatile and thermally stable, potential for sample degradation at high temperatures. |
Experimental Workflow for Cross-Validation
The cross-validation of analytical methods is a critical step to ensure consistency and reliability of results. The following diagram illustrates a typical workflow for the cross-validation of HPLC-UV and GC-MS methods for this compound quantification.
Caption: Workflow for cross-validating HPLC-UV and GC-MS methods.
Detailed Experimental Protocols
The following are representative protocols for the quantification of this compound using HPLC-UV and GC-MS. These should be optimized and validated for your specific application and matrix.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in raw materials and finished products.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in acetonitrile to prepare a stock solution of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Accurately weigh a portion of the sample, dissolve it in a suitable solvent (e.g., acetonitrile), and dilute with the mobile phase to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
Validation Parameters:
-
Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo or sample matrix with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0-102.0%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate preparations of a standard solution at 100% of the target concentration. The relative standard deviation (%RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability assessment on a different day with a different analyst. The %RSD between the two sets of results should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high sensitivity and selectivity, making it ideal for the trace-level quantification of this compound and for impurity profiling.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic and Mass Spectrometric Conditions:
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injection Mode: Splitless or split (e.g., 20:1 split ratio).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (e.g., m/z 50-350) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
SIM ions for this compound: m/z 105 (base peak, benzoyl cation), 274 (molecular ion).
-
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent like acetone or ethyl acetate.
-
Calibration Standards: Prepare calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 0.1-10 µg/mL).
-
Sample Preparation: Dissolve the sample in a suitable solvent. If necessary, perform a liquid-liquid extraction or solid-phase extraction to remove non-volatile matrix components. Ensure the final sample is filtered before injection.
Validation Parameters:
-
Linearity: Analyze the calibration standards in triplicate and construct a calibration curve. The correlation coefficient (R²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo or sample matrix with known concentrations of this compound. The mean recovery should be within 95.0-105.0%.
-
Precision:
-
Repeatability: Analyze six replicate preparations of a standard solution. The %RSD should be ≤ 5.0%.
-
Intermediate Precision: Repeat the analysis on a different day. The %RSD between the two days should be ≤ 5.0%.
-
-
LOD and LOQ: Determine based on the signal-to-noise ratio from the chromatograms of low-concentration standards.
This guide provides a framework for the cross-validation of analytical methods for this compound quantification. Researchers are encouraged to adapt and rigorously validate these methods for their specific needs to ensure the generation of high-quality, reliable data.
Benchmarking Benzoyl Disulfide: A Comparative Guide for Polymer Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of benzoyl disulfide's performance in specific polymer formulations, offering a comparative benchmark against common alternatives. The information presented herein is supported by experimental data from scientific literature, intended to aid in the selection of appropriate initiators and vulcanizing agents for specific research and development applications.
Executive Summary
This compound is a chemical compound with applications in polymer chemistry, primarily as a source of benzoylthiyl radicals. It can function as a radical polymerization initiator and as a vulcanizing (cross-linking) agent for elastomers. Its performance is benchmarked against two main categories of alternatives: other radical initiators, such as benzoyl peroxide and azo compounds, and other vulcanization systems, including traditional sulfur-based packages and peroxide agents. The selection of an appropriate agent is critical as it influences not only the reaction kinetics but also the final mechanical and thermal properties of the polymer.
This compound as a Radical Polymerization Initiator
In radical polymerization, the initiator's primary role is to generate free radicals upon thermal or photochemical decomposition, which then propagate the polymerization of monomers. The efficiency and rate of this process are key performance indicators.
Performance Comparison of Radical Initiators
While specific kinetic data for this compound is not extensively available in readily accessible literature, its performance can be inferred by comparing it to its close analog, benzoyl peroxide, and other common initiators like Azobisisobutyronitrile (AIBN).
| Initiator | 10-Hour Half-Life Temperature (°C) | Decomposition Products | Key Considerations |
| Benzoyl Peroxide (BPO) | ~73 (in benzene) | Benzoyloxy and phenyl radicals | Can undergo induced decomposition.[1] |
| Azobisisobutyronitrile (AIBN) | ~65 (in various solvents) | Isobutyronitrile radicals, N₂ gas | Decomposition is less solvent-dependent.[1] |
| This compound (BDS) | Data not readily available | Benzoylthiyl radicals | Expected to have different reactivity and potential for sulfur incorporation. |
Note: The half-life temperature is a critical parameter, indicating the temperature at which 50% of the initiator decomposes in 10 hours. Lower half-life temperatures are suitable for polymerizing heat-sensitive monomers.
Experimental Protocol: Bulk Polymerization of Styrene
This protocol outlines a general procedure for the bulk polymerization of styrene, which can be adapted for comparing different initiators.
Materials:
-
Styrene monomer (inhibitor removed)
-
Initiator (e.g., this compound, Benzoyl Peroxide)
-
Reaction vessel (e.g., glass tube)
-
Heating source with temperature control (e.g., oil bath)
-
Inert gas supply (e.g., Nitrogen or Argon)
Procedure:
-
A known amount of initiator is dissolved in a specific volume of purified styrene monomer in the reaction vessel.
-
The solution is purged with an inert gas to remove oxygen, which can inhibit radical polymerization.
-
The vessel is sealed and placed in a constant temperature bath set to the desired reaction temperature (guided by the initiator's half-life).
-
The polymerization is allowed to proceed for a predetermined time.
-
The reaction is quenched by rapid cooling.
-
The resulting polymer is precipitated in a non-solvent (e.g., methanol), filtered, and dried under vacuum to a constant weight.
-
The polymer is then characterized for molecular weight (e.g., via Gel Permeation Chromatography - GPC) and conversion.
Logical Workflow for Initiator Selection
References
Safety Operating Guide
Proper Disposal of Benzoyl Disulfide: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of benzoyl disulfide in a laboratory setting. Researchers, scientists, and drug development professionals are advised to follow these procedures to ensure a safe and compliant waste management process.
Guiding Principle: Chemical Inactivation via Alkaline Hydrolysis
The primary recommended method for the disposal of this compound is through chemical inactivation via alkaline hydrolysis. This process involves the decomposition of the disulfide bond under basic conditions, rendering the compound less hazardous. Following inactivation, the resulting solution can be neutralized and disposed of in accordance with local regulations. Incineration of the raw chemical is a viable alternative but should be conducted by a licensed hazardous waste disposal facility.
Operational Plan: Step-by-Step Disposal Protocol
Personnel handling this compound must wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All procedures should be performed in a well-ventilated fume hood.
Experimental Protocol: Alkaline Hydrolysis of this compound
-
Preparation:
-
Prepare a 10% (w/v) aqueous solution of sodium hydroxide (NaOH). For every 1 gram of this compound waste, prepare at least 10 mL of the 10% NaOH solution.
-
Place the this compound waste in a suitable container, such as a beaker or flask, of a size that will not be more than half-full during the reaction.
-
If the this compound is in a solid form, it can be dissolved in a minimal amount of a water-miscible organic solvent like ethanol or acetone before proceeding. However, direct addition of the solid to the NaOH solution is also acceptable.
-
-
Inactivation:
-
Slowly and carefully add the 10% sodium hydroxide solution to the this compound waste while stirring continuously. An exothermic reaction may occur.
-
Heat the mixture to a gentle boil. Heating in the presence of an alkali is known to decompose this compound.[1]
-
Maintain the gentle boiling and stirring for a minimum of 2 hours to ensure complete decomposition. The disulfide bond is cleaved under these alkaline conditions.
-
-
Neutralization and Disposal:
-
Allow the reaction mixture to cool to room temperature.
-
While stirring, slowly and carefully neutralize the solution by adding a suitable acid, such as hydrochloric acid (HCl), until the pH of the solution is between 6 and 8. Monitor the pH using pH paper or a calibrated pH meter.
-
Once neutralized, the resulting solution, which is expected to contain sodium benzoate and inorganic sulfur compounds, can typically be disposed of down the drain with copious amounts of water, provided this is in accordance with local wastewater regulations. Always consult your institution's environmental health and safety (EHS) office for specific guidance on sewer disposal.
-
Data Presentation: Summary of Disposal Parameters
For clarity and easy reference, the key quantitative parameters for the alkaline hydrolysis of this compound are summarized in the table below.
| Parameter | Value | Notes |
| Inactivating Agent | 10% (w/v) Sodium Hydroxide (NaOH) Solution | A common laboratory reagent. |
| Ratio of Agent to Waste | ≥ 10:1 (mL of 10% NaOH : grams of this compound) | Ensures a sufficient excess of base for complete reaction. |
| Reaction Temperature | Gentle Boiling (~100 °C at standard pressure) | Heating accelerates the decomposition process. |
| Reaction Time | Minimum of 2 hours | To ensure complete cleavage of the disulfide bond. |
| Final pH | 6 - 8 | For safe disposal into the sanitary sewer system, pending local regulations. |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
This guide is intended to provide a framework for the safe handling and disposal of this compound. It is imperative that all laboratory personnel consult their institution's specific safety and waste disposal protocols and adhere to all local, state, and federal regulations.
References
Essential Safety and Handling Protocols for Benzoyl Disulfide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides crucial safety and logistical information for the handling of Benzoyl disulfide (CAS No. 644-32-6), including personal protective equipment (PPE) guidelines, emergency procedures, and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent skin and eye contact, and respiratory exposure. The following table summarizes the required PPE.
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield that conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 should be worn. |
| Skin Protection | - Gloves: Chemically resistant, impervious gloves must be worn. Nitrile rubber gloves are a suitable option. - Clothing: A lab coat or other protective clothing is required to prevent skin exposure. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably under a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA approved respirator should be used. |
Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial. The following table outlines procedures for various emergency scenarios.
| Emergency Situation | Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, dry sand, or earth) and place it in a suitable, closed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. For major spills, contact emergency services.[1][2] |
Handling, Storage, and Disposal
Proper handling, storage, and disposal procedures are essential for maintaining a safe laboratory environment.
Handling and Storage Plan
| Aspect | Procedure |
| Handling | - Avoid contact with skin, eyes, and clothing. - Avoid inhalation of dust or vapors. - Use only in a well-ventilated area or under a chemical fume hood. - Wash hands thoroughly after handling. |
| Storage | - Store in a tightly closed container in a cool, dry, and well-ventilated area. - Keep away from incompatible materials such as oxidizing agents. |
Disposal Plan
All waste materials should be handled as hazardous waste and disposed of in accordance with federal, state, and local regulations.[3]
| Waste Type | Disposal Procedure |
| Unused Material | Dispose of in a licensed hazardous-waste disposal facility. Do not allow the material to enter drains or waterways. |
| Contaminated Packaging | Dispose of as unused product. |
| Spill Debris | Collect in a suitable, closed container and dispose of as hazardous waste. |
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
